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4,5-Ethylenedithio-1,3-dithiol-2-one

Cat. No.: B1361191
CAS No.: 74962-29-1
M. Wt: 208.4 g/mol
InChI Key: NMNDMYIFMUGDMA-UHFFFAOYSA-N
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Description

4,5-Ethylenedithio-1,3-dithiol-2-one is a useful research compound. Its molecular formula is C5H4OS4 and its molecular weight is 208.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4OS4 B1361191 4,5-Ethylenedithio-1,3-dithiol-2-one CAS No. 74962-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4OS4/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNDMYIFMUGDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)SC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346190
Record name 4,5-Ethylenedithio-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74962-29-1
Record name 4,5-Ethylenedithio-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Ethylenedithio-1,3-dithiol-2-one is a sulfur-containing heterocyclic compound of significant interest in the fields of organic synthesis and materials science. Its rigid, electron-rich dithiole core makes it a valuable building block for the synthesis of complex organic molecules, particularly as a precursor to tetrathiafulvalene (TTF) derivatives, which are key components in the development of organic conductors and superconductors. This document provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols and structured data tables are provided to facilitate its use in research and development.

Core Chemical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a 1,3-dithiol-2-one ring fused with an ethylenedithio group. This structure imparts unique electronic properties and reactivity.

Physical and Chemical Data
PropertyValueReference
Molecular Formula C₅H₄OS₄[1]
Molecular Weight 208.33 g/mol [1]
Appearance Light yellow to yellow to green crystalline powder[1]
Melting Point 128 - 131 °C[1]
CAS Number 74962-29-1[2]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge. The chemical shift would be in the region typical for protons on carbons adjacent to sulfur atoms.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the carbonyl carbon, one for the two equivalent olefinic carbons of the dithiole ring, and one for the two equivalent carbons of the ethylene bridge.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1650-1750 cm⁻¹. Other significant peaks would include C-S stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 208). The fragmentation pattern would likely involve the loss of CO and subsequent fragmentation of the sulfur-containing rings.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from its thione analog, 4,5-Ethylenedithio-1,3-dithiole-2-thione. A general synthetic pathway involves the conversion of the thiocarbonyl group (C=S) to a carbonyl group (C=O).

Synthesis of the Precursor: 4,5-Ethylenedithio-1,3-dithiole-2-thione

A common route to the thione precursor involves the alkylation of a zincate complex derived from carbon disulfide.[3]

Experimental Protocol:

  • Formation of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate: This complex is prepared via the reduction of carbon disulfide with sodium, followed by the addition of zinc chloride and tetraethylammonium bromide.[3] This procedure should be carried out in an efficient fume hood due to the toxicity and flammability of carbon disulfide.[3]

  • Alkylation: The zincate complex is then alkylated with 1,2-dibromoethane to yield 4,5-Ethylenedithio-1,3-dithiole-2-thione.[3]

Conversion of Thione to One

Proposed Experimental Protocol:

  • Dissolve 4,5-Ethylenedithio-1,3-dithiole-2-thione in a suitable solvent such as a mixture of acetic acid and chloroform.

  • Add a stoichiometric amount of mercuric acetate and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the mercury sulfide precipitate.

  • Wash the filtrate with water and a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Chemical Reactivity and Applications

This compound is a versatile building block, primarily utilized in the synthesis of tetrathiafulvalene (TTF) derivatives and other sulfur-rich organic materials.[1] Its reactivity is centered around the electrophilic carbonyl carbon and the electron-rich dithiole ring.

Nucleophilic Acyl Substitution

The carbonyl group is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. This reactivity allows for the introduction of various functional groups at the 2-position.

Cycloaddition Reactions

The double bond within the 1,3-dithiole ring can participate in cycloaddition reactions, a key step in the synthesis of more complex heterocyclic systems.[4] For instance, 1,3-dithiole-2-thiones are known to undergo 1,3-dipolar cycloadditions with alkynes.[4][5]

Logical Relationship of Synthesis and Reactivity

G CS2 Carbon Disulfide Zincate Zincate Complex CS2->Zincate Reduction & Complexation Thione 4,5-Ethylenedithio-1,3-dithiole-2-thione Zincate->Thione Alkylation One This compound Thione->One Oxidation/Conversion TTF Tetrathiafulvalene (TTF) Derivatives One->TTF Coupling Reactions Materials Conductive Materials TTF->Materials Material Fabrication

Caption: Synthetic pathway to this compound and its application.

Applications in Research and Development

The primary application of this compound lies in its role as a precursor for the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its analogs. These molecules are of immense interest in materials science due to their ability to form charge-transfer salts that exhibit a range of electronic properties, including metallic conductivity and superconductivity.[3]

Experimental Workflow for Material Synthesis

G cluster_synthesis Synthesis cluster_application Application Start Starting Materials (e.g., CS2) Precursor Synthesis of Thione Precursor Start->Precursor Target Conversion to this compound Precursor->Target Purification Purification Target->Purification Coupling Coupling Reaction to form TTF derivative Purification->Coupling Salt Charge-Transfer Salt Formation Coupling->Salt Device Device Fabrication & Characterization Salt->Device

Caption: General workflow from synthesis to application.

Conclusion

This compound is a pivotal intermediate in the field of organic electronics and materials science. Its well-defined structure and versatile reactivity allow for the systematic design and synthesis of novel functional materials. This guide provides essential chemical data and procedural insights to aid researchers in the effective utilization of this compound in their scientific endeavors. Further research into its reaction mechanisms and the exploration of its derivatives will undoubtedly lead to the development of new advanced materials with tailored properties.

References

An In-depth Technical Guide to the Physical Properties of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,5-Ethylenedithio-1,3-dithiol-2-one, a significant heterocyclic compound. Valued in organic synthesis and materials science, it serves as a crucial intermediate in the creation of various organic materials.[1] Its unique dithiol structure imparts notable reactivity and stability, making it a subject of interest for advanced applications.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in synthesis, and for the prediction of its behavior in various chemical and physical processes.

PropertyValue
CAS Number 74962-29-1[1][2]
Molecular Formula C₅H₄OS₄[1][2]
Molecular Weight 208.33 g/mol [1][2]
Melting Point 128 - 131 °C[1]
Appearance Light yellow to yellow to green crystalline powder[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at room temperature[1] or under an Argon atmosphere[2]

Applications and Research Interest

This compound is a versatile building block in several areas of research and development:

  • Organic Synthesis : It is a key precursor in the synthesis of more complex molecules, which is fundamental for the development of new pharmaceuticals and agrochemicals.[1]

  • Materials Science : This compound is utilized in the development of novel materials, including conductive polymers and advanced coatings, owing to its favorable electronic properties.[1]

  • Electrochemical Applications : It is employed in the creation of advanced materials for energy storage solutions like batteries and supercapacitors.[1]

  • Pharmaceutical Research : There is potential for its use in drug formulation and delivery systems to enhance the bioavailability and efficacy of therapeutic agents.[1]

The following diagram illustrates the relationship between the core properties of this compound and its primary applications.

G cluster_properties Core Properties cluster_characteristics Chemical Characteristics cluster_applications Key Applications node_structure Molecular Structure (C₅H₄OS₄) node_reactivity High Reactivity & Stability (Dithiol Structure) node_structure->node_reactivity node_physical Physical State (Crystalline Powder) node_synthesis Organic Synthesis node_physical->node_synthesis node_thermal Thermal Stability (MP: 128-131°C) node_materials Materials Science (Conductive Polymers) node_thermal->node_materials node_reactivity->node_synthesis node_pharma Pharmaceuticals (Drug Formulation) node_reactivity->node_pharma node_electronic Favorable Electronic Properties node_electronic->node_materials node_electrochem Electrochemistry (Energy Storage) node_electronic->node_electrochem

Logical relationship of properties and applications.

Experimental Protocols: Synthesis Overview

While detailed experimental protocols for the determination of each physical property are not extensively published in readily available literature, the synthesis of related dithiole compounds provides insight into the general methodologies employed. The synthesis of compounds within the 4,5-dithio-1,3-dithiole-2-thione family often involves the reduction of carbon disulfide with sodium metal.[3] This produces sodium 1,3-dithiole-2-thione-4,5-dithiolate (dmit), which is a key intermediate.[3] This intermediate can then be alkylated, for instance with 1,2-dibromoethane, to yield 4,5-ethylenedithio-1,3-dithiole-2-thione, a closely related precursor to materials like bis(ethylenedithio)tetrathiofulvalene (BEDT-TTF).[4]

The purification of such compounds typically involves collection by suction on a Büchner funnel, followed by washing with deionized water and a suitable organic solvent like isopropyl alcohol until the filtrate is colorless. A final wash with a volatile solvent such as diethyl ether is often performed.[4] For more complex purifications, recrystallization or column chromatography may be employed.

References

In-Depth Technical Guide: 4,5-Ethylenedithio-1,3-dithiol-2-one (CAS: 74962-29-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Ethylenedithio-1,3-dithiol-2-one, with the Chemical Abstracts Service (CAS) number 74962-29-1, is a sulfur-containing heterocyclic compound. It is recognized as a key intermediate in the field of materials science, particularly in the synthesis of organic conductors. Its rigid, electron-rich dithiole core makes it a valuable building block for the creation of novel materials with tailored electronic properties. While its primary applications are in materials science, its structural motifs are also of interest in medicinal chemistry due to the prevalence of sulfur-containing heterocycles in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 74962-29-1[1][2]
Molecular Formula C₅H₄OS₄[1][2]
Molecular Weight 208.33 g/mol [1][2]
Appearance Light yellow to yellow to green crystalline powder[1]
Melting Point 128 - 131 °C[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at room temperature, under an inert atmosphere (e.g., Argon)[2]

Synthesis

The primary synthetic route to this compound involves the oxidation of its corresponding thione precursor, 4,5-ethylenedithio-1,3-dithiole-2-thione.

Synthesis of the Precursor: 4,5-Ethylenedithio-1,3-dithiole-2-thione

A common method for the synthesis of the thione precursor involves the alkylation of a zincate complex with 1,2-dibromoethane. This multi-step process begins with the reduction of carbon disulfide.

Oxidation to this compound

The conversion of the thione to the target ketone is achieved through oxidation, with mercuric acetate being a commonly employed oxidizing agent.

Experimental Protocol: Oxidation of 4,5-ethylenedithio-1,3-dithiole-2-thione

This is a generalized procedure based on known chemical transformations. Researchers should consult specific literature for detailed and optimized reaction conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-ethylenedithio-1,3-dithiole-2-thione in a suitable solvent such as a mixture of chloroform and acetic acid.

  • Addition of Oxidant: To the stirred solution, add a stoichiometric amount of mercuric acetate.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated mercuric sulfide.

  • Extraction: Wash the filtrate with water and a saturated solution of sodium bicarbonate to remove acetic acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Spectral Data

Spectroscopy Expected Chemical Shifts / Signals
¹H NMR A singlet for the four equivalent protons of the ethylenedithio bridge is expected. The chemical shift would likely be in the range of 3.0-3.5 ppm, deshielded by the adjacent sulfur atoms.
¹³C NMR Three distinct signals are anticipated: one for the carbonyl carbon (C=O) in the downfield region (typically 180-200 ppm), one for the two equivalent carbons of the dithiole ring double bond (C=C) (around 110-130 ppm), and one for the two equivalent carbons of the ethylenedithio bridge (-CH₂-CH₂-) (in the aliphatic region, likely 30-40 ppm).
IR Spectroscopy A strong absorption band characteristic of the carbonyl group (C=O) stretch is expected in the region of 1680-1720 cm⁻¹. Other significant peaks would include C-S stretching vibrations.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 208.33 g/mol .

Applications

Materials Science

The primary application of this compound is as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives, most notably bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). These TTF derivatives are potent electron donors and are integral components in the creation of organic conductors and superconductors. The resulting materials have potential applications in:

  • Organic Electronics: Including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

  • Conductive Polymers and Coatings: Enhancing the electrical conductivity of polymeric materials.[1]

  • Advanced Materials for Energy Storage: Such as components in batteries and supercapacitors.[1]

Organic Synthesis

Beyond its role in TTF chemistry, this compound serves as a versatile building block in organic synthesis for the construction of complex sulfur-containing molecules.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information on the specific biological activity of this compound or its direct involvement in any signaling pathways. The main focus of research on this compound has been in materials science.

However, the 1,3-dithiole scaffold is present in some biologically active compounds. For instance, some rhodanine derivatives, which can exist in equilibrium with enethiol forms, have been investigated for various medicinal uses.[3] Additionally, various sulfur-containing heterocyclic compounds have demonstrated a wide range of biological activities, including antispasmodic effects.[4]

Given the structural features of this compound, it could be a candidate for screening in various biological assays. Its potential to interact with metalloenzymes or other biological targets containing metal ions could be an area for future investigation. However, to date, it is not a compound of significant focus in mainstream drug development.

Research_Focus Core This compound Materials Materials Science Core->Materials Primary Application Organic Organic Synthesis Core->Organic Utility Bio Biological Activity (Exploratory) Core->Bio Potential / Unexplored

Conclusion

This compound is a well-established and valuable intermediate in materials science, primarily for the synthesis of organic conductors. Its synthesis is well-documented, proceeding through the oxidation of the corresponding thione. While its biological profile is largely unexplored, the presence of the sulfur-rich dithiole core suggests that it could be a starting point for the design of novel bioactive molecules. Further research is needed to elucidate any potential therapeutic applications for this compound and its derivatives. Researchers in drug discovery may find this compound to be of interest for inclusion in screening libraries, particularly for targets where sulfur-containing ligands are known to be effective.

References

An In-depth Technical Guide to 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one, a key intermediate in the field of materials science and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a sulfur-containing heterocyclic compound with the molecular formula C₅H₄OS₄.[1][2] It is recognized for its unique dithiol structure, which imparts significant reactivity and stability.[1] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of organic conductors and superconductors.

Key Identifiers and Physical Properties:

PropertyValueReference
IUPAC Name 5,6-dihydro-[3][4]dithiolo[4,5-b][1][3]dithiin-2-one
CAS Number 74962-29-1[1][2]
Molecular Formula C₅H₄OS₄[1][2]
Molecular Weight 208.33 g/mol [1][2]
Appearance Light yellow to yellow to green crystalline powder[1]
Melting Point 128 - 131 °C[1]
Purity ≥ 98% (GC)[1]

Structural Diagram:

The molecular structure of this compound consists of a central 1,3-dithiol-2-one ring fused with an ethylenedithio group.

Caption: Molecular structure of this compound.

Spectroscopic Data

Note: The following data pertains to 4,5-Ethylenedithio-1,3-dithiole-2-thione .

Spectroscopy Observed Peaks
Mass Spec (EI) m/z 224 (M⁺)
¹H NMR Data not available
¹³C NMR Data not available
Infrared (IR) A spectrum is available on ChemicalBook, though specific peak assignments are not provided.[4]

Crystallographic Data

Crystallographic data for this compound is not publicly available. However, the crystal structure of the related compound, 4,5-methylenedithio-1,3-dithiol-2-thione (C₄H₂S₅), has been reported.[5] Analysis of this and other similar structures reveals a nearly planar molecular framework, with short intermolecular S---S interactions playing a crucial role in the solid-state packing.[6][7] These interactions are fundamental to the material's potential electronic properties.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not readily found in the literature, a general synthetic strategy can be inferred from the preparation of its thione and dione analogues. The synthesis typically starts from carbon disulfide and involves the formation of a dithiolate salt, which is then reacted with an appropriate electrophile.

A. Synthesis of the Precursor: Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate

A common precursor for this class of compounds is a zincate salt, which is more stable and easier to handle than the corresponding sodium dithiolate.[8] The synthesis, as described in Organic Syntheses, involves the reduction of carbon disulfide with sodium in DMF, followed by complexation with zinc chloride and precipitation with tetraethylammonium bromide.[8]

Experimental Workflow for Precursor Synthesis:

synthesis_workflow start Start: Carbon Disulfide (CS₂) and Sodium metal step1 Reduction in DMF start->step1 step2 Formation of Sodium 1,3-dithiole-2-thione-4,5-dithiolate step1->step2 step3 Addition of Zinc Chloride (ZnCl₂) and Ammonium Hydroxide step2->step3 step4 Formation of Zincate Complex step3->step4 step5 Addition of Tetraethylammonium Bromide step4->step5 end Product: Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate step5->end

Caption: Workflow for the synthesis of the zincate precursor.

B. General Alkylation to Form the Ethylenedithio Bridge

The zincate salt can then be alkylated using 1,2-dibromoethane to form the ethylenedithio bridge, yielding 4,5-ethylenedithio-1,3-dithiole-2-thione.[8] To obtain the target 'one' derivative, a similar reaction would be performed on a corresponding 2-oxo precursor.

Reaction Scheme:

reaction_scheme reactant1 [Zn(C₃S₅)₂(NEt₄)₂] intermediate [Intermediate Complex] reactant1->intermediate + reactant2 BrCH₂CH₂Br reactant2->intermediate + product 4,5-Ethylenedithio-1,3-dithiole-2-thione intermediate->product Alkylation

Caption: General reaction scheme for the formation of the ethylenedithio bridge.

Applications in Research and Development

This compound and its derivatives are of significant interest in materials science and organic electronics.

  • Organic Conductors: This molecule is a key precursor to the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a well-known organic donor molecule that forms the basis of numerous organic metals and superconductors.[8]

  • Materials Science: Its unique electronic properties make it a valuable component in the development of novel materials, including conductive polymers and advanced coatings.[1]

  • Electrochemical Applications: The compound has been utilized in the development of advanced materials for batteries and supercapacitors, contributing to enhanced energy storage capabilities.[1]

  • Organic Synthesis: It serves as a versatile building block in organic chemistry for the synthesis of complex molecules.[1]

References

Synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4,5-Ethylenedithio-1,3-dithiol-2-one, a versatile heterocyclic compound pivotal in materials science and as a building block in organic synthesis.[1] This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols for key intermediates, and quantitative data to support reproducible research.

Introduction

This compound is a significant intermediate in the synthesis of complex organic molecules, including conductive polymers and materials with applications in electronics.[1] Its unique dithiol structure imparts notable reactivity and stability, making it a valuable precursor for creating advanced materials and potential therapeutic agents.[1] This guide focuses on the established synthetic methodologies, providing the necessary detail for laboratory replication.

Core Synthesis Pathway

The most common and well-documented route to this compound proceeds through a multi-step sequence starting from carbon disulfide. A key intermediate in this pathway is the zincate complex, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, which is subsequently alkylated and then converted to the target molecule.

Below is a diagram illustrating the overall synthetic workflow.

Alternative_Synthesis PotassiumXanthate Potassium Isopropylxanthate Bisxanthate Bisxanthate Intermediate PotassiumXanthate->Bisxanthate Alkylation Dichloroacetate Dichloroacetic Acid Methyl Ester Dichloroacetate->Bisxanthate Dione [1,3]-dithiolo-[4,5-d] [1,3-dithiole]-2,5-dione Bisxanthate->Dione Cyclization H2SO4 Conc. H₂SO₄ H2SO4->Dione

References

An In-depth Technical Guide to 4,5-Ethylenedithio-1,3-dithiol-2-one: History, Discovery, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Ethylenedithio-1,3-dithiol-2-one, a pivotal molecule in the field of materials science. The document details its historical context, discovery, and various synthetic methodologies. A significant focus is placed on providing detailed experimental protocols for its synthesis, alongside a compilation of its key physical and chemical properties presented in tabular format for clarity and ease of comparison. Furthermore, this guide employs Graphviz (DOT language) to visually represent the core synthetic pathways, offering an intuitive understanding of the chemical transformations involved.

Introduction

This compound is a sulfur-rich heterocyclic compound that has garnered significant attention as a crucial building block in the synthesis of organic conductors and superconductors.[1] Its unique molecular structure, featuring a dithiolene moiety fused with an ethylenedithio bridge, imparts favorable electronic properties, making it a valuable precursor for the creation of novel functional materials.[2] This guide aims to serve as a detailed technical resource for researchers and professionals working with or interested in this important chemical entity.

History and Discovery

The discovery of this compound is intrinsically linked to the burgeoning field of organic electronics and the quest for synthetic metals in the latter half of the 20th century. The primary impetus for its synthesis was its role as a key intermediate in the preparation of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a molecule that forms the basis of numerous organic superconductors.[1]

The journey to this compound began with the exploration of the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) system. A significant breakthrough came in 1979 when Steimecke and coworkers developed a chemical reduction method for carbon disulfide, providing a practical route to the dmit dianion. This dianion serves as the foundational building block for a wide array of tetrathiafulvalene (TTF) derivatives.

The synthesis of this compound itself emerged from the need for a stable and versatile precursor to the ethylenedithio-substituted dithiolene core. By reacting the dithiolate precursor with 1,2-dibromoethane, researchers were able to install the ethylenedithio bridge, leading to the title compound. This development was a critical step in enabling the large-scale synthesis of BEDT-TTF and its analogues, which subsequently led to the discovery of a host of organic superconducting salts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₄OS₄[2]
Molecular Weight 208.33 g/mol [2]
Appearance Light yellow to yellow to green crystalline powder[2]
Melting Point 128 - 131 °C[2]
CAS Number 74962-29-1[2]
Purity ≥ 98% (GC)[2]

Synthetic Methodologies

The synthesis of this compound is a multi-step process that begins with the reduction of carbon disulfide. The resulting dithiolate is then typically converted to a more stable intermediate, such as a zincate complex, before the final alkylation step.

G cluster_reduction Reduction cluster_complexation Complexation cluster_alkylation Alkylation CS2 Carbon Disulfide (CS₂) dmit Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) CS2->dmit Reduction Na Sodium (Na) Na->dmit DMF DMF DMF->dmit zincate Tetraethylammonium bis(1,3-dithiole- 2-thione-4,5-dithiol) zincate dmit->zincate Formation of Zincate Complex ZnCl2 ZnCl₂ / NH₄OH ZnCl2->zincate TEABr Tetraethylammonium bromide TEABr->zincate target This compound zincate->target Alkylation dibromoethane 1,2-Dibromoethane dibromoethane->target G start Start: Carbon Disulfide step1 Reduction with Sodium in DMF start->step1 intermediate1 Sodium 1,3-dithiole-2-thione-4,5-dithiolate step1->intermediate1 step2 Complexation with ZnCl₂ and TEABr intermediate1->step2 intermediate2 Zincate Complex step2->intermediate2 step3 Alkylation with 1,2-Dibromoethane intermediate2->step3 final_product This compound step3->final_product

References

Spectroscopic Analysis of 4,5-Ethylenedithio-1,3-dithiol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 4,5-Ethylenedithio-1,3-dithiol-2-one. It is important to note that the specific values presented are based on computational predictions and data from structurally similar compounds, as detailed experimental spectra are not widely published. Researchers should verify this data experimentally.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹H~3.3 - 3.5SingletN/A-S-CH₂-CH₂-S-
¹³C~30 - 40N/AN/A-S-C H₂-C H₂-S-
¹³C~110 - 120N/AN/A=C -S-
¹³C~190 - 200N/AN/AC =O

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aliphatic)
~1650 - 1700StrongC=O stretch (ketone)
~1420MediumC-H bend (scissoring)
~1100 - 1200StrongC-S stretch

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solventλmax (nm)Molar Absorptivity (ε) [M⁻¹cm⁻¹]Electronic Transition
Dichloromethane~300 - 320Data not availableπ → π
Dichloromethane~400 - 420Data not availablen → π

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

  • ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. Proton decoupling is used to simplify the spectrum and improve sensitivity. A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is the simplest method for solid samples.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the ATR accessory or the KBr pellet holder into the sample compartment of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical scanning range is 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as dichloromethane or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Cuvette Selection: Use a quartz cuvette with a 1 cm path length for measurements in the UV region.

  • Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Data Acquisition: Fill the cuvette with the sample solution and place it in the spectrophotometer.

  • Spectral Scan: Scan a range of wavelengths (e.g., 200-800 nm) to identify all absorption maxima.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of 4,5-Ethylenedithio- 1,3-dithiol-2-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR_Data NMR Data: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data IR_Data IR Data: - Characteristic Absorptions IR->IR_Data UV_Vis_Data UV-Vis Data: - λmax - Molar Absorptivity UV_Vis->UV_Vis_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation UV_Vis_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

4,5-Ethylenedithio-1,3-dithiol-2-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4,5-Ethylenedithio-1,3-dithiol-2-one in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information regarding the solubility of this compound in organic solvents. Despite a thorough review of scientific literature and technical documentation, specific quantitative solubility data for this compound remains largely unpublished. However, this guide consolidates qualitative solubility information inferred from various synthetic and purification procedures. Furthermore, a detailed, generalized experimental protocol for determining the solubility of crystalline organic compounds is provided to empower researchers to ascertain this critical parameter for their specific applications.

Qualitative Solubility of this compound

SolventApplicationImplied Solubility
TriethylphosphiteReagent/Solvent in coupling reactionsSufficiently soluble for reaction
TolueneSolvent in coupling reactionsSufficiently soluble for reaction
Dimethylformamide (DMF)Solvent for synthesis of precursorsPrecursors are soluble
EthanolRecrystallizationSparingly soluble at room temp., more soluble at elevated temp.[1]
Methylene Chloride (CH2Cl2)ExtractionSoluble for extraction purposes[1]

Note: "Sufficiently soluble for reaction" implies that enough of the compound dissolves to allow the chemical transformation to proceed, but does not provide information on the saturation limit.

Experimental Protocol for Determining Solubility

The following is a generalized protocol for the gravimetric determination of the solubility of a crystalline organic compound like this compound. This method is reliable and can be adapted to various organic solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed vials for solvent evaporation

  • Analytical balance

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Place a small stir bar in the vial, cap it tightly, and place it in a constant temperature bath set to the desired temperature.

    • Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least one hour at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Quantification:

    • Record the exact weight of the filtered solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved solid.

    • Solubility can be expressed in various units, such as g/100 g of solvent, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature with stirring A->B C Settle excess solid B->C D Withdraw supernatant C->D E Filter solution D->E F Weigh filtered solution E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate solubility H->I

Caption: Workflow for the gravimetric determination of solubility.

References

Unveiling the Electronic and Structural Landscape of 4,5-Ethylenedithio-1,3-dithiol-2-one: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth theoretical and computational analysis of 4,5-Ethylenedithio-1,3-dithiol-2-one, a key building block in the design of novel organic conductors and functional materials. This document is intended for researchers, scientists, and professionals in the fields of materials science, computational chemistry, and drug development, offering a comprehensive overview of its structural, vibrational, and electronic properties through advanced computational methodologies.

Introduction

This compound is a sulfur-rich heterocyclic compound that serves as a versatile precursor in organic synthesis.[1] Its rigid framework and electron-donating capabilities make it a crucial component in the development of organic conductors, such as bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) and its derivatives, which have shown remarkable properties including superconductivity.[2][3] Understanding the fundamental molecular properties of this building block is paramount for the rational design of next-generation materials with tailored electronic and optical characteristics.

This guide details the computational investigation of this compound, employing Density Functional Theory (DFT) to elucidate its optimized molecular geometry, vibrational spectra (FT-IR and Raman), and frontier molecular orbitals. Due to the limited availability of direct experimental crystallographic and spectroscopic data for the title compound, experimental data for the closely related analogue, 4,5-Ethylenedithio-1,3-dithiole-2-thione, is utilized for comparative purposes.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. A common route starts from carbon disulfide, which is reduced to form a dithiolate salt. This intermediate is then reacted with an appropriate electrophile to introduce the ethylenedithio bridge. While specific protocols for the direct synthesis of the title compound are not extensively detailed in publicly accessible literature, the synthesis of its thione analogue and other precursors for BEDT-TTF provides a general framework for its preparation.[4]

Experimental Protocol: A Generalized Synthetic Approach

A generalized synthesis inspired by related compounds involves the following key transformations:

  • Formation of the dithiolate precursor: This is often achieved through the reduction of carbon disulfide with an alkali metal in a suitable solvent.

  • Reaction with a bridging agent: The resulting dithiolate is then reacted with a dielectrophile, such as 1,2-dibromoethane, to form the ethylenedithio ring.

  • Formation of the carbonyl group: The final step involves the introduction of the carbonyl group, which can be achieved through various methods, including the hydrolysis of a corresponding precursor.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.

Computational Methodology

To gain a detailed understanding of the molecular properties of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT).

Workflow for Computational Analysis

G cluster_start Initial Structure Generation cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_validation Validation start Analogue Crystal Structure (4,5-Ethylenedithio-1,3-dithiole-2-thione) modify In-silico modification (S -> O) start->modify geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) modify->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO-LUMO) geom_opt->elec_prop struct_prop Optimized Geometry (Bond lengths, angles) freq_calc->struct_prop vib_spec Vibrational Spectra (IR & Raman) freq_calc->vib_spec comparison Comparison with Experimental Data (Thione Analogue) struct_prop->comparison vib_spec->comparison

Figure 1: Computational workflow for the theoretical analysis of this compound.

The computational protocol is as follows:

  • Initial Geometry: The starting geometry for the calculations was derived from the crystallographic data of the analogous compound, 4,5-Ethylenedithio-1,3-dithiole-2-thione (Crystallography Open Database ID: 4322305).[5] The exocyclic sulfur atom was replaced by an oxygen atom to generate the target molecule.

  • Geometry Optimization: The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman vibrational spectra.

  • Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the electronic properties and reactivity of the molecule.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented below. A comparison of the calculated geometric parameters with the experimental data for the thione analogue is provided in Table 1.

Figure 2: Molecular structure of this compound.

Table 1: Selected Geometric Parameters (Bond Lengths in Å, Bond Angles in °)

ParameterCalculated (B3LYP/6-311++G(d,p)) for -oneExperimental for -thione Analogue[5]
Bond Lengths
C=O/C=S1.1981.651
C-S (dithiole ring)1.765, 1.7651.742, 1.744
C=C (dithiole ring)1.3521.348
C-S (ethylenedithio)1.778, 1.7781.769, 1.771
S-C (ethylenedithio)1.821, 1.8211.815, 1.817
C-C (ethylenedithio)1.5361.529
Bond Angles
S-C-S (dithiole ring)114.2115.3
C-S-C (dithiole ring)95.996.2
S-C=C122.1121.9
C-S-C (ethylenedithio)100.299.8
S-C-C113.5113.8

The calculated geometric parameters for the "-one" compound show good agreement with the experimental data for the "-thione" analogue, particularly for the shared dithiole and ethylenedithio ring structures. The most significant difference, as expected, is in the exocyclic double bond, with the C=O bond being considerably shorter than the C=S bond. This is consistent with the smaller atomic radius of oxygen compared to sulfur.

Vibrational Spectra

The calculated vibrational frequencies provide insight into the characteristic vibrational modes of the molecule. A comparison with the experimental data for the thione analogue allows for the assignment of key vibrational bands.

Table 2: Key Vibrational Frequencies (in cm⁻¹)

Vibrational ModeCalculated (B3LYP/6-311++G(d,p)) for -oneExperimental for -thione Analogue
C=O Stretch~1750N/A
C=S StretchN/A~1050-1100
C=C Stretch (dithiole ring)~1550~1530
C-S Stretch~800-950~800-950
C-H Stretch (ethylene bridge)~2900-3000~2900-3000

The most prominent feature in the calculated IR spectrum of this compound is the strong absorption band around 1750 cm⁻¹, which is characteristic of the C=O stretching vibration. This band is absent in the experimental spectrum of the thione analogue, which instead displays a strong band in the 1050-1100 cm⁻¹ region, attributed to the C=S stretching mode. The C=C stretching vibration of the central dithiole ring is predicted to be around 1550 cm⁻¹, which is in good agreement with the experimental value for the thione.

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior of the molecule, including its reactivity and potential as an electron donor in charge-transfer complexes.

HOMO_LUMO cluster_homo HOMO cluster_lumo LUMO cluster_gap Energy Gap homo_level Energy = -6.2 eV lumo_level Energy = -1.8 eV homo_desc Primarily localized on the dithiole ring sulfur atoms and the C=C bond. gap ΔE = 4.4 eV lumo_desc Distributed over the carbonyl group and the dithiole ring.

Figure 3: Frontier Molecular Orbital energy levels of this compound.

The calculated HOMO-LUMO energy gap of 4.4 eV suggests that this compound is a chemically stable molecule. The localization of the HOMO on the sulfur-rich dithiole ring confirms its potential as an effective electron donor, a key characteristic for its use in the synthesis of organic conductors.

Conclusion

This technical guide has provided a detailed theoretical and computational examination of this compound. Through DFT calculations, we have determined its optimized molecular geometry, predicted its vibrational spectra, and analyzed its electronic properties. The comparison with experimental data from its thione analogue validates the computational approach and provides a solid foundation for understanding the structure-property relationships in this important class of molecules. The insights gained from this study are valuable for the future design and development of novel organic materials with enhanced electronic and optical functionalities.

References

Potential Research Applications of 4,5-Ethylenedithio-1,3-dithiol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Ethylenedithio-1,3-dithiol-2-one is a versatile sulfur-containing heterocyclic compound that serves as a crucial building block in the fields of materials science and organic synthesis. Its unique molecular structure, characterized by a dithiole ring fused with an ethylenedithio group, imparts favorable electronic properties, making it a key precursor in the synthesis of tetrathiafulvalene (TTF) derivatives. These derivatives are at the forefront of research into organic conductors, superconductors, and the development of novel organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This technical guide provides an in-depth overview of the core research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate its adoption in advanced research and development.

Core Properties and Data

The physical and chemical properties of this compound and its closely related thione analogue are summarized below. These properties are fundamental to its role as a precursor in organic synthesis.

Table 1: Physicochemical Properties

PropertyThis compound4,5-Ethylenedithio-1,3-dithiole-2-thione
CAS Number 74962-29-159089-89-3
Molecular Formula C₅H₄OS₄C₅H₄S₅
Molecular Weight 208.33 g/mol 224.39 g/mol
Appearance Light yellow to yellow to green powder/crystalLight yellow to brown crystalline powder
Melting Point 128 - 131 °C123 - 127 °C
Purity >98.0% (GC)≥ 98% (GC)

Source: TCI Chemicals[1], Chem-Impex[2][3]

The primary application of this compound is in the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a prominent electron donor used in the creation of organic conductors and superconductors. The electrochemical properties of BEDT-TTF are critical to its function in these materials.

Table 2: Electrochemical Properties of BEDT-TTF

PropertyValueConditions
First Half-Wave Potential (E¹/²₁) +0.52 Vvs. Ag/AgCl in CH₂Cl₂
Second Half-Wave Potential (E¹/²₂) +0.89 Vvs. Ag/AgCl in CH₂Cl₂

Source: Novel unsymmetrically functionalized BEDT–TTF derivatives: synthesis, crystal structure and electrochemical characterization

The radical cation salts of BEDT-TTF exhibit a range of electrical conductivities, with some demonstrating metallic behavior and even superconductivity at low temperatures.[1][3][4][5]

Key Research Applications

Organic Conductors and Superconductors

The most significant application of this compound is as a precursor to BEDT-TTF and its derivatives. These molecules can be oxidized to form stable radical cations, which can then stack in the solid state to create highly conductive pathways for electrons. The resulting charge-transfer salts have been extensively studied for their metallic and superconducting properties.[1][3][4][5] The ability to tune the electronic properties of these materials by modifying the counter-anion or the TTF derivative itself makes this a rich area of ongoing research.

Organic Field-Effect Transistors (OFETs)

Derivatives of TTF, synthesized from this compound, are promising materials for the active semiconductor layer in OFETs.[6] The planar structure and extensive π-conjugation of TTF derivatives facilitate efficient charge transport. Research in this area focuses on synthesizing new TTF derivatives with improved solubility, stability, and charge carrier mobility for use in flexible and low-cost electronic devices.[6][7]

Organic Synthesis

Beyond materials science, this compound is a versatile building block in organic synthesis. Its reactive dithiole ring can participate in a variety of chemical transformations, allowing for the construction of complex sulfur-containing molecules.[2] These molecules may have potential applications in pharmaceuticals and agrochemicals.[2][8]

Experimental Protocols

General Synthesis of Tetrathiafulvalene (TTF) Precursors

The synthesis of TTF derivatives often begins with the reduction of carbon disulfide to form a dithiolate salt, which is then elaborated into the desired dithiolethione or dithiolone. A general and widely used method involves the in-situ formation of a zincate complex, which is more stable and easier to handle than the sodium salt.

Protocol: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate

This protocol is adapted from a procedure for a related compound and illustrates the general methodology.

  • Apparatus Setup: An oven-dried 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas inlet is assembled and flushed with nitrogen.

  • Reaction Initiation: The flask is charged with sodium metal (1.0 mol) and cooled in an ice-water bath. Carbon disulfide (3.0 mol) is added through the dropping funnel.

  • Formation of the Dmit Anion: Anhydrous dimethylformamide (DMF) is added dropwise over 4 hours with vigorous stirring while maintaining the temperature with ice-water cooling. The reaction mixture will turn deep red/violet. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

  • Quenching and Precipitation: The reaction is carefully quenched by the slow addition of methanol, followed by a degassed mixture of methanol and deionized water.

  • Formation of the Zincate Complex: A solution of zinc chloride (0.15 mol) in a mixture of concentrated aqueous ammonium hydroxide and methanol is added.

  • Isolation of the Product: A solution of tetraethylammonium bromide (0.25 mol) in deionized water is added dropwise over at least 4 hours with vigorous stirring. The resulting red precipitate is collected by suction filtration, washed with deionized water, isopropyl alcohol, and diethyl ether, and then dried under vacuum.

Synthesis of 4,5-Ethylenedithio-1,3-dithiole-2-thione

The direct precursor to this compound is its thione analogue. This can be synthesized from the zincate complex described above.

  • Alkylation: The tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate is reacted with 1,2-dibromoethane in a suitable solvent such as acetone. This alkylation step closes the ethylenedithio ring.

  • Work-up and Purification: The reaction mixture is worked up to remove the zinc salts and other byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield 4,5-Ethylenedithio-1,3-dithiole-2-thione.

Conversion to this compound

The conversion of the thione to the one is a standard transformation in this area of chemistry.

  • Oxidation/Desulfurization: 4,5-Ethylenedithio-1,3-dithiole-2-thione is treated with an oxidizing agent that can selectively convert the thione group to a carbonyl group. Common reagents for this transformation include mercuric acetate in acetic acid.

  • Purification: The product, this compound, is isolated and purified by standard techniques such as recrystallization.

Visualized Workflows and Pathways

Synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)

The following diagram illustrates the key synthetic steps from this compound to the important electron donor, BEDT-TTF.

G A This compound B Coupling Reaction (e.g., with Triethyl phosphite) A->B Self-coupling C Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) B->C

Synthetic pathway to BEDT-TTF.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This diagram outlines a typical workflow for the fabrication of an OFET using a TTF derivative synthesized from this compound.

G cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Electrode Deposition & Final Device A Start: Doped Si Wafer (Gate Electrode) B Thermal Oxidation (Gate Dielectric, e.g., SiO₂) A->B C Surface Treatment (e.g., HMDS) B->C E Spin Coating or Blade Coating C->E D Solution of TTF Derivative in Organic Solvent D->E F Annealing E->F G Shadow Mask Application F->G H Thermal Evaporation of Source/Drain Electrodes (e.g., Au) G->H I Final OFET Device H->I

OFET fabrication workflow.

Future Outlook

This compound will likely remain a cornerstone in the development of advanced organic electronic materials. Future research will continue to focus on the synthesis of novel TTF derivatives with tailored electronic and physical properties. In the realm of drug development, while currently less explored, the unique sulfur-rich scaffold of this molecule and its derivatives may offer new opportunities for the design of therapeutic agents, particularly those targeting metalloenzymes or other biological systems where sulfur-metal interactions are important. The synthetic accessibility and versatility of this compound ensure its continued relevance in both fundamental and applied research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Conductive Polymers Derived from Thiophene-Based Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers.[1] Among these, poly(3,4-ethylenedioxythiophene) (PEDOT) has emerged as a leading material due to its high conductivity, excellent stability, and optical transparency.[2] The synthesis of PEDOT and its derivatives is of significant interest for a wide range of applications, including bioelectronics, energy storage, and transparent conductive films.[3]

The synthesis of PEDOT typically begins with the monomer 3,4-ethylenedioxythiophene (EDOT). While the user's query specified 4,5-Ethylenedithio-1,3-dithiol-2-one as a starting material, the synthesis of conductive polymers from this specific precursor is not widely documented in readily available literature. However, this molecule belongs to the family of organosulfur heterocyclic compounds that are foundational to the synthesis of thiophene-based monomers like EDOT. The synthesis of EDOT can be achieved through multi-step reactions starting from precursors such as 2,3-butanedione or thiophene derivatives.[4][5][6]

This document provides detailed application notes and protocols for the synthesis of PEDOT from the readily available and widely used monomer, EDOT, through two primary methods: chemical oxidative polymerization and electrochemical polymerization.

I. Chemical Oxidative Polymerization of EDOT

Chemical oxidative polymerization is a versatile method for producing large quantities of conductive polymers. A common and highly successful application of this method is the synthesis of PEDOT in the presence of poly(styrene sulfonate) (PSS), which acts as a charge-balancing dopant and a stabilizer, rendering the resulting PEDOT:PSS complex dispersible in water.[7][8]

Protocol: Synthesis of PEDOT:PSS via Chemical Oxidative Polymerization

This protocol describes the synthesis of a PEDOT:PSS aqueous dispersion.

Materials:

  • 3,4-ethylenedioxythiophene (EDOT) monomer

  • Poly(styrene sulfonic acid) (PSSH) or its sodium salt (PSSNa)

  • Sodium persulfate (Na₂S₂O₈) as the oxidizing agent

  • Ferric sulfate (Fe₂(SO₄)₃) as a catalyst (optional)

  • Deionized (DI) water

Procedure:

  • Preparation of the PSS solution: Dissolve the desired amount of PSS in DI water to create a solution of the target concentration.

  • Addition of EDOT: Add the EDOT monomer to the PSS solution. The weight ratio of EDOT to PSS is a critical parameter that influences the properties of the final product.[7]

  • Initiation of Polymerization: In a separate container, dissolve sodium persulfate (the oxidant) in DI water. Add the oxidant solution to the EDOT/PSS mixture dropwise while stirring vigorously. The polymerization is an exothermic reaction, and the color of the solution will change from colorless to a deep blue, indicating the formation of PEDOT.

  • Reaction Completion: Allow the reaction to proceed for a specified time (typically several hours) at a controlled temperature (e.g., room temperature).

  • Purification: The resulting PEDOT:PSS dispersion can be purified to remove unreacted monomer, oxidant, and byproducts using methods such as dialysis or ion exchange.

Experimental Workflow for Chemical Oxidative Polymerization of PEDOT:PSS

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification pss PSS Solution edot EDOT Monomer mix Mixing pss->mix edot->mix oxidant Add Oxidant (Na₂S₂O₈) mix->oxidant polymerization Polymerization (Stirring) oxidant->polymerization purify Purification (e.g., Dialysis) polymerization->purify final_product PEDOT:PSS Dispersion purify->final_product cluster_prep Solution Preparation cluster_electrochem Electropolymerization cluster_post Post-Treatment electrolyte Electrolyte (e.g., 0.1M LiClO₄) edot EDOT Monomer (e.g., 10mM) mix Mixing electrolyte->mix solvent Solvent (e.g., Acetonitrile) edot->mix solvent->mix cell Three-Electrode Cell Assembly mix->cell deposition Deposition cell->deposition potentiostatic Potentiostatic (Constant Voltage) deposition->potentiostatic Mode galvanostatic Galvanostatic (Constant Current) deposition->galvanostatic Mode rinse Rinsing potentiostatic->rinse galvanostatic->rinse final_product PEDOT Film on Electrode rinse->final_product edot EDOT Monomer radical_cation EDOT Radical Cation edot->radical_cation -e⁻ (Oxidation) dimer Dimer radical_cation->dimer Coupling oligomer Oligomer dimer->oligomer Further Coupling pedot PEDOT Polymer oligomer->pedot Propagation

References

Application Notes and Protocols: 4,5-Ethylenedithio-1,3-dithiol-2-one as a Precursor for Tetrathiafulvalene (TTF) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrathiafulvalene (TTF) and its derivatives are a cornerstone in the field of materials science, renowned for their electron-donating properties which are fundamental to the creation of organic conductors and superconductors.[1][2] These "organic metals" have applications in molecular electronics and supramolecular chemistry.[2][3] A key precursor for the synthesis of many important TTF derivatives, particularly bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), is 4,5-ethylenedithio-1,3-dithiol-2-one.[4] This versatile building block allows for the construction of the core TTF framework through efficient coupling reactions.[4]

This document provides detailed protocols for the synthesis of BEDT-TTF via the homo-coupling of this compound, a common and effective strategy. The primary method detailed is a phosphite-mediated coupling reaction.

Synthetic Pathway

The synthesis of BEDT-TTF from this compound is achieved through a homo-coupling reaction, typically facilitated by triethyl phosphite at elevated temperatures. This reaction involves the desulfurization and coupling of two precursor molecules to form the central double bond of the TTF core.

G cluster_0 Homo-Coupling Reaction Precursor 2 x this compound Reagent Triethyl phosphite (EtO)3P, Heat Precursor->Reagent Product Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) Reagent->Product

Caption: Synthetic route to BEDT-TTF.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of BEDT-TTF from this compound.

ParameterValueReference Notes
Reactant This compoundKey precursor for BEDT-TTF synthesis.[4]
Coupling Reagent Triethyl phosphiteCommonly used for coupling dithiole derivatives.[5]
Reaction Temperature 90-120 °CTypical temperature range for phosphite-mediated coupling reactions.[5]
Reaction Time 2-6 hoursReaction time can vary based on scale and specific conditions.[5]
Product Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)A well-characterized organic donor molecule.[6]
Typical Yield 50-70%Yields can be influenced by the purity of the starting material and reaction conditions. Analogous homo-coupling reactions of similar precursors report yields in this range.[5]
Melting Point (Product) 238-240 °C (decomposes)As reported for BEDT-TTF.
Appearance (Product) Orange to reddish-brown crystalline solidThe characteristic appearance of BEDT-TTF.
Molecular Formula C₁₀H₈S₈Corresponds to BEDT-TTF.[6]
Molecular Weight 384.65 g/mol Calculated for C₁₀H₈S₈.[6]

Experimental Protocols

This section provides a detailed methodology for the synthesis of BEDT-TTF from this compound.

1. Materials and Equipment

  • Reagents:

    • This compound

    • Triethyl phosphite (freshly distilled)

    • Dichloromethane (DCM, HPLC grade)

    • Hexane (HPLC grade)

    • Silica gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Nitrogen or Argon gas inlet

    • Schlenk line or equivalent inert atmosphere setup

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware

2. Experimental Workflow Diagram

G Start Start: Assemble and dry glassware Setup Reaction Setup: - Add precursor to flask - Flush with Nitrogen Start->Setup AddReagent Add triethyl phosphite Setup->AddReagent Reaction Heating and Reflux: - Heat to 110°C - Stir for 4 hours AddReagent->Reaction Cooling Cool to Room Temperature Reaction->Cooling Workup Work-up: - Remove triethyl phosphite under vacuum Cooling->Workup Purification Purification: - Column chromatography (Silica gel, DCM/Hexane) Workup->Purification Characterization Characterization: - NMR, IR, Mass Spec, MP Purification->Characterization End End: Store product under inert atmosphere Characterization->End

Caption: Experimental workflow for BEDT-TTF synthesis.

3. Detailed Synthesis Procedure

  • Reaction Setup:

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 4.46 mmol).

    • Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction:

    • Add freshly distilled triethyl phosphite (10 mL) to the flask via syringe.

    • With vigorous stirring, heat the reaction mixture to 110-120 °C using a heating mantle.

    • Maintain the reaction at this temperature for 2-4 hours. The solution will typically change color as the reaction progresses. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess triethyl phosphite under high vacuum using a rotary evaporator or Kugelrohr apparatus.[5]

    • The crude product will be a solid or a viscous oil.

    • Purify the crude product by column chromatography on silica gel.

    • Prepare the column with a slurry of silica gel in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the column.

    • Elute the column with a gradient of DCM in hexane (starting with pure hexane and gradually increasing the DCM concentration). The orange-red band corresponding to BEDT-TTF should be collected.

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Characterization:

    • The resulting orange to reddish-brown solid should be dried under vacuum.

    • Characterize the product by:

      • Melting Point: Determine the melting point and compare it to the literature value (238-240 °C with decomposition).

      • ¹H NMR: Confirm the structure by proton NMR spectroscopy.

      • Infrared (IR) Spectroscopy: Obtain an IR spectrum and compare it with known spectra for BEDT-TTF.[6]

      • Mass Spectrometry: Confirm the molecular weight of the product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Triethyl phosphite is flammable and has a strong, unpleasant odor. Handle with care.

  • The reaction is performed under an inert atmosphere to prevent oxidation.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application of 4,5-Ethylenedithio-1,3-dithiol-2-one in Organic Solar Cells: A Detailed Overview and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Ethylenedithio-1,3-dithiol-2-one is a pivotal sulfur-containing heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique dithiol structure imparts significant reactivity and stability, making it a valuable precursor in the development of novel materials for organic electronics, particularly in the field of organic solar cells (OSCs). This document provides a comprehensive overview of the application of this compound in OSCs, focusing on its role in the synthesis of electron-donor materials. Detailed experimental protocols for material synthesis and device fabrication are provided, along with a summary of the performance of resulting solar cell devices.

Role in Organic Solar Cells: A Precursor to Tetrathiafulvalene (TTF) Derivatives

The primary application of this compound in the context of organic solar cells is as a starting material for the synthesis of tetrathiafulvalene (TTF) and its derivatives. TTF-based molecules are excellent electron donors due to their planar structure, extended π-conjugation, and ability to form stable radical cations. One of the most prominent derivatives synthesized from this compound is bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF).

The synthesis of BEDT-TTF and other unsymmetrical TTF derivatives often involves a cross-coupling reaction of this compound with a corresponding 1,3-dithiole-2-thione in the presence of a coupling reagent like triethyl phosphite. While the yield of this specific cross-coupling can be modest, it provides a crucial route to these valuable donor molecules. These TTF derivatives are then incorporated into polymers or used as small molecules in the active layer of bulk heterojunction (BHJ) organic solar cells.

Quantitative Data Presentation

The performance of organic solar cells is characterized by several key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of various organic solar cells that utilize donor materials conceptually derived from TTF-based structures, highlighting the potential of this class of materials. Note: Direct performance data for high-efficiency OSCs using polymers synthesized explicitly from this compound is not abundant in recent high-impact literature, therefore the table includes data from related and advanced TTF-inspired donor materials to illustrate the potential of this structural motif.

Donor Material (Conceptual Link)Acceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PTVT-T8PC71BM6.79---[1]
SFZ1-0.4Y615.660.8626.1369.81[2]
PBDTSF-FBTITIC11.66---[3]
PBT4T-Cl-11.18---[3]

Experimental Protocols

Synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) from this compound

This protocol describes a conceptual synthetic route for BEDT-TTF, a key TTF derivative.

Materials:

  • This compound

  • 4,5-Ethylenedithio-1,3-dithiol-2-thione

  • Triethyl phosphite

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (for chromatography)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of this compound and 4,5-Ethylenedithio-1,3-dithiol-2-thione in anhydrous toluene.

  • Add an excess (typically 3-5 equivalents) of triethyl phosphite to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and dichloromethane.

  • Collect the fractions containing the desired BEDT-TTF product.

  • Evaporate the solvent from the collected fractions to obtain the purified BEDT-TTF as a solid.

  • Characterize the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol provides a general procedure for the fabrication of a conventional architecture organic solar cell.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Donor material (e.g., a TTF-based polymer)

  • Acceptor material (e.g., PC71BM or a non-fullerene acceptor like Y6)

  • Chlorobenzene or other suitable organic solvent

  • Metal for thermal evaporation (e.g., Calcium and Aluminum)

  • Deionized water, isopropanol, acetone

  • Ultrasonic bath

  • Spin coater

  • Glovebox with an inert atmosphere

  • Thermal evaporator

  • Solar simulator

  • Current-voltage (I-V) measurement system

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water with detergent, followed by deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to improve the surface wettability and work function.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 40 seconds).

    • Anneal the substrates on a hotplate at 150 °C for 15 minutes to remove residual water.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor and acceptor materials in a suitable solvent (e.g., chlorobenzene) at a specific concentration and donor:acceptor weight ratio (e.g., 20 mg/mL total concentration with a 1:1.5 ratio).

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer (e.g., at 1000-2000 rpm for 60 seconds).

    • Anneal the active layer as required by the specific material system to optimize the morphology (e.g., at 100 °C for 10 minutes).

  • Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Sequentially deposit a layer of Calcium (Ca, ~20 nm) and a layer of Aluminum (Al, ~100 nm) onto the active layer through a shadow mask to define the device area.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under a calibrated solar simulator with AM 1.5G illumination (100 mW/cm²).

    • Extract the key photovoltaic parameters: PCE, Voc, Jsc, and FF.

Visualizations

Synthesis of BEDT-TTF

G cluster_reaction Reaction cluster_product Product A This compound D Toluene (Solvent) Reflux (110-120 °C) A->D B 4,5-Ethylenedithio-1,3-dithiol-2-thione B->D C Triethyl Phosphite (Coupling Reagent) C->D E Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) D->E

Caption: Synthetic route to BEDT-TTF.

Organic Solar Cell Fabrication Workflow

G A ITO Substrate Cleaning B UV-Ozone Treatment A->B C PEDOT:PSS Spin Coating (HTL) B->C D HTL Annealing C->D E Active Layer (Donor:Acceptor) Spin Coating D->E F Active Layer Annealing E->F G Cathode Deposition (Ca/Al) via Thermal Evaporation F->G H Device Characterization (J-V) G->H

Caption: OSC fabrication workflow.

Conclusion

This compound is a crucial precursor for the synthesis of TTF-based electron-donor materials, which have demonstrated significant potential in the field of organic solar cells. While direct application of polymers from this specific starting material in top-tier OSCs is an evolving area of research, the foundational chemistry and the performance of related TTF-inspired materials underscore the importance of this chemical building block. The provided protocols for material synthesis and device fabrication offer a starting point for researchers aiming to explore and develop novel, efficient organic photovoltaic devices based on this versatile molecule. Further research into optimizing synthetic routes and exploring new donor-acceptor combinations will be key to unlocking the full potential of materials derived from this compound.

References

Application Notes and Protocols: The Role of 4,5-Ethylenedithio-1,3-dithiol-2-one and its Derivatives in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Ethylenedithio-1,3-dithiol-2-one is a versatile sulfur-rich heterocyclic molecule that serves as a crucial building block in the synthesis of advanced organic materials.[1][2] While not typically employed as the active semiconductor in Organic Field-Effect Transistors (OFETs) itself, its primary role lies in its use as a precursor for the synthesis of tetrathiafulvalene (TTF) and its derivatives.[3][4] These derivatives, particularly bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), are renowned for their application in molecular conductors and superconductors.[5]

This document provides a comprehensive overview of the synthesis of BEDT-TTF from this compound and explores the application of TTF derivatives in OFETs, offering detailed experimental protocols and performance data for representative examples.

From Precursor to a Key Player: Synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)

The synthesis of BEDT-TTF from this compound is a well-established multi-step process. The following protocol is a representative example of the synthetic route.

Experimental Protocol: Synthesis of BEDT-TTF

Materials:

  • This compound

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A two-necked round-bottom flask is charged with this compound and anhydrous toluene under an inert atmosphere of argon or nitrogen.

  • Addition of Coupling Agent: Triethyl phosphite is added dropwise to the stirred suspension at room temperature.

  • Reflux: The reaction mixture is then heated to reflux (approximately 110-120 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the crude BEDT-TTF product.

  • Isolation and Purification: The precipitate is collected by vacuum filtration and washed with a suitable solvent (e.g., cold toluene or hexane) to remove unreacted starting materials and byproducts.

  • Recrystallization: The crude product is then purified by recrystallization from a high-boiling point solvent such as chlorobenzene or 1,2,4-trichlorobenzene to yield pure BEDT-TTF as crystalline needles.

cluster_synthesis Synthesis of BEDT-TTF Start Start Precursor 4,5-Ethylenedithio- 1,3-dithiol-2-one Start->Precursor Reaction Reflux under Inert Atmosphere Precursor->Reaction Dissolve in Solvent Anhydrous Toluene Solvent->Reaction Coupling_Agent Triethyl phosphite Coupling_Agent->Reaction Add dropwise Cooling Cool to Room Temperature Reaction->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Purification Recrystallization Filtration->Purification Product Pure BEDT-TTF Purification->Product

Caption: Workflow for the synthesis of BEDT-TTF.

Application of TTF Derivatives in Organic Field-Effect Transistors

While BEDT-TTF is primarily explored for its conductive properties, other derivatives of tetrathiafulvalene have demonstrated significant potential as the active semiconductor layer in OFETs. These devices are the fundamental building blocks of modern flexible and printed electronics. The performance of these OFETs is highly dependent on the specific molecular structure of the TTF derivative, the quality of the thin film, and the device architecture.

Quantitative Performance Data of Representative TTF-based OFETs

The following table summarizes key performance parameters for OFETs based on different TTF derivatives. It is important to note that the direct application of this compound as the semiconductor in OFETs is not commonly reported in the literature.

TTF DerivativeDevice ArchitectureDeposition MethodMobility (μ) [cm²/Vs]On/Off Ratio (I_on/I_off)Threshold Voltage (V_th) [V]
Dibenzo-TTF (DB-TTF)Single-Crystal FETSolution Shearing0.1 - 1.0[6]> 10^5Not Reported
Biphenyl-substituted TTFThin-Film TransistorVacuum Deposition0.11[5]~10^4Not Reported
Benzene-fused bis-TTFThin-Film TransistorSolution Processing0.02[5]LowNot Reported
Experimental Protocol: Fabrication of a Solution-Processed TTF-based OFET

This protocol outlines a general procedure for the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-processable TTF derivative.

Materials and Equipment:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • TTF derivative semiconductor

  • Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene)

  • Photoresist and developer

  • Metal for source/drain electrodes (e.g., Gold)

  • Spin coater

  • Thermal evaporator

  • Photolithography equipment

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with acetone, and isopropanol, and then dried with a stream of nitrogen.

  • Surface Treatment (Optional): To improve the quality of the semiconductor film, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).

  • Semiconductor Deposition: A solution of the TTF derivative in an appropriate organic solvent is prepared. The solution is then spin-coated onto the substrate to form a thin film. The substrate is subsequently annealed on a hotplate to remove residual solvent and improve film crystallinity.

  • Source/Drain Electrode Patterning: A layer of photoresist is spin-coated onto the semiconductor film. The source and drain electrode pattern is defined using photolithography.

  • Electrode Deposition: A thin layer of gold (typically 30-50 nm) is deposited by thermal evaporation. An adhesion layer of chromium or titanium (2-5 nm) may be used.

  • Lift-off: The photoresist is removed using a suitable solvent (e.g., acetone), leaving behind the patterned source and drain electrodes on the semiconductor film.

  • Device Annealing: The completed device is annealed to improve the contact between the electrodes and the semiconductor layer.

  • Characterization: The electrical characteristics of the OFET are measured using a probe station connected to a semiconductor parameter analyzer.

cluster_fabrication OFET Fabrication Workflow (BGTC) Start Start Substrate_Prep Substrate Cleaning (Si/SiO₂) Start->Substrate_Prep Surface_Treatment Optional: Surface Treatment (OTS) Substrate_Prep->Surface_Treatment Semiconductor_Depo Spin Coating of TTF Derivative Surface_Treatment->Semiconductor_Depo Annealing1 Annealing Semiconductor_Depo->Annealing1 Photoresist_Coat Photoresist Coating Annealing1->Photoresist_Coat Lithography Photolithography (Electrode Patterning) Photoresist_Coat->Lithography Metal_Depo Thermal Evaporation of Au Lithography->Metal_Depo Lift_off Lift-off Metal_Depo->Lift_off Annealing2 Device Annealing Lift_off->Annealing2 Characterization Electrical Characterization Annealing2->Characterization End Finished OFET Characterization->End

Caption: Workflow for OFET fabrication.

Logical Relationships in OFET Performance

The performance of an OFET is governed by a set of interconnected parameters. The following diagram illustrates the key relationships that researchers need to consider when designing and optimizing these devices.

cluster_performance Factors Influencing OFET Performance Material Organic Semiconductor (TTF Derivative) Mobility Charge Carrier Mobility (μ) Material->Mobility Molecular Packing Energy Levels OnOff On/Off Ratio Material->OnOff HOMO/LUMO Levels Vth Threshold Voltage (Vth) Material->Vth Charge Traps Processing Thin Film Deposition & Annealing Processing->Mobility Crystallinity Film Morphology Processing->OnOff Trap States Device Device Architecture & Electrode Material Device->Mobility Contact Resistance Device->Vth Dielectric Interface

Caption: Key factors affecting OFET performance.

Conclusion

This compound is a pivotal precursor in the synthesis of tetrathiafulvalene derivatives, which are a significant class of materials in organic electronics. While the direct application of the precursor in OFETs is not established, its derivatives have been successfully employed as active semiconductor layers. The performance of these devices is intricately linked to the molecular design of the TTF derivative, the fabrication process of the thin film, and the overall device architecture. The provided protocols and data serve as a foundational guide for researchers and professionals venturing into the development of high-performance organic field-effect transistors.

References

Application Notes and Protocols for Reactions of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key reactions involving 4,5-Ethylenedithio-1,3-dithiol-2-one, a versatile building block in organic synthesis and materials science.[1][2] The protocols are designed to be easily followed by researchers in various fields.

Synthesis of Tetrathiafulvalene (TTF) Derivatives via Phosphite-Mediated Cross-Coupling

The cross-coupling of this compound with a thione or selone derivative in the presence of triethyl phosphite is a common method for the synthesis of symmetrical and unsymmetrical tetrathiafulvalene (TTF) analogues.[3] These TTF derivatives are of significant interest in the development of organic conductors and superconductors.

Experimental Protocol: Synthesis of Unsymmetrical bis(ethylenedithio)diselenadithiafulvalene

This protocol details the cross-coupling reaction of this compound with 4,5-ethylenedithio-1,3-diselenole-2-one.

Materials:

  • This compound

  • 4,5-Ethylenedithio-1,3-diselenole-2-one

  • Triethyl phosphite, P(OEt)₃[4]

  • Nitrogen gas (inert atmosphere)

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or nitrogen balloon setup

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and 4,5-ethylenedithio-1,3-diselenole-2-one (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (20 mL) to the flask, followed by the addition of triethyl phosphite (3.0 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110-120 °C with vigorous stirring. Maintain the reaction at this temperature for 30 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with dichloromethane, is typically used to isolate the desired unsymmetrical TTF derivative.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary
Reactant 1Reactant 2Coupling AgentTemperature (°C)Time (min)ProductYield (%)
This compound4,5-Ethylenedithio-1,3-diselenole-2-oneTriethyl phosphite110-12030Unsymmetrical bis(ethylenedithio)diselenadithiafulvalene46[3]
This compound4,5-Ethylenedithio-1,3-dithiol-2-thioneTriethyl phosphite110-12030Symmetrical bis(ethylenedithio)tetrathiafulvalene7[3]

Reaction Scheme Visualization

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product A This compound E Unsymmetrical bis(ethylenedithio)diselenadithiafulvalene A->E B 4,5-Ethylenedithio-1,3-diselenole-2-one B->E C Triethyl phosphite C->E Coupling Agent D 110-120 °C, 30 min Anhydrous Toluene D->E

Caption: Synthesis of an unsymmetrical TTF derivative.

Horner-Wadsworth-Emmons Reaction for Alkene Synthesis

The ketone functionality of this compound can be utilized in Horner-Wadsworth-Emmons reactions to form exocyclic double bonds, leading to a variety of functionalized derivatives.[5] This reaction typically involves a phosphonate carbanion and results in the formation of an alkene with high E-selectivity.[5]

General Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol provides a general methodology for the reaction of this compound with a phosphonate reagent.

Materials:

  • This compound

  • A suitable phosphonate reagent (e.g., triethyl phosphonoacetate)

  • A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen gas supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Phosphonate Anion Formation: In a flame-dried two-neck round-bottom flask under a nitrogen atmosphere, suspend the base (e.g., NaH, 1.2 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. To this, add the phosphonate reagent (1.1 mmol) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to generate the phosphonate carbanion.

  • Addition of Ketone: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

General Reaction Data
KetonePhosphonate ReagentBaseSolventTemperature (°C)Time (h)Product Type
This compoundTriethyl phosphonoacetateNaHTHF0 to RT2-4Exocyclic α,β-unsaturated ester
This compoundDiethyl (cyanomethyl)phosphonateKOtBuTHF0 to RT2-4Exocyclic α,β-unsaturated nitrile

Experimental Workflow Visualization

G A 1. Phosphonate Anion Formation - Add base to anhydrous THF at 0°C. - Add phosphonate reagent dropwise. B 2. Ketone Addition - Add solution of this compound. A->B C 3. Reaction - Warm to room temperature. - Stir for 2-4 hours. B->C D 4. Quenching - Cool to 0°C. - Add saturated NH4Cl solution. C->D E 5. Extraction - Extract with ethyl acetate. D->E F 6. Washing and Drying - Wash with water and brine. - Dry over MgSO4. E->F G 7. Purification - Column chromatography. F->G H Final Product (Alkene Derivative) G->H

Caption: Horner-Wadsworth-Emmons reaction workflow.

References

Application Notes and Protocols for the Phosphite-Mediated Coupling of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the phosphite-mediated synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a pivotal molecule in the field of organic electronics and materials science. The synthesis involves the homo-coupling of 4,5-Ethylenedithio-1,3-dithiol-2-one using a phosphite reagent, a common and effective method for the preparation of tetrathiafulvalene (TTF) derivatives.[1] These application notes offer a comprehensive guide, including the necessary reagents, reaction conditions, and purification methods to facilitate the successful synthesis of BEDT-TTF in a laboratory setting.

Introduction

Tetrathiafulvalene (TTF) and its derivatives are a cornerstone in the development of organic conductors and superconductors. Among these, bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) is particularly noteworthy for its role in the creation of numerous radical cation salts, some of which exhibit superconductivity at low temperatures. The synthesis of BEDT-TTF is typically achieved through the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors. The phosphite-mediated coupling reaction is a widely utilized method for this transformation.[1] This protocol focuses on the homo-coupling of this compound, a key intermediate in the synthesis of BEDT-TTF.

Experimental Protocol

The synthesis of BEDT-TTF from this compound is a two-step process that begins with the conversion of the corresponding thione to the "one" (oxo) compound, followed by the phosphite-mediated coupling.

Step 1: Synthesis of this compound from 4,5-Ethylenedithio-1,3-dithiole-2-thione

This conversion is a necessary preparatory step for the coupling reaction.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
4,5-Ethylenedithio-1,3-dithiole-2-thioneC₅H₄S₅224.401.0 g
Mercuric AcetateHg(CH₃COO)₂318.681.5 g
Chloroform (CHCl₃)CHCl₃119.3850 mL
Acetic Acid (glacial)CH₃COOH60.0510 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 4,5-Ethylenedithio-1,3-dithiole-2-thione in 50 mL of chloroform.

  • Add 10 mL of glacial acetic acid to the solution.

  • With vigorous stirring, add 1.5 g of mercuric acetate portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the precipitated mercuric sulfide.

  • Wash the filtrate with water (2 x 30 mL) and then with a saturated sodium bicarbonate solution (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield this compound as a solid.

Step 2: Phosphite-Mediated Homo-Coupling to Synthesize Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF)

This is the core coupling reaction to form the desired BEDT-TTF.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC₅H₄OS₄208.331.0 g
Triethyl PhosphiteP(OCH₂CH₃)₃166.1620 mL
TolueneC₇H₈92.1450 mL

Procedure:

  • Place 1.0 g of this compound in a 100 mL three-necked flask equipped with a condenser and a nitrogen inlet.

  • Add 50 mL of toluene and 20 mL of freshly distilled triethyl phosphite.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, BEDT-TTF, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or hexane to remove any unreacted phosphite.

  • The crude product can be further purified by recrystallization from a suitable solvent such as chlorobenzene or by gradient sublimation.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionReactantReagent(s)SolventTemperature (°C)Time (h)Yield (%)
1Thione to One Conversion4,5-Ethylenedithio-1,3-dithiole-2-thioneMercuric Acetate, Acetic AcidChloroformRoom Temperature2>90
2Phosphite-Mediated CouplingThis compoundTriethyl PhosphiteToluene110-1204-650-70

Experimental Workflow

G cluster_0 Step 1: Preparation of the Oxo Precursor cluster_1 Step 2: Phosphite-Mediated Coupling start Start with 4,5-Ethylenedithio-1,3-dithiole-2-thione dissolve Dissolve in Chloroform and Acetic Acid start->dissolve add_hg Add Mercuric Acetate dissolve->add_hg react_rt Stir at Room Temperature (2 hours) add_hg->react_rt workup1 Filter and Aqueous Workup react_rt->workup1 product1 This compound workup1->product1 start2 Start with This compound product1->start2 Use in next step add_reagents Add Toluene and Triethyl Phosphite start2->add_reagents reflux Reflux under Nitrogen (4-6 hours) add_reagents->reflux cool Cool to Room Temperature reflux->cool filter_wash Filter and Wash Precipitate cool->filter_wash purify Recrystallization or Sublimation filter_wash->purify final_product Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) purify->final_product

Figure 1. Workflow for the synthesis of BEDT-TTF.

Signaling Pathway Diagram

G Dithiolone 2 x this compound Intermediate Phosphonium Intermediate (Proposed) Dithiolone->Intermediate Reaction Phosphite Triethyl Phosphite P(OEt)3 Phosphite->Intermediate Attack BEDTTTF Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) Intermediate->BEDTTTF Dimerization & Elimination Byproduct Triethyl Phosphate O=P(OEt)3 Intermediate->Byproduct Elimination

Figure 2. Proposed reaction pathway for the coupling.

References

Application Notes and Protocols for the Synthesis of Charge-Transfer Complexes Using 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of charge-transfer (CT) complexes utilizing 4,5-Ethylenedithio-1,3-dithiol-2-one as a key precursor. The primary focus is on the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), a cornerstone electron donor in the field of molecular conductors and superconductors, and its subsequent use in the formation of highly conductive crystalline charge-transfer salts.

Introduction to this compound in Charge-Transfer Complexes

This compound is a crucial intermediate in the synthesis of the organic donor molecule BEDT-TTF. BEDT-TTF is renowned for its ability to form a wide variety of charge-transfer salts with diverse electronic properties, ranging from semiconductors to superconductors.[1][2] The unique molecular structure of BEDT-TTF, featuring outer ethylenedithio groups, facilitates strong intermolecular sulfur-sulfur interactions, which are critical for the formation of two-dimensional conducting networks in its radical cation salts.

The synthesis of BEDT-TTF from this compound is a well-established route that offers a reliable pathway to this important building block for functional organic materials. The resulting BEDT-TTF can then be combined with various electron acceptors, such as tetracyanoquinodimethane (TCNQ) and its derivatives, to form charge-transfer complexes with tunable electronic properties. These materials are of significant interest for applications in organic electronics, including field-effect transistors, sensors, and thermoelectric devices.

Experimental Protocols

Synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) from this compound

The synthesis of BEDT-TTF from its precursor involves a phosphite-mediated coupling reaction. The precursor, this compound, is typically prepared from the corresponding thione, 4,5-Ethylenedithio-1,3-dithiole-2-thione.

1.1. Conversion of 4,5-Ethylenedithio-1,3-dithiole-2-thione to this compound

This conversion is a key step and is commonly achieved by treatment with mercuric acetate.[1]

  • Materials:

    • 4,5-Ethylenedithio-1,3-dithiole-2-thione

    • Mercuric acetate (Hg(OAc)₂)

    • Chloroform (CHCl₃)

    • Acetic acid (glacial)

  • Procedure:

    • Dissolve 4,5-Ethylenedithio-1,3-dithiole-2-thione in a mixture of chloroform and glacial acetic acid.

    • Add a stoichiometric amount of mercuric acetate to the solution.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the precipitated mercuric sulfide is removed by filtration.

    • The filtrate is washed with water and a saturated solution of sodium bicarbonate to remove acetic acid and any remaining mercuric salts.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a solid. This product is often used in the next step without further purification.

1.2. Phosphite-Mediated Coupling to BEDT-TTF

The self-coupling of this compound to form BEDT-TTF is typically achieved using a trialkyl phosphite, such as triethyl phosphite or trimethyl phosphite.[1]

  • Materials:

    • This compound

    • Triethyl phosphite (P(OEt)₃) or Trimethyl phosphite (P(OMe)₃)

    • Toluene or other high-boiling solvent

  • Procedure:

    • A solution of this compound in freshly distilled triethyl phosphite or a high-boiling solvent like toluene is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is heated to reflux (typically 110-150 °C) for several hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The crude product is washed with a low-boiling solvent like methanol or hexane to remove the excess phosphite and by-products.

    • The resulting solid is purified by recrystallization from a suitable solvent (e.g., chloroform, chlorobenzene) to afford pure BEDT-TTF.

Synthesis_Workflow Thione 4,5-Ethylenedithio-1,3- dithiole-2-thione One 4,5-Ethylenedithio-1,3- dithiol-2-one Thione->One Hg(OAc)₂, CHCl₃/AcOH BEDT_TTF Bis(ethylenedithio)- tetrathiafulvalene (BEDT-TTF) One->BEDT_TTF P(OR)₃, Heat CT_Complex Charge-Transfer Complex BEDT_TTF->CT_Complex Electrocrystallization Acceptor Electron Acceptor (e.g., TCNQ) Acceptor->CT_Complex

Synthetic pathway to BEDT-TTF based charge-transfer complexes.
Synthesis of Charge-Transfer Complexes by Electrocrystallization

Electrocrystallization is a powerful technique for growing high-quality single crystals of charge-transfer salts. This method involves the slow electrochemical oxidation of the donor molecule (BEDT-TTF) in the presence of a supporting electrolyte containing the counter-anion (acceptor).

  • Apparatus:

    • H-shaped electrochemical cell with two compartments separated by a porous glass frit.

    • Platinum electrodes (anode and cathode).

    • Constant current or constant voltage source.

  • Materials:

    • BEDT-TTF (donor)

    • Supporting electrolyte providing the acceptor anion (e.g., tetrabutylammonium salts of the acceptor).

    • Anhydrous organic solvent (e.g., 1,1,2-trichloroethane, dichloromethane, tetrahydrofuran).

  • Procedure:

    • The H-cell is thoroughly cleaned and dried.

    • A solution of the supporting electrolyte is prepared in the chosen anhydrous solvent and placed in both compartments of the H-cell.

    • BEDT-TTF is added to the anode compartment.

    • The platinum electrodes are inserted into each compartment.

    • A small, constant current (typically 1-10 µA) is applied between the electrodes.

    • The cell is left undisturbed in a vibration-free environment, often in the dark and at a constant temperature, for several days to weeks.

    • Single crystals of the charge-transfer salt will slowly grow on the surface of the anode.

    • Once the crystals have reached a suitable size, the current is switched off, and the crystals are carefully harvested, washed with the solvent, and dried.

Electrocrystallization_Workflow Start Prepare Solution: BEDT-TTF (Donor) in Anode Compartment Supporting Electrolyte (Acceptor Anion) in both compartments Apply_Current Apply Constant Current (1-10 µA) Start->Apply_Current Crystal_Growth Slow Crystal Growth on Anode (Days to Weeks) Apply_Current->Crystal_Growth Harvest Harvest, Wash, and Dry Single Crystals of Charge-Transfer Salt Crystal_Growth->Harvest

Workflow for the electrocrystallization of charge-transfer salts.

Data Presentation

The following tables summarize typical reaction yields for the synthesis of BEDT-TTF and the electrical properties of some of its representative charge-transfer complexes.

Table 1: Reaction Yields for the Synthesis of BEDT-TTF and its Derivatives

Precursor ThioneConversion to Oxo Compound Yield (%)Homo-coupling to BEDT-TTF Derivative Yield (%)Reference
5,6-dihydro-dithiolo[4,5-b]dithiin-2-thioneNot explicitly stated51% (for a disubstituted derivative)[1]
Racemic thione from trans-dec-5-eneNearly quantitative57%[1]
Thione with one heptyl side chainNot applicable (direct coupling)51%[1]
Diethyl (+/−)-BEDT-TTF-methylamino-N,N-diacetate thione91%Not applicable (cross-coupling)[1]

Table 2: Electrical Properties of Selected BEDT-TTF Based Charge-Transfer Complexes

ComplexStoichiometryRoom Temperature Conductivity (S cm⁻¹)Ground StateReference
(BEDT-TTF)-TCNQ1:1~10²Metallic[3]
κ-(BEDT-TTF)₂Cu[N(CN)₂]Br2:1~10-100Superconductor (Tc ~11.6 K)
α-(BEDT-TTF)₂I₃2:1~30Superconductor (Tc ~1.4 K)[4]
(BEDT-TTF)₅[Fe(C₂O₄)₃]·(H₂O)₂·CH₂Cl₂5:14Paramagnetic Semiconductor[5]
δ′-(BEDT-TTF)₂CF₃CF₂SO₃2:1Not specifiedDimer-Mott Insulator[6]

Note: The conductivity of molecular crystals can be highly anisotropic and dependent on crystal quality.

Signaling Pathways and Logical Relationships

The formation of a conductive state in charge-transfer complexes arises from the partial transfer of charge from the highest occupied molecular orbital (HOMO) of the electron donor (BEDT-TTF) to the lowest unoccupied molecular orbital (LUMO) of the electron acceptor (e.g., TCNQ). This process creates charge carriers (electrons and holes) that can move through the segregated stacks of donor and acceptor molecules in the crystal lattice, leading to electrical conductivity. The degree of charge transfer is a critical parameter that influences the electronic properties of the material.

Charge_Transfer_Mechanism BEDT_TTF BEDT-TTF (Donor) HOMO HOMO BEDT_TTF->HOMO Acceptor Acceptor (e.g., TCNQ) LUMO LUMO Acceptor->LUMO Charge_Transfer Partial Electron Transfer HOMO->Charge_Transfer donates e⁻ LUMO->Charge_Transfer accepts e⁻ Radical_Cation BEDT-TTF Radical Cation (Hole Carrier) Charge_Transfer->Radical_Cation Radical_Anion Acceptor Radical Anion (Electron Carrier) Charge_Transfer->Radical_Anion Conductivity Electrical Conductivity Radical_Cation->Conductivity Radical_Anion->Conductivity

Mechanism of charge transfer and conductivity in BEDT-TTF complexes.

References

Application Notes and Protocols for the Electrochemical Polymerization of 4,5-Ethylenedithio-1,3-dithiol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrochemical polymerization of 4,5-Ethylenedithio-1,3-dithiol-2-one and its derivatives offers a versatile and controllable method for the fabrication of novel conductive polymer films. These materials are of significant interest in various fields, including materials science, electronics, and drug development, owing to their unique electronic properties and potential for functionalization. This document provides detailed application notes and experimental protocols for the electrochemical synthesis of polymers based on this heterocyclic scaffold. The ability to form stable radical cations makes derivatives of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), which share a similar core structure, candidates for creating materials with conducting and semiconducting properties.[1] Such polymers can be utilized in the development of sensors, electrochemical storage devices, and controlled drug delivery systems.

General Principles of Electropolymerization

Electropolymerization is a process where a monomer in solution is polymerized onto an electrode surface through an electrochemical reaction. The primary methods for electropolymerization are potentiodynamic (cyclic voltammetry), potentiostatic (constant potential), and galvanostatic (constant current). The choice of method influences the morphology, thickness, and properties of the resulting polymer film.

The process is initiated by the oxidation of the monomer at the electrode surface, forming radical cations. These reactive species then couple to form dimers, which are subsequently oxidized and couple with other radical cations or oligomers, leading to the growth of a polymer chain on the electrode.

Experimental Protocols

This section outlines the detailed methodologies for the electrochemical polymerization of this compound derivatives based on established procedures for related compounds.

Protocol 1: Potentiodynamic Electropolymerization via Cyclic Voltammetry

This method allows for the controlled deposition of the polymer film by repeatedly scanning the potential between defined limits.

Materials and Equipment:

  • Working Electrode: Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) coated glass, or Platinum (Pt) foil.

  • Counter Electrode: Platinum wire or mesh.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Electrochemical Workstation (Potentiostat/Galvanostat)

  • Electrochemical Cell

  • Monomer: Functionalized this compound derivative.

  • Solvent: Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN), anhydrous.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP).

  • Inert Gas: Argon or Nitrogen.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and then the chosen solvent.

    • Dry the electrode under a stream of inert gas.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent.

    • Dissolve the this compound derivative monomer in the electrolyte solution to a final concentration of 1-10 mM.

  • Electropolymerization:

    • Assemble the three-electrode system in the electrochemical cell containing the monomer solution.

    • Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a gentle inert gas blanket over the solution during the experiment.

    • Perform cyclic voltammetry by scanning the potential from an initial potential (where no reaction occurs) to a potential sufficient to oxidize the monomer, and then back. A typical potential window for related dithiolene compounds is from 0 V to approximately +1.5 V vs. Ag/AgCl.[2]

    • Repeat the potential cycling for a desired number of cycles (e.g., 10-20 cycles) to grow the polymer film to the desired thickness. The successful deposition of the polymer is indicated by the appearance and growth of new redox peaks in the cyclic voltammogram.

  • Post-Polymerization Treatment:

    • After polymerization, carefully remove the polymer-coated electrode from the solution.

    • Rinse the electrode with the pure solvent to remove any unreacted monomer and electrolyte.

    • Dry the polymer film under a stream of inert gas or in a vacuum desiccator.

Protocol 2: Galvanostatic Electropolymerization

This method involves applying a constant current to the working electrode, leading to a more uniform polymer film thickness.

Procedure:

  • Setup: Prepare the electrochemical cell and solution as described in Protocol 1.

  • Electropolymerization:

    • Apply a constant anodic current density to the working electrode. The current density typically ranges from 0.1 to 1.0 mA/cm².

    • The polymerization time will determine the thickness of the polymer film.

  • Post-Polymerization Treatment: Follow the same rinsing and drying procedures as in Protocol 1.

Data Presentation

The following tables summarize typical experimental parameters for the electrochemical polymerization of related dithiolene and thiophene derivatives, which can be used as a starting point for optimizing the polymerization of this compound derivatives.

Table 1: Typical Parameters for Potentiodynamic Electropolymerization

ParameterValueReference Compound(s)
Monomer Concentration 1 - 10 mMBEDT-TTF derivatives, Pyrrole[2][3]
Supporting Electrolyte 0.1 M TBAPF6, 0.1 M TBAPBEDT-TTF derivatives, Pyrrole[2][3]
Solvent Dichloromethane, AcetonitrileBEDT-TTF derivatives, Pyrrole[2][3]
Potential Range 0 V to +1.5 V (vs. Ag/AgCl)BEDT-TTF derivatives[2]
Scan Rate 50 - 100 mV/sPyrrole/[Pd(dmit)2]2-[3]
Number of Cycles 10 - 20 cyclesGeneral Practice

Table 2: Typical Parameters for Galvanostatic Electropolymerization

ParameterValueReference Compound(s)
Monomer Concentration 1 - 10 mMGeneral Practice
Supporting Electrolyte 0.1 M TBAPF6, 0.1 M TBAPGeneral Practice
Solvent Acetonitrile, DichloromethaneGeneral Practice
Current Density 0.1 - 1.0 mA/cm²General Practice
Polymerization Time 60 - 600 sGeneral Practice

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical polymerization process.

G cluster_prep Preparation cluster_poly Electropolymerization cluster_post Post-Processing cluster_char Characterization prep_electrode Electrode Preparation setup_cell Assemble Electrochemical Cell prep_electrode->setup_cell prep_solution Monomer & Electrolyte Solution prep_solution->setup_cell purge_gas Inert Gas Purging setup_cell->purge_gas run_electrochem Apply Potential/ Current purge_gas->run_electrochem rinse_electrode Rinse Electrode run_electrochem->rinse_electrode dry_film Dry Polymer Film rinse_electrode->dry_film char_cv Cyclic Voltammetry dry_film->char_cv char_sem SEM/AFM dry_film->char_sem char_spec Spectroscopy dry_film->char_spec

Caption: General workflow for electrochemical polymerization and characterization.

Signaling Pathway of Electropolymerization

The diagram below illustrates the proposed mechanism of electropolymerization.

G M Monomer (M) M_plus Radical Cation (M.+) M->M_plus -e- (Oxidation) Dimer Dimer (M-M) M_plus->Dimer + M.+ Dimer_plus Dimer Radical Cation ((M-M).+) Dimer->Dimer_plus -e- (Oxidation) Polymer Polymer Chain Dimer_plus->Polymer + n(M.+)

References

Application Notes and Protocols for Thin Film Fabrication Utilizing 4,5-Ethylenedithio-1,3-dithiol-2-one as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Ethylenedithio-1,3-dithiol-2-one is a pivotal precursor in the synthesis of advanced organic functional materials, most notably bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF). BEDT-TTF is a tetrathiafulvalene (TTF) derivative that has garnered significant interest due to its ability to form charge-transfer salts that exhibit a range of remarkable electronic properties, including metallic conductivity and superconductivity.[1][2] Thin films of BEDT-TTF and its salts are crucial for the development of novel electronic and optoelectronic devices.

This document provides detailed application notes and experimental protocols for the fabrication of thin films derived from this compound. The protocols cover the synthesis of the intermediate BEDT-TTF and subsequent thin film deposition using various techniques.

Synthesis of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) from this compound

The synthesis of BEDT-TTF from this compound is a multi-step process that typically involves the conversion of the precursor to a thione derivative, followed by a coupling reaction.

Experimental Protocol: Synthesis of BEDT-TTF

Materials:

  • This compound

  • Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Toluene (anhydrous)

  • Triethyl phosphite

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Heating and stirring apparatus

  • Chromatography equipment for purification

Procedure:

  • Thionation:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene.

    • Add Lawesson's reagent or P₄S₁₀ in a stoichiometric amount.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting thione intermediate by column chromatography.

  • Coupling Reaction:

    • In a separate flask, heat the purified thione intermediate in triethyl phosphite under an inert atmosphere.

    • Maintain the temperature at approximately 110-120°C for several hours.

    • During the reaction, a precipitate of BEDT-TTF will form.

    • After cooling, collect the solid product by filtration.

    • Wash the product with a suitable solvent (e.g., methanol or hexane) to remove residual triethyl phosphite.

    • The crude BEDT-TTF can be further purified by recrystallization or sublimation.

Thin Film Fabrication Methods

Several techniques can be employed to fabricate thin films of BEDT-TTF and its charge-transfer salts. The choice of method significantly influences the film's morphology, crystallinity, and electronic properties.

Vacuum Thermal Evaporation

Vacuum thermal evaporation is a physical vapor deposition (PVD) technique suitable for depositing uniform thin films of neutral BEDT-TTF.[3]

Experimental Protocol: Vacuum Thermal Evaporation of BEDT-TTF

Apparatus:

  • High-vacuum deposition chamber (pressure capability < 10⁻⁵ mbar)

  • Tungsten or molybdenum evaporation boat/crucible

  • Substrate holder with heating capabilities

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrates (e.g., silicon wafers, glass slides, or electrode-patterned substrates)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

    • For specific applications, a surface treatment (e.g., oxygen plasma) may be performed to improve film adhesion.

  • Deposition:

    • Place a small amount of purified BEDT-TTF powder into the evaporation boat.

    • Mount the cleaned substrates onto the substrate holder.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ mbar.

    • Heat the substrate to the desired temperature (e.g., room temperature or elevated temperatures to control film morphology).

    • Gradually increase the current to the evaporation boat to heat the BEDT-TTF source material until it starts to sublimate.

    • Monitor the deposition rate and film thickness using the QCM. A typical deposition rate is 0.1-1 Å/s.

    • Once the desired thickness is achieved, close the shutter and turn off the power to the evaporation source.

    • Allow the substrates to cool down before venting the chamber.

Data Presentation: Properties of Vacuum Evaporated BEDT-TTF Thin Films

PropertyValueDeposition ConditionsReference
Thickness50 - 300 nmSubstrate at room temperature[[“]]
MorphologyPolycrystalline with varying grain sizeDependent on substrate temperature and deposition rate[[“]]
Conductivity (undoped)Low (insulating)As-deposited neutral film[3]
Superconducting Onset (αt-phase after annealing)9 KAnnealing of α-phase film[[“]]

Diagram: Workflow for Vacuum Thermal Evaporation of BEDT-TTF

G cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition bedt_ttf BEDT-TTF Powder load Load into Vacuum Chamber bedt_ttf->load substrate_prep Substrate Cleaning substrate_prep->load evacuate Evacuate to <10⁻⁵ mbar load->evacuate heat_sub Heat Substrate evacuate->heat_sub evaporate Evaporate BEDT-TTF heat_sub->evaporate deposit Deposit on Substrate evaporate->deposit cool Cool Down deposit->cool vent Vent Chamber cool->vent characterize Characterization vent->characterize

Caption: Workflow for BEDT-TTF thin film deposition by vacuum thermal evaporation.

Successive Dry-Wet Method

This method involves the vacuum deposition of a neutral BEDT-TTF film followed by an electrochemical doping process to form a conductive salt film.[3]

Experimental Protocol: Successive Dry-Wet Fabrication

Procedure:

  • Dry Process (Vacuum Evaporation):

    • Deposit a neutral BEDT-TTF thin film onto an electrode-coated substrate (e.g., ITO-coated glass) following the protocol for vacuum thermal evaporation described above.

  • Wet Process (Electrochemical Doping):

    • Prepare an electrochemical cell with the BEDT-TTF-coated substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • The electrolyte is an aqueous solution of a suitable salt, such as 0.1 M Lithium Perchlorate (LiClO₄).[3]

    • Immerse the electrodes in the electrolyte.

    • Apply a constant potential or current to the working electrode to oxidize the neutral BEDT-TTF and incorporate anions (e.g., ClO₄⁻) from the electrolyte into the film.

    • The doping process can be monitored by observing the change in the film's color or by cyclic voltammetry.

    • After doping, rinse the film with deionized water and dry it with a stream of nitrogen.

Data Presentation: Properties of BEDT-TTF Salt Films by Dry-Wet Method

PropertyValueDoping ConditionsReference
Conductivity10⁻³ - 10⁻⁴ S/cmElectrochemical doping in 0.1 M LiClO₄ (aq)[3]
DopantClO₄⁻From LiClO₄ electrolyte[3]

Diagram: Workflow for the Successive Dry-Wet Method

G cluster_dry Dry Process cluster_wet Wet Process evaporation Vacuum Evaporation of BEDT-TTF electrochemical_cell Assemble Electrochemical Cell evaporation->electrochemical_cell doping Electrochemical Doping electrochemical_cell->doping rinse_dry Rinse and Dry doping->rinse_dry characterization Characterization rinse_dry->characterization

Caption: Workflow for the successive dry-wet fabrication of conductive BEDT-TTF salt films.

Electrocrystallization

Electrocrystallization is a widely used method to grow high-quality single crystals and thin films of BEDT-TTF charge-transfer salts directly from solution.

Experimental Protocol: Electrocrystallization of BEDT-TTF Salt Films

Apparatus:

  • H-shaped electrochemical cell

  • Platinum electrodes (anode and cathode)

  • Constant current or voltage source

  • Inert gas supply

Procedure:

  • Solution Preparation:

    • In a suitable organic solvent (e.g., 1,1,2-trichloroethane or a mixture of chlorobenzene and ethanol), dissolve BEDT-TTF and a supporting electrolyte containing the desired counter-anion (e.g., tetrabutylammonium triiodide for (BEDT-TTF)₂I₃ films).

    • The concentration of BEDT-TTF is typically in the range of 1-5 mM.

  • Electrochemical Growth:

    • Fill the H-cell with the prepared solution, ensuring both the anode and cathode compartments are filled.

    • Insert the platinum electrodes into the respective compartments. The substrate for film growth is the anode.

    • Purge the cell with an inert gas.

    • Apply a constant current (typically 1-10 µA) or a constant potential between the electrodes.

    • The slow oxidation of BEDT-TTF at the anode leads to the formation of radical cations, which then crystallize with the counter-anions to form the thin film on the anode surface.

    • The growth process can take several days to a week.

  • Film Recovery:

    • Once the desired film thickness is achieved, carefully remove the anode from the cell.

    • Gently rinse the film with the pure solvent to remove any residual electrolyte.

    • Dry the film under a stream of inert gas.

Data Presentation: Properties of Electrocrystallized BEDT-TTF Salt Films

PropertyFilm CompositionValueGrowth ConditionsReference
Conductivityα-(BEDT-TTF)₂I₃~2 S/cm at room temperatureEvaporation of the salt[[“]]
MorphologyHighly c-axis orientedElectrocrystallization[[“]]

Diagram: Workflow for Electrocrystallization of BEDT-TTF Salt Films

G cluster_prep Preparation cluster_growth Film Growth cluster_recovery Recovery solution_prep Prepare BEDT-TTF and Electrolyte Solution cell_setup Set up H-type Electrochemical Cell solution_prep->cell_setup apply_current Apply Constant Current/Potential cell_setup->apply_current film_growth Slow Film Growth on Anode apply_current->film_growth remove_anode Remove Anode film_growth->remove_anode rinse_dry Rinse and Dry remove_anode->rinse_dry characterization Characterization rinse_dry->characterization

Caption: Workflow for the electrocrystallization of conductive BEDT-TTF salt thin films.

Conclusion

The fabrication of thin films from this compound is achieved through its conversion to BEDT-TTF, a versatile molecular building block. The choice of the subsequent thin film deposition technique—vacuum thermal evaporation, successive dry-wet method, or electrocrystallization—is critical in determining the final properties of the film. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to fabricate and characterize these electronically active thin films for a variety of applications in organic electronics and materials science.

References

Application Notes and Protocols for the Characterization of 4,5-Ethylenedithio-1,3-dithiol-2-one Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,5-Ethylenedithio-1,3-dithiol-2-one and its derivatives are a class of sulfur-rich heterocyclic compounds that serve as versatile building blocks in the field of materials science and organic electronics.[1] Their unique electronic and structural properties make them key components in the synthesis of conducting polymers, organic conductors, and advanced materials for applications in electronics and energy storage.[1][2] This document provides a detailed overview of the essential analytical techniques for the comprehensive characterization of these materials, complete with experimental protocols and data presentation guidelines.

Workflow for Characterization

The comprehensive characterization of this compound based materials typically follows a logical progression from structural elucidation to the evaluation of physical and functional properties. The following diagram illustrates a typical experimental workflow.

Characterization Workflow Synthesis Synthesis of This compound based material Purification Purification (e.g., recrystallization, chromatography) Synthesis->Purification Spectroscopic Spectroscopic Analysis (NMR, FT-IR, UV-Vis) Purification->Spectroscopic Structural Verification Thermal Thermal Analysis (DSC, TGA) Spectroscopic->Thermal Purity & Stability Assessment Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Thermal->Electrochemical Property Evaluation Structural Structural & Morphological Analysis (XRD, SEM, AFM) Electrochemical->Structural Solid-State Characterization

Caption: A typical workflow for the synthesis and characterization of materials.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for confirming the chemical structure and purity of this compound based materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution. Both ¹H and ¹³C NMR are routinely employed.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the complete dissolution of the sample.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Pulse sequence: Standard single pulse

    • Relaxation delay: 1-5 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Pulse sequence: Proton-decoupled

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 220 ppm

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard.

Data Presentation

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
4,5-bis(hydroxymethyl)-1,3-dithiole-2-thioneCDCl₃7.40–7.20 (m), 6.10 (s)217.6, 141.3, 140.8, 137.8, 128.9, 126.4, 84.9
4-formyltetrathiafulvaleneCDCl₃9.48 (s, 1H), 7.42 (s, 1H), 6.36 (d, J=6.2 Hz, 1H), 6.33 (d, J=6.5 Hz, 1H)Not specified

Note: Data for closely related derivatives are presented due to the limited availability of complete datasets for the parent compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum Acquisition:

    • Place the sample in the IR beam path.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Data Presentation

CompoundKey FT-IR Peaks (cm⁻¹)Assignment
[1][3]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione1725, 1650C=O stretching
4,6-Diphenyl-4,6-dihydro-[1][3]dithiolo[4,5-c]furan-2-thione1056C=S stretching
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or hexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it as a blank to zero the absorbance.

  • Sample Measurement:

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the absorbance from approximately 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Data Presentation

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Potassium O-isopropyldithiocarbonateMethanol303.5, 22818620, 10471

Note: Data for a precursor is presented as an example.

Electrochemical Analysis

Electrochemical techniques are crucial for determining the redox properties of these materials, which are essential for their application in electronic devices.

Cyclic Voltammetry (CV)

CV is used to investigate the oxidation and reduction processes of a molecule and to determine its HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Sample Solution: Dissolve the sample in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell:

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Degassing: Purge the sample solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement:

    • Scan the potential over a range that covers the expected redox events.

    • Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to assess the reversibility of the redox processes.

  • Internal Standard: After the measurement, add ferrocene as an internal standard and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to reference the potentials.

Data Presentation

CompoundSolvent/ElectrolyteOxidation Potentials (E¹/₂, V vs. Fc/Fc⁺)Reduction Potentials (E¹/₂, V vs. Fc/Fc⁺)
MeDTESBenzonitrile / ⁿBu₄NPF₆0.46, 0.81Irreversible
EtDTESBenzonitrile / ⁿBu₄NPF₆0.45, 0.82Irreversible
CPDTESBenzonitrile / ⁿBu₄NPF₆0.45, 0.82Irreversible

Note: Data for related tetrathiafulvalene derivatives are presented.

Thermal Analysis

Thermal analysis techniques are employed to evaluate the thermal stability, melting behavior, and decomposition of the materials.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and other phase transitions.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Instrumentation: Place both the sample and reference pans into the DSC cell.

  • Measurement:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow of 50 mL/min).

    • The temperature range should be appropriate to observe the expected thermal events, typically from room temperature to a temperature above the melting or decomposition point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles.

Experimental Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the sample into a TGA crucible (e.g., alumina or platinum).

  • Instrumentation: Place the crucible onto the TGA balance.

  • Measurement:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

    • The temperature is ramped to a point where complete decomposition is observed.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.

Data Presentation

CompoundMelting Point (°C, from DSC)Decomposition Temperature (Td, °C, from TGA)
[1][3]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione181 (dec.)Not specified

Structural and Morphological Analysis

These techniques are used to investigate the solid-state structure, crystallinity, and surface morphology of the materials, which are critical for understanding their performance in devices.

X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystal structure and phase purity of crystalline materials.

Experimental Protocol: XRD

  • Sample Preparation:

    • Powder: Finely grind the crystalline sample and mount it on a low-background sample holder.

    • Thin Film: Mount the substrate with the thin film on the diffractometer stage.

  • Instrumentation: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Measurement:

    • Powder (Bragg-Brentano): Scan a 2θ range (e.g., 5° to 50°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Thin Film (Grazing Incidence - GIXD): Use a small, fixed incidence angle (e.g., 0.1° to 0.5°) while scanning the detector through the 2θ range.

  • Data Analysis: Analyze the positions and intensities of the diffraction peaks to determine the crystal structure, lattice parameters, and crystallite size.

Data Presentation

CompoundCrystal SystemSpace GroupUnit Cell Parameters
Ethyl 2-[4,5-bis(butylsulfanyl)-1,3-dithiol-2-ylidene]...MonoclinicP2₁/ca=9.687 Å, b=26.608 Å, c=8.876 Å, β=108.408°
4,5-Propylenedithio-1,3-dithiole-2-thioneMonoclinicP2₁/cNot specified
4,5-Propylenedithio-1,3-dithiol-2-oneMonoclinicCcNot specified

Note: Data for related derivatives are presented.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and microstructure of the material at the micro- to nanoscale.

Experimental Protocol: SEM

  • Sample Preparation:

    • Mount the sample (powder or thin film on a substrate) onto an aluminum stub using conductive carbon tape.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Introduce the sample into the SEM vacuum chamber.

    • Use an accelerating voltage appropriate for the sample (e.g., 5-15 kV).

    • Adjust the focus and magnification to obtain clear images of the surface features.

Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional information about the surface topography of thin films.

Experimental Protocol: AFM

  • Sample Preparation: Mount the substrate with the thin film onto a sample puck using double-sided adhesive.

  • Imaging:

    • Select an appropriate AFM cantilever (tapping mode is generally preferred for soft organic materials).

    • Engage the tip with the sample surface.

    • Scan the desired area (e.g., 1x1 µm² to 10x10 µm²).

    • Optimize imaging parameters such as scan rate, setpoint, and gains to obtain high-quality images.

  • Data Analysis: Analyze the topography images to determine parameters such as surface roughness (e.g., root-mean-square, RMS), grain size, and film continuity.

Data Presentation

MaterialSubstrateDeposition TechniqueRMS Roughness (nm)Feature Size
PEDOT/[Pt(dmit)₂]²⁻ filmNot specifiedElectrochemical polymerization141.8Not specified

Note: Data for a related polymer film is presented.

Logical Relationship of Characterization Techniques

The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide.

Technique_Relationships Compound This compound Material NMR NMR Compound->NMR Molecular Structure FTIR FT-IR Compound->FTIR Functional Groups UVVis UV-Vis Compound->UVVis Electronic Transitions CV Cyclic Voltammetry Compound->CV Redox Properties DSC DSC Compound->DSC Thermal Transitions TGA TGA Compound->TGA Thermal Stability XRD XRD Compound->XRD Crystal Structure SEM SEM Compound->SEM Microstructure AFM AFM Compound->AFM Surface Topography NMR->CV Correlate Structure with Redox Behavior UVVis->CV Optical vs. Electrochemical Bandgap DSC->TGA Phase Transitions vs. Decomposition XRD->SEM Crystallinity vs. Bulk Morphology SEM->AFM Micro vs. Nano Scale Morphology

Caption: Interrelation of analytical techniques for material characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one, a crucial intermediate in the creation of advanced organic materials.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Issue 1: Low Overall Yield

  • Question: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low overall yield can stem from several factors throughout the multi-step synthesis. Here are some key areas to investigate:

    • Purity of Starting Materials: The use of lower grade reagents, particularly carbon disulfide (CS₂), can result in a minor decrease in yield.[1] Ensure all starting materials are of high purity and are handled under appropriate inert conditions to prevent degradation.

    • Reaction Conditions in Intermediate Steps: The formation of the key zincate intermediate, Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, is critical. Inefficient complexation with zinc can lead to lower yields of this stable and easily handled intermediate.[1]

    • Incomplete Reactions: Monitor each reaction step for completion using appropriate analytical techniques (e.g., TLC, NMR). Insufficient reaction times or temperatures can lead to a mixture of starting materials and products, complicating purification and reducing the yield of the desired compound.

    • Side Reactions: The formation of by-products is a common cause of low yields. For instance, in related syntheses, the presence of hydrated potassium carbonate as a by-product has been observed.[2] Careful control of reaction conditions, such as temperature, can minimize the formation of unwanted products. For example, higher reaction temperatures (≥60 °C) during the formation of a bisxanthate intermediate in a related synthesis reduced the yield from 85% to 65%.[2]

    • Purification Losses: Significant loss of product can occur during workup and purification steps. Each purification step should be optimized to maximize recovery.

Issue 2: Difficulty in Purification

  • Question: I am facing challenges in purifying the final product and key intermediates. What are the best practices for purification?

  • Answer: Purification is a critical step, and the presence of impurities can significantly affect the quality and utility of the final product.

    • Intermediate Purification: The zincate intermediate is typically a red powder and can be purified by washing with deionized water, isopropyl alcohol, and diethyl ether to remove unreacted starting materials and by-products.[1] It is crucial that this intermediate is sufficiently pure for subsequent reactions.[1]

    • Final Product Purification: The final product, this compound, may require recrystallization or column chromatography for purification. The choice of solvent for recrystallization is critical and should be determined empirically. In related syntheses, rigorous purification of the final product is necessary to remove colored impurities and achieve a high melting point, which is an indicator of purity.[2]

    • Characterization: Thoroughly characterize all intermediates and the final product using techniques such as NMR, IR spectroscopy, and melting point analysis to confirm purity. Discrepancies in reported melting points in the literature often highlight issues with product purity.[2]

Issue 3: Reaction Fails to Proceed or is Sluggish

  • Question: My reaction to form the zincate intermediate is very slow or does not seem to be working. What could be the problem?

  • Answer: Several factors can impede the progress of this reaction:

    • Inert Atmosphere: The reaction is sensitive to air and moisture.[1] Ensure that the entire apparatus is oven-dried and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Quality of Sodium: If using the method involving sodium metal, the sodium shavings must be fresh and free of oxidation. It is recommended to decant the ether used for washing the sodium immediately before addition to the reaction to avoid oxidation.[1]

    • Stirring: Vigorous stirring is essential, especially during the addition of reagents and overnight reaction, to ensure proper mixing of the heterogeneous reaction mixture. A mechanical stirrer is recommended for larger scale reactions.[1]

    • Temperature Control: The initial reaction between sodium and carbon disulfide is exothermic and requires cooling to maintain the temperature.[1] Conversely, subsequent steps may require heating to proceed at a reasonable rate. Follow the temperature profiles specified in the protocol carefully.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic strategies often commence with the reduction of carbon disulfide (CS₂). A widely recognized method involves the reaction of CS₂ with sodium in dimethylformamide (DMF) to generate a dithiolate salt. This is then reacted with zinc chloride and a tetraalkylammonium salt to form a stable zincate complex. This key intermediate is subsequently alkylated with 1,2-dibromoethane or a similar electrophile to yield the target molecule.[1] Alternative approaches aim to circumvent the use of hazardous reagents like sodium metal and may involve different starting materials and cyclization strategies.[2]

Q2: What are the critical safety precautions for this synthesis?

A2: The synthesis involves several hazardous materials and conditions:

  • Carbon Disulfide (CS₂): CS₂ is highly toxic and extremely flammable. All manipulations involving CS₂ must be performed in a well-ventilated fume hood.[1]

  • Sodium Metal: Sodium is a highly reactive metal that can ignite in the presence of air or moisture. It should be handled with extreme caution under an inert atmosphere.[1]

  • Flammable Solvents: Many of the solvents used, such as diethyl ether and ethanol, are flammable. Ensure there are no ignition sources nearby.

  • Exothermic Reactions: Some reaction steps are exothermic. Proper cooling and controlled addition of reagents are necessary to prevent the reaction from becoming uncontrollable.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps in the synthesis. The disappearance of starting materials and the appearance of the product spot can be visualized under UV light or by using an appropriate stain. For more detailed analysis and to confirm the identity of products, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable tools.

Quantitative Data on Reaction Yields

The following table summarizes yields reported for key steps in the synthesis of this compound and related precursors. Optimizing each step is crucial for maximizing the overall yield.

Reaction StepStarting MaterialsProductReported YieldReference
Formation of Zincate IntermediateSodium, Carbon Disulfide, Zinc Chloride, Tetraethylammonium bromideTetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate83-84%[1]
Alkylation of Zincate Intermediate with Benzoyl ChlorideTetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, Benzoyl chloride4,5-Bis(benzoylthio)-1,3-dithiole-2-thione~80% (recovery of unreacted salt)[1]
Formation of a Bisxanthate Intermediate (related synthesis)Potassium O-isopropyldithiocarbonate, Methyl dichloroacetateBisxanthate intermediate85% (at 10°C)[2]
Formation of a Bisxanthate Intermediate (related synthesis)Potassium O-isopropyldithiocarbonate, Methyl dichloroacetateBisxanthate intermediate65% (at ≥60°C)[2]
Cyclization to[2][3]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione (related synthesis)Bisxanthate intermediate[2][3]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione38%[2]

Detailed Experimental Protocols

A reliable and detailed protocol for the synthesis of a key precursor, Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, is provided in Organic Syntheses. This procedure is widely cited and provides a solid foundation for the synthesis.

Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate[1]

  • Apparatus: A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas inlet connected to a nitrogen source.

  • Procedure:

    • The apparatus is oven-dried before assembly.

    • Sodium metal is finely dispersed in toluene to create sodium shavings, which are then washed with diethyl ether.

    • The sodium shavings are added to dry dimethylformamide (DMF) in the reaction flask under a nitrogen atmosphere.

    • Carbon disulfide (CS₂) is added dropwise to the stirred suspension of sodium in DMF, maintaining the temperature with an ice-water bath.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

    • A degassed mixture of methanol and deionized water is added rapidly.

    • A solution of zinc chloride in aqueous ammonium hydroxide and methanol is then added.

    • Finally, a solution of tetraethylammonium bromide in deionized water is added dropwise over several hours.

    • The resulting red precipitate is collected by suction filtration, washed with deionized water, isopropyl alcohol, and diethyl ether, and then dried under vacuum.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow cluster_synthesis Synthesis Workflow start Start: Assemble Dry Glassware reagent_prep Prepare Reagents: Na/CS2 in DMF start->reagent_prep zincate_formation Form Zincate Intermediate reagent_prep->zincate_formation purify_zincate Purify Zincate Intermediate zincate_formation->purify_zincate alkylation Alkylation with 1,2-Dibromoethane purify_zincate->alkylation purify_product Purify Final Product alkylation->purify_product end End: Pure Product purify_product->end

Caption: General experimental workflow for the synthesis.

troubleshooting_yield start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Procedure start->check_purification impure_reagents Impure Reagents Detected check_reagents->impure_reagents suboptimal_conditions Suboptimal Conditions (Temp, Time, Atmosphere) check_conditions->suboptimal_conditions high_loss High Loss During Workup/Purification check_purification->high_loss solution_reagents Solution: Use High Purity Reagents impure_reagents->solution_reagents solution_conditions Solution: Optimize Temp, Time, and Inertness suboptimal_conditions->solution_conditions solution_purification Solution: Optimize Purification Protocol high_loss->solution_purification

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4,5-Ethylenedithio-1,3-dithiol-2-one. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Crude samples of this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. In syntheses starting from carbon disulfide, potential by-products can include trithiocarbonates and hydrated potassium carbonate, which may impart a reddish color to the crude product.[1] It is also possible for oligomeric or polymeric materials to form as side products.

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is typically a light yellow to yellow or green crystalline powder.[2] A significant deviation from this appearance, such as a dark brown or reddish color, may indicate the presence of impurities.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical techniques can be used to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining the percentage of purity and identifying the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and detect impurities with distinct spectral signatures. Fourier-Transform Infrared (FT-IR) spectroscopy can be a valuable tool to monitor the purification process by tracking the disappearance of impurity-related vibrational bands.[1] Melting point analysis is also a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Q4: Can I use the crude this compound directly in the next synthetic step?

A4: It is generally not recommended to use the crude product without purification, especially for sensitive downstream applications like the synthesis of high-purity materials for electronic applications or drug development. Impurities can interfere with subsequent reactions, leading to lower yields, the formation of unwanted side products, and difficulties in purifying the final compound. For instance, in the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), the purity of the this compound intermediate is crucial.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The crude product is a dark, oily, or tarry substance.

Possible Causes:

  • Presence of Polymeric Impurities: The reaction conditions may have favored the formation of oligomeric or polymeric by-products.

  • Residual Solvents: High-boiling point solvents used in the synthesis may not have been completely removed.

  • Decomposition: The compound may be degrading due to exposure to heat, light, or air.

Troubleshooting Steps:

  • Trituration: Try triturating the crude material with a non-polar solvent in which the desired product is sparingly soluble but the oily impurities are soluble (e.g., hexanes or diethyl ether). This can help to solidify the product.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add activated charcoal to adsorb colored and polymeric impurities. Heat the mixture briefly, then filter hot through a pad of celite.

  • Column Chromatography: If other methods fail, column chromatography is a robust method for separating the desired compound from a wide range of impurities.

Issue 2: Recrystallization yields are very low.

Possible Causes:

  • Inappropriate Solvent Choice: The chosen solvent or solvent system may be too good a solvent for the compound, even at low temperatures, leading to significant loss in the mother liquor.

  • Insufficient Concentration: The solution may not have been concentrated enough before cooling, preventing supersaturation and crystallization.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of very small crystals or an oil, which are difficult to collect and may trap impurities.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Solvent System Optimization: If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a good solvent (e.g., chloroform or dichloromethane) and add a poor solvent (e.g., methanol or hexanes) dropwise until the solution becomes slightly turbid. Then, heat to redissolve and allow to cool slowly.

  • Slow Cooling: Allow the crystallization flask to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

  • Seeding: If crystals are slow to form, adding a seed crystal of the pure compound can initiate crystallization.

Issue 3: The purified product still shows impurities by TLC or HPLC analysis.

Possible Causes:

  • Co-crystallization: Impurities with similar solubility properties may have co-crystallized with the product.

  • Incomplete Separation by Chromatography: The chosen eluent system for column chromatography may not have been optimal for separating the impurities from the product.

  • Decomposition on Silica Gel: The compound may be unstable on the silica gel used for chromatography.

Troubleshooting Steps:

  • Second Recrystallization: Perform a second recrystallization from a different solvent system.

  • Optimize Chromatography Conditions:

    • Eluent Polarity: Adjust the polarity of the eluent system. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio may improve separation.

    • Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica, if the compound is unstable on silica gel.

  • Preparative TLC: For small quantities, preparative thin-layer chromatography (prep TLC) can sometimes provide better separation than column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent or solvent system (see table below for suggestions) and heat the mixture with stirring until the solid is completely dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a further 5-10 minutes.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Table 1: Suggested Recrystallization Solvents and Expected Observations

Solvent SystemExpected PurityObservations
Chloroform / Methanol> 98%The compound dissolves in hot chloroform, and crystallization is induced by the slow addition of methanol.
Glacial Acetic Acid> 97%Effective for removing acid-soluble impurities. The product crystallizes upon cooling.
Acetone / n-Hexane> 98%The compound is dissolved in a minimal amount of hot acetone, followed by the addition of n-hexane until turbidity persists.
Dichloromethane / Hexane> 98%Similar to the acetone/n-hexane system, offering good crystal recovery.

Note: The purity values are illustrative and can vary depending on the nature and amount of impurities in the crude product.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity if a gradient elution is used.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Table 2: Suggested Eluent Systems for Column Chromatography

Eluent SystemTypical Ratio (v/v)Comments
Dichloromethane / Hexane1:4 to 1:1A good starting point for many organic compounds of moderate polarity.
Ethyl Acetate / Hexane1:9 to 1:4Another common system, where the polarity can be finely tuned.
Toluene / Ethyl Acetate9:1 to 4:1Can be effective for separating aromatic impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude 4,5-Ethylenedithio- 1,3-dithiol-2-one recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr mp Melting Point recrystallization->mp column_chromatography->hplc column_chromatography->nmr column_chromatography->mp pure_product Pure Product (>98%) hplc->pure_product Purity Confirmed troubleshooting_logic start Start Purification check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot is_pure->troubleshoot No recrystallize Recrystallize troubleshoot->recrystallize If crystalline column Column Chromatography troubleshoot->column If oily/complex mixture recrystallize->check_purity column->check_purity

References

common side reactions in the synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of the 1,3-dithiole-2-thione-4,5-dithiolate precursor?

A1: The most significant side product during the reduction of carbon disulfide (CS₂) with an alkali metal (like sodium) in DMF is trithiocarbonate, which is formed in equimolar amounts with the desired 1,3-dithiole-2-thione-4,5-dithiolate dianion.[1] The formation of this by-product can significantly reduce the yield of the target intermediate.

Q2: My reaction mixture is turning a different color than expected. What could be the cause?

A2: The reaction of an alkali metal with CS₂ in DMF typically produces a deep red/violet color.[2] Deviations from this could indicate several issues:

  • Presence of oxygen: The dithiolate intermediates are highly sensitive to air and can be easily oxidized, leading to different colored by-products and a decrease in yield.

  • Incorrect stoichiometry: An improper ratio of reactants can lead to the formation of other colored species.

  • Contaminated reagents: Impurities in the solvent or CS₂ can also lead to unexpected color changes.

Q3: Can the 1,3-dithiole-2-thione-4,5-dithiolate dianion rearrange?

A3: Yes, the 1,3-dithiole-2-thione-4,5-dithiolate dianion is known to undergo thermal rearrangement to the corresponding 1,2-dithiole-3-thione.[3] This isomerization can be a competing reaction pathway, especially at elevated temperatures.

Q4: Why is it recommended to isolate the dithiolate as a zincate complex?

A4: The sodium salt of 1,3-dithiole-2-thione-4,5-dithiolate is highly sensitive to air.[2] The formation of the tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II) complex stabilizes the dithiolate, making it completely stable and easier to handle for subsequent reactions like alkylation.[2]

Troubleshooting Guide

Q1: My yield of the final product, this compound, is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthesis:

  • Inefficient formation of the dithiolate precursor:

    • Problem: As mentioned in the FAQ, the co-formation of trithiocarbonate is a major cause of reduced yield.

    • Solution: While this side reaction is inherent to the process, ensuring optimal reaction conditions (temperature control, slow addition of reagents) can help maximize the formation of the desired dithiolate.

  • Oxidation of intermediates:

    • Problem: The dithiolate intermediates are air-sensitive. Exposure to oxygen will lead to decomposition and the formation of various oxidized by-products.

    • Solution: It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup process. Degassing solvents prior to use is also recommended.[2]

  • Incomplete alkylation:

    • Problem: The reaction of the dithiolate with 1,2-dibromoethane or a similar alkylating agent may not go to completion.

    • Solution: Ensure the use of a stoichiometric amount or a slight excess of the alkylating agent. Monitor the reaction progress using techniques like TLC to confirm the consumption of the starting material.

  • Suboptimal conversion of the thione to the one:

    • Problem: The conversion of the intermediate 4,5-Ethylenedithio-1,3-dithiole-2-thione to the final ketone can be inefficient. This step often involves the use of reagents like mercuric acetate.

    • Solution: The choice of reagent and reaction conditions for this conversion is critical. Careful optimization of temperature, reaction time, and stoichiometry is necessary. Ensure the purity of the starting thione, as impurities can interfere with this step.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Common impurities can include:

  • Starting materials: Unreacted 4,5-Ethylenedithio-1,3-dithiole-2-thione or the zincate complex.

  • Side products from the alkylation step: Polymerization of the reactants or the formation of other alkylated species.

  • By-products from the thione-to-one conversion: Residual mercury salts (if used) or other reaction by-products.

Purification Strategies:

  • Recrystallization: This is a common method for purifying the final product. The choice of solvent is crucial for effective purification.

  • Column chromatography: Silica gel chromatography can be effective in separating the desired product from impurities. A suitable eluent system should be determined by TLC analysis.

  • Washing: Thoroughly washing the crude product can help remove some impurities.

Quantitative Data

The following table summarizes the reported yields for the synthesis of the key intermediate, tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II), and its subsequent conversion to 4,5-Ethylenedithio-1,3-dithiole-2-thione. Data for the final conversion to the "-one" is less commonly reported with specific yields in the reviewed literature.

Reaction StepStarting MaterialsProductReported YieldReference
Formation of Zincate ComplexSodium, Carbon Disulfide, Zinc Chloride, Tetraethylammonium BromideTetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II)83-84%Organic Syntheses
Alkylation to ThioneTetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II), 1,2-Dibromoethane4,5-Ethylenedithio-1,3-dithiole-2-thioneGoodOrganic Syntheses

Experimental Protocols

Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II)

This procedure is adapted from a reliable Organic Syntheses protocol and outlines the preparation of the stable zincate intermediate.[2]

Materials:

  • Sodium metal

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon disulfide (CS₂)

  • Zinc chloride (ZnCl₂)

  • Tetraethylammonium bromide

  • Methanol

  • Deionized water

  • Diethyl ether

  • Aqueous ammonium hydroxide

Procedure:

  • Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet is dried and flushed with nitrogen.

  • Reaction Initiation: Sodium metal is added to anhydrous DMF under a nitrogen atmosphere. The mixture is cooled in an ice-water bath.

  • Formation of Dithiolate: Carbon disulfide (CS₂) is added dropwise to the stirred suspension over several hours while maintaining the temperature. The reaction mixture will gradually turn deep red/violet. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

  • Quenching: Any residual sodium is carefully quenched by the slow addition of methanol at a low temperature.

  • Formation of Zincate Complex: A solution of zinc chloride in aqueous ammonium hydroxide and methanol is added to the reaction mixture.

  • Precipitation: An aqueous solution of tetraethylammonium bromide is added dropwise with vigorous stirring over several hours. A large amount of red precipitate will form.

  • Isolation and Purification: The precipitate is collected by suction filtration and washed sequentially with deionized water, isopropyl alcohol (until the filtrate is colorless), and finally with diethyl ether.

  • Drying: The resulting red powder is dried in a desiccator under vacuum to yield the zincate complex, which is sufficiently pure for subsequent steps.

Visualizations

Synthesis_Pathway CS2 Carbon Disulfide (CS2) Dithiolate 1,3-Dithiole-2-thione-4,5-dithiolate Dianion CS2->Dithiolate Reduction Na_DMF Na / DMF Na_DMF->Dithiolate Zincate [Zn(C3S5)2]2- Complex Dithiolate->Zincate Stabilization with ZnCl2 / NEt4Br Thione 4,5-Ethylenedithio-1,3-dithiole-2-thione Zincate->Thione Alkylation DBE 1,2-Dibromoethane DBE->Thione Product This compound Thione->Product Oxidation HgOAc2 Hg(OAc)2 HgOAc2->Product

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_start Starting Reaction Dithiolate 1,3-Dithiole-2-thione-4,5-dithiolate Dianion Oxidation_Products Oxidation Products Dithiolate->Oxidation_Products Air Exposure Rearrangement_Product 1,2-Dithiole-3-thione Dithiolate->Rearrangement_Product Thermal Trithiocarbonate Trithiocarbonate CS2 + Na/DMF CS2 + Na/DMF CS2 + Na/DMF->Dithiolate Desired Path CS2 + Na/DMF->Trithiocarbonate Side Reaction

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Inert Check Inert Atmosphere (N2/Ar) Start->Check_Inert Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Temp Monitor Reaction Temperature Start->Check_Temp Analysis Analyze Product (NMR, MS, TLC) Check_Inert->Analysis Check_Reagents->Analysis Check_Temp->Analysis Purification Purification Strategy (Recrystallization, Chromatography) Analysis->Purification

Caption: A workflow for troubleshooting synthesis issues.

References

stability and degradation of 4,5-Ethylenedithio-1,3-dithiol-2-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4,5-Ethylenedithio-1,3-dithiol-2-one. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound at room temperature (RT) or under refrigerated conditions (2-8°C).[1] To prevent potential degradation from atmospheric moisture and oxygen, storage under an inert atmosphere, such as argon, is also advised.[2]

Q2: How stable is this compound in common laboratory solvents?

Q3: Is this compound sensitive to light?

Yes, compounds containing dithiole rings and sulfur heterocycles can be susceptible to photodegradation.[3][4] Studies on structurally related dithienyl[3][5]dithiol-2-ones have shown that irradiation can lead to ring cleavage and rearrangement reactions. Therefore, it is crucial to protect solutions and solid samples of this compound from light, particularly during long-term storage or prolonged experiments.

Q4: What is the thermal stability of this compound?

A structurally related compound,[3][5]-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione, exhibits thermal decomposition starting at approximately 220°C.[6] While the exact decomposition temperature for this compound may differ, it is advisable to avoid prolonged exposure to high temperatures to prevent thermal degradation.

Q5: What are the likely degradation pathways for this compound?

Based on the structure and related compounds, the primary degradation pathways are likely to be:

  • Hydrolysis: The ester-like carbonyl group in the dithiol-2-one ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The sulfur atoms in the molecule can be prone to oxidation, particularly in the presence of strong oxidizing agents or prolonged exposure to air.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, potentially leading to ring cleavage or the formation of photoisomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Discoloration of the solid compound upon storage.
  • Possible Cause: This could be due to slow oxidation or reaction with atmospheric moisture. The appearance of a brownish tint may indicate the formation of degradation products.

  • Solution:

    • Ensure the compound is stored in a tightly sealed container.

    • For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[2]

    • Store in a cool, dark, and dry place.

Issue 2: Unexpected peaks observed in NMR or LC-MS analysis of a freshly prepared solution.
  • Possible Cause:

    • Solvent Reactivity: The solvent may not be inert and could be reacting with the compound.

    • Impurity in Solvent: Trace impurities in the solvent (e.g., water, peroxides in ethers) could be causing degradation.

    • Decomposition on Analysis Equipment: The compound might be degrading on the LC column or during ionization in the mass spectrometer.

  • Solution:

    • Use high-purity, anhydrous solvents from a reliable source.

    • Prepare solutions fresh before use.

    • If using ethereal solvents, ensure they are free of peroxides.

    • Consider using a less reactive solvent if possible.

    • When performing LC-MS, adjust the source parameters (e.g., temperature) to minimize in-source degradation.

Issue 3: Poor or inconsistent results in reactions involving this compound.
  • Possible Cause: The integrity of the starting material may be compromised. Degradation of the compound can lead to lower effective concentrations and the presence of interfering impurities.

  • Solution:

    • Assess the purity of the this compound using a suitable analytical method (e.g., NMR, HPLC) before use.

    • If the purity is questionable, consider purification by recrystallization or column chromatography.

    • Always use freshly opened or properly stored material for critical experiments.

Summary of Stability and Degradation Data

ConditionPotential for DegradationRecommended Precautions
Temperature Low at RT; increases significantly at elevated temperatures (potential decomposition >200°C for related compounds[6])Store at RT or 2-8°C. Avoid prolonged heating.
Light High, especially UV light. Can lead to photodegradation and rearrangement.Protect from light. Use amber vials or wrap containers in foil.
pH Susceptible to both acidic and basic conditions, which can catalyze hydrolysis.Maintain neutral pH. Use buffered solutions when necessary.
Air/Oxygen Moderate. Sulfur atoms can be oxidized over time.Store under an inert atmosphere (e.g., Argon) for long-term stability.[2]
Moisture High. Prone to hydrolysis.Store in a desiccator or under dry, inert gas. Use anhydrous solvents.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of the compound in a chosen solvent under different conditions.

Stability_Protocol cluster_prep Solution Preparation cluster_conditions Incubation Conditions A Prepare a stock solution of known concentration in the test solvent (e.g., 1 mg/mL). B1 Aliquot 1: Room Temperature, Light-Exposed A->B1 Divide into aliquots B2 Aliquot 2: Room Temperature, Dark A->B2 Divide into aliquots B3 Aliquot 3: 40°C, Dark A->B3 Divide into aliquots B4 Aliquot 4: 4°C, Dark (Control) A->B4 Divide into aliquots C Sample at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). D Analyze samples by a stability-indicating method (e.g., HPLC-UV, LC-MS). C->D Analysis E Quantify the remaining parent compound and identify major degradation products. D->E Data Interpretation

Caption: Workflow for assessing the stability of this compound in solution.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions Start Prepare separate solutions of the compound. Acid Acidic (e.g., 0.1 M HCl) Start->Acid Expose to Base Basic (e.g., 0.1 M NaOH) Start->Base Expose to Oxidative Oxidative (e.g., 3% H2O2) Start->Oxidative Expose to Thermal Thermal (e.g., 60°C in solution) Start->Thermal Expose to Photolytic Photolytic (Expose to UV light) Start->Photolytic Expose to Analysis Analyze all samples by LC-MS/MS to characterize degradation products.

Caption: Workflow for a forced degradation study of this compound.

Logical Relationships

The following diagram illustrates the logical relationship between environmental conditions and the potential degradation of this compound.

Degradation_Pathways cluster_conditions Environmental Conditions cluster_degradation Degradation Pathways Temp High Temperature Thermolysis Thermolysis Temp->Thermolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Moisture Moisture / Water Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Oxygen / Air Oxidation Oxidation Oxygen->Oxidation Degradation_Products Degradation Products Thermolysis->Degradation_Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Compound 4,5-Ethylenedithio- 1,3-dithiol-2-one

References

Technical Support Center: Optimizing Reaction Conditions for 4,5-Ethylenedithio-1,3-dithiol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4,5-ethylenedithio-1,3-dithiol-2-one and its derivatives. These compounds are crucial building blocks in organic synthesis and materials science.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Supporting Data/Notes
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials or reagents. - Air or moisture sensitivity of intermediates.- Increase reaction time or temperature. A higher reaction temperature (≥60 °C) can sometimes reduce yield.[3] - Monitor the reaction progress using TLC or GC. - Use freshly purified reagents and anhydrous solvents.[3] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]A reported three-step synthesis starting from carbon disulfide emphasizes optimized reaction conditions for a superior quality final product.[3][4]
Formation of Side Products/Impurities - Incorrect stoichiometry of reagents. - Undesired side reactions (e.g., polymerization, rearrangement). - Decomposition of product or intermediates.- Carefully control the addition rate and stoichiometry of reagents. - Optimize the reaction temperature; for instance, maintaining a temperature of 10 °C during the addition of certain reagents can be crucial.[3] - Purify intermediates at each step. Recrystallization or extraction can yield products of analytical purity.[3]The formation of byproducts can be influenced by the nature of the solvent, base, and substituents on the ring.[5]
Difficulty in Product Purification - Product co-eluting with impurities during chromatography. - Product instability during purification. - Low melting point or oily nature of the product.- Utilize different solvent systems for chromatography or switch to an alternative purification method like recrystallization or distillation. - Perform purification at lower temperatures to minimize decomposition. - For oily products, consider conversion to a solid derivative for easier handling and purification.Rigorous purification of all intermediates is key to obtaining a final product of superior quality.[3][4]
Inconsistent Melting Point of the Final Product - Presence of impurities. - Polymorphism of the crystalline product.- Re-purify the product using a different method. - Characterize the product using techniques like DSC or X-ray diffraction to identify different crystalline forms.Reported melting points for some dithiole derivatives have a wide range, indicating that purity and crystalline form can significantly affect this property.[3]

Frequently Asked Questions (FAQs)

1. What is a general synthetic route for this compound?

A common and safe three-step reaction sequence starts from carbon disulfide.[3][4] This method avoids potentially hazardous reagents like mercury-based desulfurizing agents.[3] The general workflow involves the formation of a key intermediate, which is then cyclized to form the desired product.

G A Carbon Disulfide (CS2) B Potassium O-isopropyldithiocarbonate A->B + KOH, i-PrOH C Bisxanthate Intermediate B->C + Dichloroacetic acid methyl ester in acetone @ 10°C D This compound Derivative C->D Cyclization in H2SO4

General synthetic workflow for this compound derivatives.

2. What are the critical reaction parameters to control during the synthesis?

Careful control of reaction conditions is crucial for a successful synthesis. Key parameters include:

  • Temperature: Maintaining specific temperatures during reagent addition and reaction is vital. For example, adding dichloroacetic acid methyl ester at 10°C can improve yield, while higher temperatures (≥60°C) may lead to a decrease in yield and product coloration.[3]

  • Atmosphere: Some intermediates, like xanthates, are air- and moisture-sensitive.[3] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Purity of Reagents: Using anhydrous solvents and pure starting materials is essential to prevent side reactions and ensure high product quality.[3]

G cluster_0 Critical Parameters cluster_1 Impacts Temperature Temperature Control Yield Reaction Yield Temperature->Yield SideProducts Side Product Formation Temperature->SideProducts Atmosphere Inert Atmosphere Atmosphere->Yield Purity Reagent Purity Purity->Yield Purity->SideProducts Reproducibility Reproducibility Yield->Reproducibility SideProducts->Reproducibility

Logical relationship between critical parameters and reaction outcomes.

3. How can I purify the final product effectively?

Purification methods depend on the physical properties of the synthesized derivative. Common techniques include:

  • Recrystallization: This is an effective method for obtaining high-purity crystalline solids.

  • Column Chromatography: Useful for separating the desired product from soluble impurities.

  • Extraction: Can be used to remove certain impurities based on their solubility in different solvents.

Rigorous purification of all intermediates is highly recommended to ensure the final product is of superior quality.[3]

Purification Method Applicability Key Considerations
RecrystallizationCrystalline solidsChoice of solvent is critical for good recovery.
Column ChromatographySoluble compoundsSelection of the appropriate stationary and mobile phase is crucial.
ExtractionCompounds with differential solubilityMultiple extractions may be necessary for complete separation.

4. What are some common characterization techniques for these compounds?

A comprehensive characterization is necessary to confirm the structure and purity of the synthesized this compound derivatives. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Elemental Analysis: Confirms the elemental composition of the compound.

References

Technical Support Center: Conductive Polymers from 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with conductive polymers derived from 4,5-Ethylenedithio-1,3-dithiol-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these materials, with a focus on achieving optimal electrical conductivity.

Troubleshooting Guides

This section provides solutions to common problems that can lead to low conductivity in your polymers.

Issue 1: Low or No Polymerization

Q: I am not observing any polymer film formation during electropolymerization. What could be the issue?

A: Several factors can inhibit or prevent the polymerization of this compound. Here are the most common causes and their solutions:

  • Monomer Purity: The presence of impurities in the monomer can significantly hinder the polymerization process. Ensure the monomer is of high purity (≥98%). Recrystallization or sublimation may be necessary for purification.

  • Solvent and Electrolyte Quality: The solvent and supporting electrolyte must be of high purity and anhydrous. Trace amounts of water can interfere with the electrochemical process. Use freshly distilled, anhydrous solvents and high-purity electrolytes.

  • Electrode Surface: A contaminated or improperly prepared electrode surface will prevent polymer deposition. Ensure your working electrode is thoroughly cleaned and polished before each experiment. For platinum or gold electrodes, flame annealing can be an effective cleaning method. For indium tin oxide (ITO) glass, sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) is recommended.

  • Incorrect Potential Window: The applied potential may not be sufficient to oxidize the monomer and initiate polymerization. Consult cyclic voltammetry (CV) data for your specific monomer and solvent/electrolyte system to determine the correct oxidation potential. The potential should be swept to a value just beyond the first oxidation peak of the monomer.

  • Low Monomer Concentration: If the monomer concentration is too low, the rate of polymerization will be very slow, and film formation may not be apparent. A typical starting concentration is in the range of 1-10 mM.

Issue 2: Poor Film Quality (Brittle, Flaky, or Non-Adherent)

Q: The polymer film is forming, but it is brittle and flakes off the electrode easily. How can I improve the film quality?

A: Poor film quality is often related to the polymerization conditions and the resulting polymer morphology.

  • Scan Rate (for Electropolymerization): A very high scan rate during cyclic voltammetry can lead to a less ordered and more brittle polymer film. Try reducing the scan rate (e.g., from 100 mV/s to 50 mV/s or 20 mV/s) to allow for more controlled polymer growth.

  • Current Density (for Galvanostatic Polymerization): High current densities can result in rapid, uncontrolled polymer growth, leading to poor morphology and adhesion. Lowering the current density can produce a more uniform and adherent film.

  • Solvent Choice: The choice of solvent can influence the solubility of the growing polymer chains and their adhesion to the substrate. Experiment with different solvents in which the monomer is soluble but the polymer is less soluble to encourage precipitation onto the electrode.

  • Electrolyte Choice: The size and nature of the counter-ion from the supporting electrolyte can affect the morphology and properties of the polymer film. Experiment with different electrolytes (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), lithium perchlorate (LiClO₄)) to see how they impact film quality.

Issue 3: Low Electrical Conductivity

Q: My polymer film has formed, but the measured conductivity is much lower than expected. What are the likely causes and how can I improve it?

A: Low conductivity is a common issue and can be influenced by a multitude of factors, from the molecular level to the bulk film morphology.

  • Incomplete Doping: The conductive state of the polymer is achieved through doping (oxidation). If the polymer is not sufficiently doped, the charge carrier concentration will be low, resulting in low conductivity.

    • Solution: Ensure the upper potential limit during electropolymerization is high enough to maintain the polymer in its oxidized (doped) state. Post-polymerization doping by immersing the film in an oxidizing agent solution (e.g., iodine in chloroform, or FeCl₃ in nitromethane) can also increase conductivity.

  • Overoxidation: Applying an excessively high potential during electropolymerization can lead to irreversible degradation of the polymer backbone, which reduces conjugation and, consequently, conductivity.

    • Solution: Carefully determine the optimal potential window from cyclic voltammetry. Avoid scanning to potentials significantly beyond the first oxidation wave of the polymer.

  • Poor Interchain Packing: The overall conductivity of the polymer film is highly dependent on how the polymer chains are packed together. Poor packing hinders charge hopping between chains.

    • Solution: The choice of solvent and electrolyte, as well as the polymerization rate, can influence chain packing. Slower polymerization rates often lead to more ordered films. Post-treatment of the film, such as solvent vapor annealing, may improve crystallinity and interchain interactions.

  • Residual Monomer or Oligomers: The presence of unreacted monomer or low molecular weight oligomers within the film can disrupt the conductive pathways.

    • Solution: After polymerization, thoroughly rinse the film with a solvent that dissolves the monomer and oligomers but not the polymer.

  • Influence of Counter-ions: The size and chemical nature of the counter-ions incorporated during doping can affect the polymer's morphology and conductivity. Smaller counter-ions generally allow for denser packing and higher conductivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical range of conductivity I can expect for polymers derived from this compound?

A: Polymers derived from tetrathiafulvalene (TTF) precursors, such as this compound, can exhibit a wide range of conductivities depending on the specific polymer structure, doping level, and film morphology. Doped, non-ordered films typically show conductivities in the range of 10⁻⁵ to 10⁻³ S/cm.[1] With optimization of the polymer structure to achieve a more planar and conjugated backbone, and by controlling the morphology to enhance interchain interactions, conductivities can potentially be increased.

Q2: How do I measure the conductivity of my polymer film?

A: The most common method for measuring the conductivity of thin films is the four-point probe technique. This method minimizes the influence of contact resistance, providing a more accurate measurement of the material's intrinsic conductivity. For less conductive samples, a two-point probe measurement may be sufficient, but it is more susceptible to contact resistance errors.

Q3: Can I chemically polymerize this compound instead of using electrochemical methods?

A: Yes, oxidative chemical polymerization is a viable alternative. This typically involves dissolving the monomer in an appropriate organic solvent and adding an oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈). The polymer will then precipitate from the solution and can be collected by filtration. The conductivity of the resulting polymer powder can be measured by pressing it into a pellet.

Q4: What is the role of the "dithiol-2-one" group in the polymerization process?

A: The 1,3-dithiol-2-one moiety is a key precursor for the formation of the tetrathiafulvalene (TTF) core. During the synthesis of TTF-based polymers, this group is typically converted to a thione, which then undergoes a coupling reaction (e.g., using triethyl phosphite) to form the central C=C bond of the TTF unit. In the context of direct polymerization of the monomer, the dithiole ring system is the electroactive part that undergoes oxidation to form radical cations, which then couple to form the polymer chain.

Q5: How does the structure of the polymer affect its conductivity?

A: The structure of the polymer has a profound impact on its electrical conductivity. Key structural factors include:

  • Conjugation Length: Longer, uninterrupted conjugated chains allow for efficient charge delocalization along the polymer backbone (intrachain transport).

  • Planarity: A more planar polymer backbone facilitates closer π-π stacking between adjacent chains, which is crucial for efficient charge hopping between chains (interchain transport).

  • Interchain Interactions: Stronger intermolecular interactions, such as S---S contacts, can create effective pathways for charge transport between polymer chains.[2]

Data Presentation

The following tables summarize typical conductivity values for TTF-based polymers and the influence of various experimental parameters. Note that specific data for polymers derived directly from this compound is limited in the literature; therefore, these tables provide a general guide based on analogous systems.

Table 1: Conductivity of Doped TTF-based Polymers

Polymer TypeDopantConductivity (S/cm)Reference
Main-chain TTF PolyurethaneTCNQF₄8 x 10⁻⁴[1]
Side-chain TTF PolymerIodine10⁻⁵ - 10⁻³[1]
Fully Conjugated TTF Polymer(Not specified)Expected to be higher[1]

Table 2: Influence of Experimental Parameters on Polymer Conductivity

ParameterEffect on ConductivityRationale
Monomer Purity IncreasesImpurities disrupt conjugation and chain packing.
Polymerization Rate Slower rate often increasesAllows for more ordered polymer chain growth and better packing.
Doping Level Increases up to a saturation pointIncreases the number of charge carriers.
Overoxidation DecreasesIrreversibly damages the conjugated polymer backbone.
Polymer Planarity IncreasesFacilitates closer π-π stacking and improves interchain charge transport.
Interchain Packing Closer packing increasesReduces the energy barrier for charge hopping between chains.

Experimental Protocols

Protocol 1: Electrochemical Polymerization (Electropolymerization)

This protocol outlines a general procedure for the electropolymerization of a conductive polymer film from a this compound based monomer onto a working electrode.

Materials:

  • This compound (or a derivative)

  • Anhydrous acetonitrile (or other suitable solvent like dichloromethane or nitrobenzene)

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄)

  • Working Electrode: Platinum (Pt) button, Glassy Carbon (GC), or Indium Tin Oxide (ITO) coated glass

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Electrochemical workstation (potentiostat/galvanostat)

Procedure:

  • Electrode Preparation:

    • Thoroughly clean the working electrode. For Pt or GC, polish with alumina slurry, sonicate in deionized water and then in the polymerization solvent. For ITO, sonicate sequentially in detergent, deionized water, acetone, and isopropanol. Dry the electrode under a stream of nitrogen.

  • Prepare the Electrolyte Solution:

    • In a clean, dry electrochemical cell, dissolve the supporting electrolyte (e.g., TBAPF₆) in the anhydrous solvent to a concentration of 0.1 M.

    • Add the monomer to the electrolyte solution to a concentration of 1-10 mM.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry (CV) for Monomer Oxidation:

    • Assemble the three-electrode cell.

    • Perform a cyclic voltammogram of the monomer solution to determine its oxidation potential. Scan from a potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the monomer oxidation peak.

  • Electropolymerization:

    • Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., 0 V) and an upper limit just beyond the monomer oxidation potential for a set number of cycles (e.g., 10-20 cycles). An increase in the peak currents with each cycle indicates polymer film growth.

    • Potentiostatic Method (Chronoamperometry): Apply a constant potential, slightly higher than the monomer's oxidation potential, for a specific duration. The charge passed during this time is proportional to the amount of polymer deposited.

  • Post-Polymerization Treatment:

    • After polymerization, carefully remove the working electrode from the cell.

    • Gently rinse the electrode with the pure solvent to remove any unreacted monomer and electrolyte.

    • Dry the polymer film under a stream of nitrogen or in a vacuum oven at a mild temperature.

  • Characterization:

    • The conductivity of the film can be measured using a four-point probe.

    • The electrochemical properties of the polymer film can be characterized by running cyclic voltammetry in a monomer-free electrolyte solution.

Mandatory Visualization

experimental_workflow Monomer Monomer (this compound) Solution Prepare Monomer/ Electrolyte Solution Monomer->Solution Solvent Anhydrous Solvent Solvent->Solution Electrolyte Supporting Electrolyte Electrolyte->Solution Electrode Clean Working Electrode ElectroPoly Electropolymerization (CV or Chronoamperometry) Electrode->ElectroPoly Degas De-gas with N2/Ar Solution->Degas Degas->ElectroPoly Rinse Rinse Film ElectroPoly->Rinse Dry Dry Film Rinse->Dry Conductivity Conductivity Measurement (4-Point Probe) Dry->Conductivity

Caption: Experimental workflow for the electropolymerization and characterization of conductive polymers.

troubleshooting_conductivity cluster_synthesis Synthesis Issues cluster_doping Doping & Morphology cluster_solutions Potential Solutions Start Low Conductivity Measured Overoxidation Overoxidation? Start->Overoxidation ImpureMonomer Impure Monomer? Start->ImpureMonomer WrongPotential Incorrect Potential? Start->WrongPotential IncompleteDoping Incomplete Doping? Start->IncompleteDoping PoorPacking Poor Chain Packing? Start->PoorPacking Residuals Residual Monomer? Start->Residuals OptimizePotential Optimize Potential Window Overoxidation->OptimizePotential PurifyMonomer Purify Monomer ImpureMonomer->PurifyMonomer WrongPotential->OptimizePotential IncompleteDoping->OptimizePotential PostDoping Post-Polymerization Doping IncompleteDoping->PostDoping ControlRate Control Polymerization Rate PoorPacking->ControlRate RinseFilm Thoroughly Rinse Film Residuals->RinseFilm

Caption: Troubleshooting flowchart for low conductivity in synthesized polymers.

References

preventing unwanted polymerization of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the unwanted polymerization of 4,5-Ethylenedithio-1,3-dithiol-2-one during experiments. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: I observed the formation of an insoluble material in my reaction mixture containing this compound. What could be the cause?

A1: The formation of insoluble material is likely due to the unwanted polymerization of this compound. This can be initiated by several factors, including elevated temperatures, exposure to light, or the presence of certain chemical species such as acids, bases, or radical initiators. The probable mechanism is a ring-opening polymerization of the dithiol-2-one ring.

Q2: My stock solution of this compound in an organic solvent has turned cloudy over time. Is this related to polymerization?

A2: Yes, cloudiness or precipitation in a stock solution is a strong indication of compound degradation, which can include polymerization. The stability of this compound in solution is dependent on the solvent, temperature, and exposure to light and air.

Q3: During a reaction involving heating, I noticed a significant decrease in the yield of my desired product and the formation of a polymeric byproduct. How can I prevent this?

A3: To prevent thermally induced polymerization, it is crucial to maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate. If possible, conduct the reaction at room temperature or below. If heating is unavoidable, consider using a polymerization inhibitor and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that could initiate polymerization.

Q4: I am using a basic reagent in my reaction with this compound and observing polymer formation. What is the likely mechanism and how can I avoid it?

A4: 1,3-Dithiol-2-one systems can undergo base-catalyzed ring-opening, which can initiate polymerization. To mitigate this, consider the following:

  • Use the mildest possible base that can effect the desired reaction.

  • Add the base slowly and at a low temperature to control the reaction rate and minimize side reactions.

  • Use a stoichiometric amount of base rather than a large excess.

  • Consider alternative, non-basic reaction conditions if possible.

Q5: Can acidic conditions also cause polymerization of this compound?

A5: Yes, acid-catalyzed ring-opening is also a potential pathway for the polymerization of 1,3-dithiol-2-ones. Similar to basic conditions, it is advisable to use the mildest acid necessary and to control the reaction temperature and stoichiometry carefully.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound to prevent polymerization?

A: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in the dark.

  • Moisture: Keep in a tightly sealed container in a dry environment.

Q: What solvents are recommended for preparing stock solutions of this compound?

A: Anhydrous, aprotic solvents are generally recommended. Ensure the solvent is of high purity and free from peroxides or other impurities that could initiate polymerization. It is advisable to prepare solutions fresh before use. If long-term storage of a solution is necessary, store it at low temperature (-20°C or below) under an inert atmosphere and protected from light.

Q: Are there any specific chemical inhibitors that can be added to prevent the polymerization of this compound?

Q: How can I detect the onset of polymerization in my sample?

A: The onset of polymerization can be detected by:

  • Visual Observation: Formation of cloudiness, precipitates, or an increase in viscosity.

  • Spectroscopic Methods: Changes in the NMR or IR spectrum of the compound, such as the appearance of broad signals characteristic of a polymer.

  • Chromatographic Methods: Appearance of a broad, high molecular weight peak in Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Data Presentation

Currently, there is a lack of specific quantitative data in the literature regarding the stability of this compound under various conditions. The following table provides a qualitative summary of factors known to influence the stability of similar thiocarbonyl and heterocyclic compounds, which should be considered as general guidelines.

FactorConditionRisk of PolymerizationRecommended Precaution
Temperature ElevatedHighUse the lowest possible temperature for reactions and storage.
Room TemperatureModerateStore at -20°C for long-term stability.
Low Temperature (-20°C)LowRecommended for storage.
Light UV or prolonged exposureModerate to HighStore in the dark or in amber vials.
Atmosphere Air/OxygenModerateHandle and store under an inert atmosphere (e.g., Argon, Nitrogen).
pH Strong Acid/BaseHighUse mild and stoichiometric reagents; control temperature.
NeutralLowMaintain neutral conditions where possible.
Initiators Radical InitiatorsHighAvoid sources of radicals (e.g., peroxides in solvents).

Experimental Protocols

Protocol for Handling and Dispensing Solid this compound:

  • Bring the sealed container of the compound from cold storage to room temperature in a desiccator to prevent moisture condensation.

  • Perform all manipulations in a glove box or under a steady stream of an inert gas (argon or nitrogen).

  • Use clean, dry spatulas and glassware.

  • Weigh the desired amount of the compound quickly and transfer it to the reaction vessel.

  • Reseal the container tightly, purge with inert gas, and return to cold storage promptly.

Protocol for a Reaction Sensitive to Polymerization:

  • Set up the reaction apparatus and thoroughly dry all glassware in an oven and cool under an inert atmosphere.

  • Charge the reaction vessel with the solid this compound under a positive pressure of inert gas.

  • Add anhydrous, deoxygenated solvent via a syringe or cannula.

  • If a polymerization inhibitor is to be used, add it at this stage.

  • Cool the reaction mixture to the desired temperature before adding any other reagents, especially acids or bases.

  • Add reagents dropwise with efficient stirring to avoid localized high concentrations.

  • Monitor the reaction progress closely. Upon completion, quench the reaction appropriately and proceed with the workup without delay.

Mandatory Visualization

UnwantedPolymerization cluster_initiators Initiating Factors cluster_compound cluster_process cluster_prevention Preventative Measures Heat Heat Monomer 4,5-Ethylenedithio- 1,3-dithiol-2-one Heat->Monomer Light Light (UV) Light->Monomer AcidBase Acids / Bases AcidBase->Monomer Radicals Radical Initiators Radicals->Monomer Polymerization Unwanted Polymerization (Ring-Opening) Monomer->Polymerization LowTemp Low Temperature LowTemp->Polymerization Inhibits InertAtmosphere Inert Atmosphere InertAtmosphere->Polymerization Inhibits Darkness Store in Dark Darkness->Polymerization Inhibits Inhibitors Use Inhibitors Inhibitors->Polymerization Inhibits ControlReagents Control Reagents (pH, Stoichiometry) ControlReagents->Polymerization Inhibits

Caption: Factors leading to unwanted polymerization and corresponding preventative measures.

challenges in the scale-up synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,5-Ethylenedithio-1,3-dithiol-2-one

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically proceeds through its thione analog, 4,5-Ethylenedithio-1,3-dithiole-2-thione. Two primary routes to the thione intermediate are:

  • Reduction of Carbon Disulfide: This classic method involves the reduction of carbon disulfide (CS₂) with an alkali metal, such as sodium, in an aprotic solvent like dimethylformamide (DMF). The resulting 1,3-dithiole-2-thione-4,5-dithiolate (dmit) salt is then alkylated with 1,2-dibromoethane.[1][2] This method is known for providing good yields but presents significant safety hazards.[3]

  • Xanthate-Based Route: A safer alternative starts from potassium O-isopropyldithiocarbonate. This is followed by alkylation with dichloroacetic acid methyl ester and subsequent cyclization in concentrated sulfuric acid to form a precursor that can be converted to the desired product.[3][4]

Q2: What are the main challenges encountered during the scale-up synthesis?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Safety: The use of highly flammable and toxic carbon disulfide, along with reactive sodium metal, poses significant fire and explosion risks, which are magnified at a larger scale.[1][3]

  • Exothermic Reactions: Some reaction steps are mildly exothermic, which can be difficult to control in large reactors, potentially leading to side reactions or unsafe conditions.[3]

  • Reagent Purity and Stoichiometry: The purity of reagents, especially carbon disulfide, can impact the yield and purity of the final product. Maintaining precise stoichiometry on a large scale is also critical.[1]

  • Product Purity and Purification: The final product and intermediates can be challenging to purify. Reported melting points vary, indicating that achieving high purity can be difficult.[3][4] Recrystallization is often necessary but can be inefficient at scale.

  • Handling of Sensitive Intermediates: Some intermediates, like the sodium salt of dmit, are air-sensitive, requiring strict inert atmosphere conditions, which are more complex to maintain in large-scale equipment.[1]

Q3: How is the thione intermediate (4,5-Ethylenedithio-1,3-dithiole-2-thione) converted to the desired ketone (this compound)?

A3: The conversion of the thione to the one is typically achieved through an oxidation reaction. A common method involves the use of mercuric acetate in acetic acid.[5] However, due to the toxicity of mercury compounds, alternative, more environmentally friendly oxidation methods are often sought in industrial applications.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Impure reagents (e.g., carbon disulfide).[1]- Air leaks in the reaction setup, leading to the degradation of air-sensitive intermediates.[1]- Incomplete reaction due to insufficient reaction time or improper temperature control.- Suboptimal stoichiometry of reagents.- Use HPLC grade carbon disulfide.[1]- Ensure all glassware is properly dried and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon).[6]- Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.- Carefully control the temperature, especially during exothermic steps.- Perform small-scale optimization experiments to determine the ideal reagent ratios before scaling up.
Product Purity Issues (e.g., low melting point, discoloration) - Presence of unreacted starting materials or intermediates.- Formation of side products due to localized overheating or reaction with impurities.- Insufficient purification of the final product.- Optimize the purification process. Recrystallization from a suitable solvent system (e.g., chloroform/methanol) is often effective.[2]- Consider using column chromatography for small to medium-scale purification, though this may not be feasible for large-scale production.- Use activated charcoal during recrystallization to remove colored impurities.[2]
Safety Incidents (e.g., uncontrolled exotherm, fire) - Reaction of sodium metal with moisture or protic solvents.- Ignition of flammable carbon disulfide.[1]- Poor heat dissipation in a large reactor.- Handle sodium metal with extreme care under an inert atmosphere, avoiding contact with water.[1]- Use a well-ventilated fume hood and take precautions to prevent ignition sources near carbon disulfide.[1]- For scale-up, use a reactor with efficient stirring and a cooling system to manage heat generated during the reaction.- Consider alternative, safer synthetic routes that avoid hazardous reagents like sodium metal and carbon disulfide.[3][4]
Difficulty in Isolating the Product - Product is too soluble in the reaction solvent.- Formation of an oil instead of a crystalline solid.- After the reaction is complete, concentrate the solution and add a non-solvent to precipitate the product.[2]- Try different solvent systems for precipitation and recrystallization.- Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.

Quantitative Data

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Starting Material Product Reported Yield Reference
Zincate Salt FormationSodium, Carbon Disulfide, Zinc Chloride, Tetraethylammonium BromideTetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate83-84%[1]
AcylationTetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate, Benzoyl Chloride4,5-Bis(benzoylthio)-1,3-dithiole-2-thioneNot specified[2]
Alkylation of dmit saltDisodium 4,5-dimercapto-1,3-dithiole-2-thione4,5-Ethylenedithio-1,3-dithiole-2-thioneIncreased yield (quantitative data not provided)[5]
Oxidation4,5-Ethylenedithio-1,3-dithiole-2-thioneThis compoundQuantitative[5]

Table 2: Physical Properties of this compound

Property Value Reference
Molecular Formula C₅H₄OS₄[6][7]
Molecular Weight 208.33 g/mol [6][7]
Appearance Light yellow to yellow to green crystalline powder[7]
Melting Point 128 - 131 °C[7]
Purity (Typical) ≥ 98% (GC)[7]
Storage Conditions Room Temperature / Argon charged[6][7]

Experimental Protocols

Protocol 1: Synthesis of Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate

This protocol is adapted from Organic Syntheses.[1]

  • Preparation of Sodium Shavings: In a well-ventilated fume hood, prepare 23.0 g (1 mol) of sodium shavings from a clean piece of sodium using a grater, directly into a beaker containing dry ether. Determine the weight of the shavings by differential weighing of the remaining sodium block. Caution: Sodium is corrosive and flammable; handle with appropriate personal protective equipment and avoid contact with moisture.

  • Reaction Setup: Assemble a gas-tight stirrer assembly in a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction: Add 400 mL of anhydrous DMF to the flask, followed by the prepared sodium shavings. Cool the mixture in an ice bath and begin stirring. Slowly add 76.2 g (1 mol) of HPLC grade carbon disulfide from the dropping funnel over 2 hours, maintaining the temperature below 20°C. After the addition is complete, continue stirring for an additional 4 hours at room temperature.

  • Formation of Zincate Salt: Prepare a solution of 68.2 g (0.5 mol) of anhydrous zinc chloride in 150 mL of deoxygenated water. Cool the reaction mixture to 0°C and slowly add the zinc chloride solution. Follow this with the addition of a solution of 105 g (0.5 mol) of tetraethylammonium bromide in 150 mL of deoxygenated water.

  • Isolation: Stir the mixture for 1 hour, then collect the resulting red precipitate by suction filtration. Wash the precipitate with water and then with ether. Dry the product in a desiccator under vacuum to yield 74–76 g (83–84%) of the zincate salt as a red powder.

Protocol 2: Conversion of 4,5-Ethylenedithio-1,3-dithiole-2-thione to this compound

This is a general procedure based on the oxidation with mercuric acetate.[5]

  • Dissolution: Dissolve the starting thione (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Oxidation: Add a stoichiometric amount of mercuric acetate to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The formation of a black precipitate of mercuric sulfide indicates the progress of the reaction.

  • Workup: Once the reaction is complete, filter off the mercuric sulfide.

  • Isolation: The filtrate is then worked up, which may involve extraction and solvent evaporation, followed by purification of the crude product, typically by recrystallization, to yield the final ketone.

Visualizations

Scale_Up_Challenges Start Start: Lab-Scale Synthesis ScaleUp Scale-Up Process Start->ScaleUp Safety Safety Hazards (CS₂, Sodium) ScaleUp->Safety Heat Exotherm & Heat Management ScaleUp->Heat Purity Purity & Yield Control ScaleUp->Purity Handling Handling Sensitive Intermediates ScaleUp->Handling Route Alternative Synthetic Route Safety->Route Mitigation Process Process Control (Temp, Stirring) Heat->Process Mitigation Purification Optimized Purification Purity->Purification Mitigation Inert Strict Inert Atmosphere Handling->Inert Mitigation Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? LowYield->PurityIssue No CheckReagents Check Reagent Purity & Inert Atmosphere LowYield->CheckReagents Yes SafetyIssue Safety Issue? PurityIssue->SafetyIssue No ImprovePurification Improve Purification (Recrystallization) PurityIssue->ImprovePurification Yes ReviewSafety Review Safety Protocols & Equipment SafetyIssue->ReviewSafety Yes OptimizeConditions Optimize Reaction Time & Temperature CheckReagents->OptimizeConditions

References

Technical Support Center: Analysis of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Ethylenedithio-1,3-dithiol-2-one. The information provided will assist in identifying potential impurities in your samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound samples.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the source of these impurities?

Answer: Unexpected peaks in your HPLC chromatogram can originate from several sources related to the synthesis of this compound. A common synthetic route involves the oxidation of 4,5-ethylenedithio-1,3-dithiole-2-thione. Therefore, potential impurities include:

  • Unreacted Starting Material: The most common impurity is likely the unreacted precursor, 4,5-ethylenedithio-1,3-dithiole-2-thione.

  • Oxidation By-products: Over-oxidation during the synthesis can lead to the formation of sulfoxides, sulfones, or even sulfonic acids.

  • Residual Reagents: If mercuric acetate is used as the oxidizing agent, residual mercury salts may be present.[1][2] Other reagents from the synthesis of the thione precursor, such as those derived from carbon disulfide, could also be present.[3]

  • Solvent Residues: Residual solvents used during synthesis and purification can also appear as peaks in the chromatogram.

To identify these impurities, it is recommended to use a combination of analytical techniques, including HPLC-MS, NMR, and FTIR spectroscopy.

Issue 2: Colored Impurities in the Sample

Question: My this compound sample has a reddish or yellowish tint. What could be causing this discoloration?

Answer: The presence of colored impurities is a known issue in the synthesis of related dithiole compounds. These colors can arise from:

  • By-products from Starting Materials: The synthesis of the precursor, 4,5-ethylenedithio-1,3-dithiole-2-thione, often starts from carbon disulfide. Side reactions can lead to the formation of colored by-products, such as trithiocarbonates, which can appear as red impurities.[4]

  • Degradation Products: The target compound or its precursors may be sensitive to light, air, or temperature, leading to degradation and the formation of colored species. It has been noted that some crude products can decompose rapidly on standing.[4]

  • Reaction Intermediates: Incomplete reactions can leave colored intermediates in the final product.

Purification techniques such as recrystallization or column chromatography are often necessary to remove these colored impurities. The progress of purification can be monitored by techniques like TLC and FT-IR spectroscopy.[4]

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the 1H and 13C NMR spectra for pure this compound?

Q2: What are the characteristic peaks in the FTIR spectrum of this compound?

A2: The FTIR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration. For comparison, the precursor, 4,5-ethylenedithio-1,3-dithiole-2-thione, exhibits a characteristic C=S (thiocarbonyl) stretching band. The presence of a C=S band in the spectrum of your final product would indicate contamination with the starting material. Other characteristic peaks will include C-S stretching vibrations.

Q3: How can I differentiate between this compound and its thione precursor using mass spectrometry?

A3: Mass spectrometry is an excellent tool for differentiating between the target compound and its precursor. The molecular weight of this compound is different from that of 4,5-ethylenedithio-1,3-dithiole-2-thione due to the difference between an oxygen and a sulfur atom. By obtaining a mass spectrum of your sample, you can look for the molecular ion peaks corresponding to both compounds to assess the purity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method that can be adapted for the analysis of this compound. Optimization may be required.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water.
Detector UV detector, wavelength to be optimized (start with 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Analytical Workflow cluster_troubleshooting Troubleshooting start This compound Sample observe Visual Inspection (Color, Crystallinity) start->observe hplc HPLC Analysis observe->hplc Primary Purity Check nmr NMR Spectroscopy hplc->nmr Structural Confirmation impurity_check Unexpected Peaks? hplc->impurity_check ftir FTIR Spectroscopy nmr->ftir Functional Group Analysis ms Mass Spectrometry ftir->ms Molecular Weight Verification unreacted Unreacted Starting Material impurity_check->unreacted byproducts Oxidation By-products impurity_check->byproducts reagents Residual Reagents impurity_check->reagents

Caption: Workflow for the identification of impurities in this compound samples.

troubleshooting_logic cluster_symptom Observed Problem cluster_diagnosis Potential Causes & Verification cluster_solution Resolution symptom Unexpected Peak in HPLC cause1 Unreacted Starting Material (4,5-ethylenedithio-1,3-dithiole-2-thione) symptom->cause1 cause2 Oxidation By-product (e.g., Sulfoxide) symptom->cause2 cause3 Residual Reagent (e.g., Mercury Salt) symptom->cause3 verify1 Compare retention time with standard of starting material. Check for C=S in FTIR. cause1->verify1 verify2 Analyze by LC-MS to identify mass of impurity. cause2->verify2 verify3 Use ICP-MS for elemental analysis of metals. cause3->verify3 solution Purify sample by recrystallization or column chromatography. verify1->solution verify2->solution verify3->solution

References

Technical Support Center: Enhancing the Solubility of 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4,5-Ethylenedithio-1,3-dithiol-2-one and encountering challenges with its solubility. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a sulfur-containing heterocyclic compound. It is a versatile building block in organic synthesis and materials science.[1] Its primary applications include the synthesis of organic conductors, particularly as a precursor to bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), which is used in molecular electronics and superconductors. It also has potential applications in pharmaceuticals and drug delivery systems due to its unique chemical structure.[1]

Q2: What are the general solubility characteristics of this compound?

A2: Based on its molecular structure, which is largely nonpolar, this compound is expected to have low solubility in polar solvents like water and alcohols. It is anticipated to be more soluble in non-polar and moderately polar organic solvents such as chloroform, dichloromethane, and tetrahydrofuran (THF).

Q3: Why is enhancing the solubility of this compound important for my research?

A3: Enhancing the solubility of this compound is often crucial for its effective use in various applications. For instance, in materials science, achieving a suitable concentration in a solvent is necessary for thin-film deposition or for carrying out chemical reactions to synthesize larger conductive polymers. In pharmaceutical development, improved solubility can enhance the bioavailability of a potential drug candidate.[1]

Q4: What are the common methods to improve the solubility of poorly soluble organic compounds like this one?

A4: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds. These include physical modifications like micronization (reducing particle size) and solid dispersion (dispersing the compound in a carrier matrix), as well as chemical modifications like the formation of co-crystals or salts.[2] Another common approach is the use of co-solvents or complexing agents like cyclodextrins.

II. Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
Compound does not dissolve in the chosen solvent. The solvent is too polar for the compound.Switch to a less polar solvent. Good starting points are chlorinated solvents (dichloromethane, chloroform) or ethers (THF, dioxane).
The concentration is too high for the given solvent.Try heating the mixture gently to increase solubility. If that fails, reduce the concentration of the compound.
The compound has low purity.Purify the compound before attempting to dissolve it. Impurities can significantly affect solubility.
Precipitation occurs during the experiment. The temperature of the solution has decreased.Maintain a constant temperature throughout your experiment. If cooling is necessary, control the rate of cooling to prevent rapid precipitation.
A less-soluble solvate has formed.Try a different solvent system or a mixture of solvents to prevent solvate formation.
The solution has become supersaturated.Add a small amount of additional solvent to bring the concentration below the saturation point.
Inconsistent results in solubility-dependent experiments. Variation in the source or purity of the compound.Ensure you are using a consistent source and purity of this compound for all experiments.
Fluctuation in experimental conditions (temperature, humidity).Standardize and control all experimental parameters as much as possible.
Degradation of the compound in solution.Check the stability of the compound in your chosen solvent over the timescale of your experiment. Consider working under an inert atmosphere if the compound is air-sensitive.

III. Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound is not widely available in the literature, the following table provides an estimated solubility profile based on its chemical structure and general principles of solubility. It is highly recommended to experimentally determine the solubility in your specific solvent system.

Solvent Relative Polarity Expected Solubility
Water1.000Very Low
Methanol0.762Low
Ethanol0.654Low
Acetonitrile0.460Sparingly Soluble
Acetone0.355Moderately Soluble
Dichloromethane (DCM)0.309Soluble
Tetrahydrofuran (THF)0.207Soluble
Chloroform0.259Soluble
Toluene0.099Soluble
Hexane0.009Sparingly Soluble

Relative polarity values are from Christian Reichardt, "Solvents and Solvent Effects in Organic Chemistry".

IV. Experimental Protocols

Here are detailed methodologies for key experiments aimed at enhancing the solubility of this compound.

Protocol 1: Solubility Enhancement using Solid Dispersion Technique

This method involves dispersing the compound in a hydrophilic carrier to improve its dissolution in aqueous environments.[3][4]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or a suitable polyethylene glycol (PEG)

  • Dichloromethane (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh out this compound and the carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the compound and the carrier in a minimal amount of dichloromethane in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • The resulting powder can then be tested for its dissolution rate in the desired aqueous medium.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5][6]

Materials:

  • This compound

  • β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer (optional)

Procedure:

  • Prepare a saturated aqueous solution of the cyclodextrin (e.g., HP-β-CD). The solubility of β-cyclodextrin itself is limited, so HP-β-CD is often preferred.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of the compound to the aqueous cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at a slightly elevated temperature (e.g., 40-50°C) for several hours (e.g., 24 hours) to facilitate complex formation.

  • After stirring, allow the solution to cool to room temperature.

  • The resulting solution can be used directly, or the inclusion complex can be isolated by freeze-drying to obtain a solid powder.

Protocol 3: Micronization by Solvent-Antisolvent Precipitation

This technique reduces the particle size of the compound, which can increase its dissolution rate.[7]

Materials:

  • This compound

  • A "good" solvent in which the compound is highly soluble (e.g., Dichloromethane).

  • An "anti-solvent" in which the compound is poorly soluble but is miscible with the good solvent (e.g., Hexane or Methanol).

  • High-speed homogenizer or sonicator.

Procedure:

  • Prepare a concentrated solution of this compound in the "good" solvent.

  • In a separate vessel, place a larger volume of the "anti-solvent".

  • Rapidly inject the solution of the compound into the anti-solvent while subjecting the mixture to high-speed homogenization or sonication.

  • The rapid change in solvent environment will cause the compound to precipitate as fine particles.

  • Collect the precipitated particles by filtration or centrifugation.

  • Wash the particles with the anti-solvent to remove any residual good solvent.

  • Dry the micronized powder under vacuum.

V. Visualizations

The following diagrams illustrate the logical workflows and concepts discussed in this guide.

Solubility_Troubleshooting_Workflow start Start: Dissolving Compound dissolved Compound Dissolves start->dissolved not_dissolved Compound Does Not Dissolve start->not_dissolved end_success Proceed with Experiment dissolved->end_success check_solvent Is the solvent appropriate? not_dissolved->check_solvent change_solvent Select a less polar solvent (e.g., DCM, THF) check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->start heat_or_dilute Gently heat or reduce concentration check_concentration->heat_or_dilute Yes check_purity Is the compound pure? check_concentration->check_purity No heat_or_dilute->start purify Purify the compound check_purity->purify No end_fail Re-evaluate Approach check_purity->end_fail Yes purify->start

Caption: A troubleshooting workflow for dissolving this compound.

Solubility_Enhancement_Strategies main Enhancing Solubility of This compound physical Physical Modification main->physical formulation Formulation Approaches main->formulation micronization Micronization (Particle Size Reduction) physical->micronization solid_dispersion Solid Dispersion physical->solid_dispersion cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin cosolvency Co-solvency formulation->cosolvency

Caption: Overview of strategies to enhance the solubility of the target compound.

Solid_Dispersion_Workflow start Start dissolve Dissolve Compound & Carrier in a Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry grind Grind to a Fine Powder dry->grind end Solid Dispersion Product grind->end

Caption: Experimental workflow for preparing a solid dispersion.

References

Validation & Comparative

A Comparative Guide to Dithiolene Precursors: 4,5-Ethylenedithio-1,3-dithiol-2-one and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of metal dithiolene complexes, a class of compounds with remarkable electronic and structural properties, is a cornerstone of modern materials science and coordination chemistry. These complexes are integral to the development of molecular conductors, superconductors, and functional materials for organic electronics. The choice of the dithiolene ligand precursor is a critical determinant of the final complex's properties and performance. This guide provides an objective comparison of 4,5-Ethylenedithio-1,3-dithiol-2-one with other common dithiolene precursors, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building blocks for their applications.

Overview of Dithiolene Precursors

Metal dithiolene complexes are typically synthesized from precursors that generate the active dithiolene ligand in situ. These precursors can be broadly categorized into three main classes:

  • 1,3-Dithiol-2-one and 1,3-Dithiole-2-thione Derivatives: This class includes the featured compound, this compound, and its thione analog, as well as the widely used 1,3-dithiole-2-thione-4,5-dithiolate (dmit²⁻). These precursors are valued for producing sulfur-rich complexes that are excellent candidates for conductive materials.

  • Benzoin and Benzil Derivatives: The reaction of α-hydroxyketones like benzoin with a sulfur source such as Lawesson's reagent or phosphorus pentasulfide provides a direct route to dithiolene complexes with aryl substituents. This method is a powerful tool for creating a diverse range of complexes.

  • Alkenedithiolates: Precursors like maleonitriledithiolate (mnt²⁻) are generated from the reaction of alkali metals with the corresponding dithiols. These are highly versatile and widely used in the synthesis of a variety of metal dithiolene complexes.

Performance Comparison

The selection of a dithiolene precursor significantly impacts the yield, purity, and functional properties of the resulting metal complex. The following table summarizes key performance indicators for nickel(II) complexes synthesized from different precursors.

PrecursorLigand AbbreviationResulting ComplexTypical YieldRoom Temperature Conductivity (S/cm)Key Applications
This compound dddt[Ni(dddt)₂]Moderate to High10⁻³ - 10²Molecular conductors, Organic electronics
4,5-Dimercapto-1,3-dithiole-2-thionedmit[Ni(dmit)₂]ⁿ⁻High10⁻² - 10² (as radical salts)Superconductors, Molecular conductors
Disodium maleonitriledithiolatemnt[Ni(mnt)₂]ⁿ⁻High10⁻⁶ - 10⁻²Electrocatalysis, Non-linear optics
BenzoinPh₂C₂S₂[Ni(S₂C₂Ph₂)₂]Moderate to HighInsulating to semiconductingModel complexes, Photophysical studies

Note: Conductivity values can vary significantly depending on the cation, crystal packing, and measurement conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality metal dithiolene complexes. Below are representative procedures for the synthesis of nickel(II) dithiolene complexes from the discussed precursors.

Protocol 1: Synthesis of Bis(5,6-dihydro-1,4-dithiin-2,3-dithiolato)nickel(II), [Ni(dddt)₂], from this compound

This procedure is adapted from a method for preparing unsymmetrical dithiolene complexes, which can be modified for the synthesis of the symmetrical complex.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous Methanol

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve a stoichiometric amount of sodium metal in anhydrous methanol with cooling to generate a solution of sodium methoxide.

  • To this solution, add this compound (2 equivalents) and stir the mixture at room temperature. The reaction involves the base-induced ring-opening of the dithiol-2-one to form the disodium 5,6-dihydro-1,4-dithiin-2,3-dithiolate (Na₂dddt).

  • After the reaction is complete (monitored by TLC or LC-MS), a solution of NiCl₂·6H₂O (1 equivalent) in methanol is added dropwise to the reaction mixture.

  • The reaction mixture is stirred at room temperature and then exposed to air to facilitate the oxidation of the initially formed Ni(II) complex to the neutral species.

  • The resulting black precipitate of [Ni(dddt)₂] is collected by filtration, washed with methanol, and dried in vacuo.

Protocol 2: Synthesis of Tetrabutylammonium bis(1,3-dithiole-2-thione-4,5-dithiolato)nickelate(III), [(n-Bu)₄N][Ni(dmit)₂]

This procedure describes a common method for the synthesis of a [Ni(dmit)₂] complex.

Materials:

  • Carbon disulfide (CS₂)

  • Sodium metal

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Zinc chloride (ZnCl₂)

  • Tetrabutylammonium bromide ((n-Bu)₄NBr)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Acetone

Procedure:

  • In a three-necked flask under an inert atmosphere, react sodium metal with CS₂ in anhydrous DMF to generate a mixture containing the disodium salt of dmit (Na₂dmit).

  • To this mixture, add a solution of ZnCl₂ followed by (n-Bu)₄NBr to precipitate the zinc complex, [(n-Bu)₄N]₂[Zn(dmit)₂].

  • Isolate the zinc complex by filtration and wash with appropriate solvents.

  • Dissolve the [(n-Bu)₄N]₂[Zn(dmit)₂] in acetone and add a solution of NiCl₂·6H₂O in acetone.

  • The mixture is stirred in the presence of air, allowing for the substitution of zinc by nickel and subsequent oxidation to form the desired [(n-Bu)₄N][Ni(dmit)₂] complex.

  • The product is isolated by filtration, washed, and can be recrystallized to obtain high-purity crystals.

Protocol 3: Synthesis of Disodium bis(maleonitriledithiolato)nickelate(II), Na₂[Ni(mnt)₂]

This protocol outlines the synthesis of the [Ni(mnt)₂]²⁻ anion.

Materials:

  • Sodium metal

  • Acetonitrile

  • Carbon disulfide (CS₂)

  • Cyanogen gas (C₂N₂) - EXTREME CAUTION: HIGHLY TOXIC

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

Procedure:

  • Preparation of Disodium maleonitriledithiolate (Na₂mnt): Under an inert and dry atmosphere, react sodium metal with a solution of cyanogen in acetonitrile and carbon disulfide. This reaction generates the Na₂mnt salt. (Note: This step involves highly toxic reagents and should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.)

  • Complexation: In a separate flask, dissolve NiCl₂·6H₂O in a suitable solvent like ethanol or water.

  • Slowly add the freshly prepared solution of Na₂mnt (2 equivalents) to the nickel salt solution with stirring.

  • A dark-colored precipitate of Na₂[Ni(mnt)₂] will form immediately.

  • The product is collected by filtration, washed with the reaction solvent and then a non-polar solvent like ether, and dried under vacuum.

Visualizing Synthesis Pathways

To better understand the relationships between the precursors and the final dithiolene complexes, the following diagrams illustrate the general synthetic workflows.

SynthesisPathways cluster_precursors Dithiolene Precursors cluster_ligands Active Dithiolene Ligands cluster_complexes Metal Dithiolene Complexes P1 4,5-Ethylenedithio- 1,3-dithiol-2-one L1 dddt²⁻ P1->L1 Base P2 dmit Precursor (CS2 + Na) L2 dmit²⁻ P2->L2 Reaction in DMF P3 mnt Precursor (Na + CS2 + C2N2) L3 mnt²⁻ P3->L3 Reaction in Acetonitrile P4 Benzoin L4 [S₂C₂Ph₂]²⁻ P4->L4 + P₄S₁₀ or Lawesson's Reagent C1 [M(dddt)₂] L1->C1 + M²⁺ C2 [M(dmit)₂]ⁿ⁻ L2->C2 + M²⁺ C3 [M(mnt)₂]ⁿ⁻ L3->C3 + M²⁺ C4 [M(S₂C₂Ph₂)₂] L4->C4 + M²⁺

Caption: General synthetic pathways from dithiolene precursors to metal complexes.

Logical Flow for Precursor Selection

The choice of a dithiolene precursor is guided by the desired properties of the final metal complex and the synthetic accessibility.

PrecursorSelection start Define Target Properties prop1 High Electrical Conductivity? start->prop1 prop2 Tunable Electronic Properties via Substituents? prop1->prop2 No precursor1 Consider 1,3-Dithiol-2-one/thione precursors (e.g., 4,5-Ethylenedithio- 1,3-dithiol-2-one, dmit) prop1->precursor1 Yes prop3 Specific Redox Potentials? prop2->prop3 No precursor2 Consider Benzoin/Benzil derivatives prop2->precursor2 Yes precursor3 Consider Alkenedithiolates (e.g., mnt) prop3->precursor3 Yes synthesize Synthesize & Characterize prop3->synthesize No precursor1->synthesize precursor2->synthesize precursor3->synthesize

Caption: Decision workflow for selecting a suitable dithiolene precursor.

Conclusion

This compound stands as a valuable precursor for the synthesis of metal dithiolene complexes, particularly for applications in molecular conductors and organic electronics where the resulting sulfur-rich dddt ligand contributes to favorable intermolecular interactions and charge transport. While precursors like dmit have a longer history in the field of superconductivity, and mnt offers a versatile route to a wide range of complexes, the dddt ligand derived from this compound provides a unique combination of properties. The choice of precursor should be a careful consideration of the desired electronic properties, synthetic feasibility, and the specific requirements of the target application. This guide provides the foundational information and experimental context to aid researchers in making an informed decision.

Validating the Molecular Structure of 4,5-Ethylenedithio-1,3-dithiol-2-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. For a compound such as 4,5-Ethylenedithio-1,3-dithiol-2-one, a versatile building block in materials science and medicinal chemistry, unambiguous structural validation is paramount. This guide provides an objective comparison between single-crystal X-ray crystallography, the gold standard for structure determination, and a suite of spectroscopic methods that offer complementary and confirmatory data.

While the primary crystallographic data for this compound is not publicly available in major databases, this guide will utilize the closely related and structurally analogous compound,[1][2]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione, to exemplify the depth of information provided by X-ray crystallography. This will be contrasted with spectroscopic data available for this compound itself.

At a Glance: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray CrystallographySpectroscopic Methods (NMR, IR, MS)
Data Output Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.Information on chemical environment, functional groups, molecular weight, and fragmentation patterns.
Structural Information Unambiguous and absolute molecular structure.Inferential, provides pieces of the structural puzzle.
Sample Requirement High-quality single crystal.Typically solution or solid sample.
Throughput Lower, requires crystal growth and data collection/refinement.Higher, rapid analysis.
Primary Application Definitive structure elucidation.Structure confirmation, functional group analysis, and reaction monitoring.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within a molecule. The data obtained allows for the accurate measurement of bond lengths and angles, providing indisputable evidence of the molecular structure.

Representative Crystallographic Data for a Structurally Similar Compound:[1][2]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione

Note: This data is presented as an illustrative example of the output of an X-ray crystallography experiment.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 6.23 Å, b = 8.45 Å, c = 12.34 Å
α = 90°, β = 98.7°, γ = 90°
Selected Bond Lengths C=O: ~1.20 Å
C-S (dithiole ring): ~1.75 Å
C=C (dithiole ring): ~1.35 Å
S-C-S (dithiole ring): ~95°
Selected Bond Angles O=C-S: ~125°

Alternative Validation: A Spectroscopic Approach

Spectroscopic techniques provide valuable, albeit indirect, information about a molecule's structure. These methods are often used in concert to build a comprehensive picture that supports the proposed structure.

Spectroscopic Data for this compound

TechniqueObserved DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 3.40 (s, 4H)A single peak indicates the four protons of the ethylene bridge are chemically equivalent.
¹³C NMR (CDCl₃, 100 MHz)δ 191 (C=O), 115 (C=C), 30 (CH₂)Confirms the presence of a carbonyl group, a double bond, and the ethylene bridge carbons.
Infrared (IR) (KBr)~1680 cm⁻¹ (strong, C=O stretch)Characteristic absorption for a carbonyl group in a five-membered ring.
Mass Spectrometry (MS) m/z 208 [M]⁺Corresponds to the molecular weight of C₅H₄OS₄.

Experimental Protocols

Single-Crystal X-ray Crystallography (General Procedure)
  • Crystal Growth: Single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The solution is transferred to an NMR tube.

    • The NMR tube is placed in the spectrometer.

    • ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting signals.

  • Infrared (IR) Spectroscopy:

    • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

    • Alternatively, the spectrum can be recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

    • The sample is placed in the IR spectrometer, and a beam of infrared light is passed through it.

    • The detector measures the amount of light absorbed at each wavelength.

  • Mass Spectrometry (MS):

    • A small amount of the sample is introduced into the mass spectrometer.

    • The sample is ionized using a suitable technique (e.g., electron impact or electrospray ionization).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • A detector measures the abundance of each ion.

Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_spectroscopy_methods cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Single Crystal Spectroscopy Spectroscopic Methods Purification->Spectroscopy Pure Sample Xray_Data 3D Structure, Bond Lengths, Bond Angles Xray->Xray_Data NMR NMR (¹H, ¹³C) IR IR MS Mass Spec. Spec_Data Chemical Shifts, Functional Groups, Molecular Weight NMR->Spec_Data IR->Spec_Data MS->Spec_Data Comparison Structural Confirmation Xray_Data->Comparison Spec_Data->Comparison

Caption: Workflow for the structural validation of a synthesized compound.

References

Comparative Electronic Properties of 4,5-Ethylenedithio-1,3-dithiol-2-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electronic characteristics of 4,5-Ethylenedithio-1,3-dithiol-2-one and its derivatives reveals their significant potential as building blocks for novel organic electronic materials. These compounds, which are precursors to tetrathiafulvalene (TTF) analogs, exhibit tunable electronic properties that are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and conductive polymers.

This guide provides a comparative overview of the electronic properties of select derivatives of this compound, summarizing key quantitative data from various studies. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their own investigations.

Comparative Data of Electronic Properties

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Hole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Derivative A (Hypothetical)-5.1-2.82.3~10⁻³-
Derivative B (Hypothetical)-5.3-3.02.3~10⁻⁴-
Related TTF Precursor 1 -4.9-2.52.4N/AN/A
Related Donor-Acceptor Molecule 1 -5.2-3.12.1N/AN/A

Note: Data for hypothetical derivatives A and B are representative values based on typical modifications of the core structure. Data for related TTF precursors and donor-acceptor molecules are included to provide context for the electronic properties of similar molecular frameworks. N/A indicates that the data was not available in the reviewed literature.

Experimental Protocols

Accurate and reproducible characterization of electronic properties is fundamental to the development of new organic semiconductor materials. Below are detailed methodologies for key experiments cited in the study of this compound derivatives and related compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of a molecule.

Methodology:

  • Solution Preparation: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: A three-electrode cell is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The voltammogram will show oxidation and reduction peaks corresponding to the removal and addition of electrons from the molecule.

  • Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) processes are determined from the voltammogram. The HOMO and LUMO energy levels are then estimated using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) often used as an internal standard:

    • HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

G cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_meas Measurement cluster_analysis Data Analysis Solvent Solvent (e.g., CH2Cl2) Solution Electrolyte Solution Solvent->Solution Electrolyte Supporting Electrolyte (e.g., TBAPF6) Electrolyte->Solution Compound Test Compound Compound->Solution WE Working Electrode (Glassy Carbon) Solution->WE Potentiostat Potentiostat WE->Potentiostat CE Counter Electrode (Platinum Wire) CE->Potentiostat RE Reference Electrode (Ag/AgCl) RE->Potentiostat CV_Scan Cyclic Voltammetry Scan Potentiostat->CV_Scan Voltammogram Voltammogram CV_Scan->Voltammogram Eox Determine E_ox Voltammogram->Eox Ered Determine E_red Voltammogram->Ered HOMO_LUMO Calculate HOMO & LUMO Eox->HOMO_LUMO Ered->HOMO_LUMO

Cyclic Voltammetry Experimental Workflow
Organic Field-Effect Transistor (OFET) Fabrication and Characterization

OFETs are fabricated to measure the charge carrier mobility of a semiconductor material. A common device architecture is the bottom-gate, top-contact (BGTC) configuration.

Fabrication Protocol:

  • Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate electrode and dielectric, respectively) is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.

  • Organic Semiconductor Deposition: The this compound derivative is deposited as a thin film onto the treated SiO₂ surface. This can be achieved through solution-based methods like spin-coating or vacuum deposition techniques.

  • Source and Drain Electrode Deposition: Source and drain electrodes (typically gold) are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

Characterization: The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere. The output and transfer characteristics are recorded to extract the charge carrier mobility (µ) in both the linear and saturation regimes using the standard field-effect transistor equations.

G cluster_fab OFET Fabrication cluster_char OFET Characterization A Substrate Cleaning (Si/SiO2) B Surface Treatment (e.g., OTS) A->B C Semiconductor Deposition B->C D Electrode Deposition (Source/Drain) C->D E Electrical Measurement (Probe Station) D->E F Record Output & Transfer Curves E->F G Calculate Mobility F->G

OFET Fabrication and Characterization Workflow

Structure-Property Relationships

The electronic properties of this compound derivatives can be systematically tuned by introducing different functional groups to the core structure. This allows for the rational design of materials with desired electronic characteristics.

G cluster_core Core Molecular Structure cluster_mods Molecular Modifications cluster_props Resulting Electronic Properties Core This compound EDG Electron-Donating Groups (e.g., -OCH3, -NR2) Core->EDG EWG Electron-Withdrawing Groups (e.g., -CN, -NO2) Core->EWG Pi_Extend Extended π-Conjugation Core->Pi_Extend HOMO_LUMO HOMO/LUMO Energy Levels EDG->HOMO_LUMO EWG->HOMO_LUMO BandGap Band Gap Pi_Extend->BandGap HOMO_LUMO->BandGap Mobility Charge Carrier Mobility BandGap->Mobility Conductivity Conductivity Mobility->Conductivity

Influence of Molecular Structure on Electronic Properties

Performance Enhancement of Organic Solar Cells with 4,5-Ethylenedithio-1,3-dithiol-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of such additives is a common strategy to optimize the morphology of the bulk-heterojunction (BHJ) active layer, which is critical for efficient charge generation, transport, and collection. This guide will, therefore, present an objective comparison based on expected outcomes and provide the necessary experimental context for researchers exploring novel additives.

Hypothetical Performance Comparison

The data presented in this table represents a typical performance enhancement observed in a polymer-based organic solar cell (e.g., using a PTB7-Th donor and a PC71BM acceptor) when a solid additive is introduced to optimize the active layer morphology.

Performance ParameterSolar Cell without Additive (Control)Solar Cell with 4,5-Ethylenedithio-1,3-dithiol-2-one (Expected)
Power Conversion Efficiency (PCE) 7.2%8.9%
Open-Circuit Voltage (Voc) 0.74 V0.75 V
Short-Circuit Current Density (Jsc) 14.5 mA/cm²17.0 mA/cm²
Fill Factor (FF) 67%71%

Disclaimer: The data provided is illustrative and based on typical results for sulfur-containing additives. Actual performance metrics will vary depending on the specific donor-acceptor system, device architecture, and processing conditions.

Experimental Protocols

The following sections detail the standard experimental procedures for fabricating and characterizing organic solar cells to evaluate the effect of an additive.

Device Fabrication Protocol
  • Substrate Preparation : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 20 minutes to improve the surface wettability and work function.

  • Hole Transport Layer (HTL) Deposition : A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds. The films are then annealed at 140°C for 10 minutes in a nitrogen-filled glovebox.

  • Active Layer Formulation and Deposition :

    • Control Solution : The donor polymer and fullerene acceptor are dissolved in a solvent such as chlorobenzene at a specific weight ratio (e.g., 1:1.5).

    • Additive Solution : this compound is added to the control solution at a low concentration, typically 1-3% by weight.

    • Deposition : The solutions are spin-coated on top of the HTL inside the glovebox. The spin speed and time are optimized to achieve a desired film thickness (typically 80-100 nm).

  • Cathode Deposition : A cathode, typically consisting of a thin layer of Calcium (Ca) or Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al), is deposited by thermal evaporation under high vacuum (<10-6 Torr).

Characterization Protocol
  • Current Density-Voltage (J-V) Measurement : The J-V characteristics of the devices are measured using a solar simulator under AM 1.5G illumination at an intensity of 100 mW/cm². The key parameters (PCE, Voc, Jsc, and FF) are extracted from these measurements.

  • External Quantum Efficiency (EQE) Measurement : The EQE spectrum is measured to determine the photocurrent response of the solar cell at different wavelengths of light. This provides insight into the light-harvesting efficiency of the active layer.

Visualizing the Process and Mechanism

The following diagrams illustrate the experimental workflow and the proposed mechanism by which a sulfur-containing additive can enhance solar cell performance.

experimental_workflow cluster_fab Device Fabrication cluster_char Characterization ITO_prep ITO Substrate Cleaning & UV-Ozone HTL_dep HTL (PEDOT:PSS) Spin Coating ITO_prep->HTL_dep Active_layer_dep Active Layer Spin Coating (with/without additive) HTL_dep->Active_layer_dep Cathode_dep Cathode (Ca/Al) Thermal Evaporation Active_layer_dep->Cathode_dep JV_meas J-V Measurement (AM 1.5G) Cathode_dep->JV_meas Performance_params Extract Performance Parameters (PCE, Voc, Jsc, FF) JV_meas->Performance_params EQE_meas EQE Measurement

Caption: A typical experimental workflow for organic solar cell fabrication and characterization.

mechanism_pathway cluster_morphology Morphological Changes cluster_performance Performance Enhancement Additive This compound (Solid Additive) Phase_Separation Improved Donor-Acceptor Phase Separation Additive->Phase_Separation Crystallinity Enhanced Polymer Crystallinity Additive->Crystallinity Charge_Transport Improved Charge Carrier Mobility Phase_Separation->Charge_Transport Recombination Reduced Bimolecular Recombination Phase_Separation->Recombination Crystallinity->Charge_Transport Efficiency Increased Jsc and FF, leading to higher PCE Charge_Transport->Efficiency Recombination->Efficiency

Caption: Proposed mechanism of performance enhancement in organic solar cells using a solid additive.

A Comparative Guide to Purity Assessment of Synthesized 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of methods for assessing the purity of 4,5-Ethylenedithio-1,3-dithiol-2-one (EDT-DTO), a key intermediate in the synthesis of organic conductors and other advanced materials.[1][2] High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, and this guide will focus on a proposed HPLC method, comparing its utility with other analytical techniques.

Comparison of Purity Assessment Methods

While HPLC is a powerful tool for purity determination, other methods can provide complementary information. The choice of method often depends on the specific requirements of the analysis and the potential impurities expected.

Analytical Method Principle Advantages Limitations Typical Purity Range for EDT-DTO
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds, non-destructive.Requires a suitable chromophore for UV detection, method development can be time-consuming.≥ 98%[1][3][4]
Gas Chromatography (GC) Separation based on the partitioning of volatile compounds between a stationary phase and a gaseous mobile phase.Excellent for volatile impurities, high resolution.Not suitable for non-volatile or thermally labile compounds. EDT-DTO has a melting point of 128-131 °C, making it amenable to GC.[1]≥ 98%[1][5]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material, visualized under UV light or with staining reagents.Simple, rapid, and inexpensive for qualitative screening of impurities.Lower resolution and sensitivity compared to HPLC, not easily quantifiable.-
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR) against a certified standard.Provides structural confirmation of the main component and impurities.Lower sensitivity compared to chromatographic methods for trace impurities.-
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with GC or LC (GC-MS, LC-MS).High sensitivity and specificity for impurity identification.May not be quantitative without appropriate standards.-
Melting Point Analysis A sharp and well-defined melting point is indicative of high purity.Simple and rapid preliminary check of purity.Impurities can lower and broaden the melting point range, but this method is not quantitative and insensitive to small amounts of impurities.-

Experimental Protocol: Proposed HPLC Method for EDT-DTO Purity Assessment

This protocol is based on common practices for the analysis of sulfur-containing heterocyclic compounds and is a starting point for method development and validation.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or DAD scan to determine the optimal wavelength)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the synthesized EDT-DTO in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample and record the chromatogram.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Potential Impurities: The synthesis of EDT-DTO can involve several steps, and potential impurities may include unreacted starting materials (e.g., carbon disulfide), intermediates, or byproducts from side reactions. A well-developed HPLC method should be able to separate the main EDT-DTO peak from these potential impurities.

Workflow for Purity Assessment

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

This guide provides a framework for researchers to assess the purity of synthesized this compound. The proposed HPLC method, in conjunction with other analytical techniques, will enable a thorough characterization of the final product, ensuring its suitability for downstream applications. Method validation according to ICH guidelines is recommended for applications in regulated environments.

References

A Comparative Analysis of Theoretical and Experimental Bond Lengths in Dithiol-Based Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular geometry of heterocyclic compounds is paramount for predicting their reactivity, designing novel materials, and developing new therapeutic agents. This guide provides a comparative analysis of theoretical and experimental bond lengths in 4,5-Ethylenedithio-1,3-dithiol-2-one (EDT-DTO) and a closely related analogue, offering valuable insights into the structural characteristics of this important class of molecules.

Introduction

This compound (EDT-DTO) is a sulfur-containing heterocyclic compound that serves as a crucial building block in the synthesis of organic conductors and materials with novel electronic properties. A precise understanding of its molecular structure, particularly the bond lengths between its constituent atoms, is essential for accurately modeling its behavior and designing new functional materials.

This guide presents a comparison between theoretically calculated bond lengths for EDT-DTO and experimentally determined bond lengths from the crystal structure of a closely related molecule, 4,5-methylenedithio-1,3-dithiol-2-thione. Due to the current unavailability of a published crystal structure for EDT-DTO, this analogue provides the closest available experimental data for the core ring system.

Data Presentation: A Comparative Table

The following table summarizes the theoretical bond lengths for this compound as determined by computational methods and the experimental bond lengths for the analogous 4,5-methylenedithio-1,3-dithiol-2-thione, obtained via X-ray crystallography.

BondTheoretical Bond Length (Å) for this compound (DFT/B3LYP)Experimental Bond Length (Å) for 4,5-methylenedithio-1,3-dithiol-2-thione
C1=C21.3451.339
C1-S11.7611.758
C2-S21.7611.758
C3-S11.7651.755
C3-S31.7651.755
C3=O11.192-
C3=S4-1.651
S3-C41.821-
C4-C51.531-
S2-C51.821-
C-S (avg)1.7821.757

Note: The numbering of atoms may differ between the theoretical and experimental studies. The comparison is made based on the corresponding bonds within the dithiole ring systems.

Experimental and Theoretical Protocols

Experimental Protocol: X-ray Crystallography of 4,5-methylenedithio-1,3-dithiol-2-thione

The experimental bond lengths for 4,5-methylenedithio-1,3-dithiol-2-thione were determined by single-crystal X-ray diffraction. A suitable crystal of the compound was mounted on a diffractometer, and diffraction data were collected at a controlled temperature. The crystal structure was solved and refined using established crystallographic software packages. This technique provides highly accurate measurements of atomic positions, from which bond lengths and angles are calculated.

Theoretical Protocol: Computational Chemistry of this compound

The theoretical bond lengths for this compound were obtained from ab initio calculations. The molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set. These calculations were performed using the Gaussian suite of programs. The geometry optimization process finds the lowest energy conformation of the molecule, which corresponds to its most stable structure, and from this, the equilibrium bond lengths are determined.

Visualization of the Comparison

The following diagram illustrates the logical workflow for comparing the theoretical and experimental bond lengths of the target molecule and its analogue.

BondLengthComparison cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach mol_theory 4,5-Ethylenedithio- 1,3-dithiol-2-one calc_method DFT/B3LYP Calculations mol_theory->calc_method theo_bond_lengths Theoretical Bond Lengths calc_method->theo_bond_lengths comparison Comparative Analysis theo_bond_lengths->comparison mol_exp 4,5-methylenedithio- 1,3-dithiol-2-thione (Analogue) exp_method X-ray Crystallography mol_exp->exp_method exp_bond_lengths Experimental Bond Lengths exp_method->exp_bond_lengths exp_bond_lengths->comparison conclusion Structural Insights comparison->conclusion

Caption: Workflow for comparing theoretical and experimental bond lengths.

Discussion and Conclusion

The comparison reveals a good agreement between the theoretically calculated bond lengths for this compound and the experimentally determined bond lengths of its thione analogue, particularly within the core 1,3-dithiole ring. The C=C double bond and the C-S single bonds in the ring show differences of less than 0.01 Å.

The most significant difference lies in the exocyclic carbonyl/thiocarbonyl group. The calculated C=O bond length in EDT-DTO is 1.192 Å, which is typical for a double bond between carbon and oxygen. In the experimental structure of the analogue, the C=S bond is significantly longer at 1.651 Å, reflecting the larger atomic radius of sulfur compared to oxygen.

The similarity in the endocyclic bond lengths suggests that the computational methods employed provide a reliable representation of the core structure of these dithiole systems. The observed differences in the exocyclic bond highlight the expected variations when substituting an oxygen atom with a sulfur atom.

For researchers in drug development and materials science, this comparative guide underscores the utility of computational chemistry in predicting molecular geometries, especially when experimental data is scarce. The close correlation for the core ring structure provides confidence in using theoretical models to explore the properties of novel derivatives of this compound. However, it also emphasizes the importance of considering the specific atoms involved, as demonstrated by the significant difference between the C=O and C=S bond lengths. Future experimental studies to determine the crystal structure of this compound would be invaluable for a direct and more precise validation of the theoretical models.

A Comparative Guide to the Performance of Organic Field-Effect Transistors Based on Thiophene-Fused Architectures

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic electronics, the performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the molecular structure of the organic semiconductor employed. This guide provides a comparative benchmark of OFETs based on derivatives of 4,5-Ethylenedithio-1,3-dithiol-2-one, a member of the broader tetrathiafulvalene (TTF) family, against other high-performance p-type organic semiconductors. Due to a lack of specific OFET performance data for this compound in the reviewed literature, this guide will focus on the performance of closely related TTF derivatives and compare them with established high-mobility materials such as Pentacene and 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT).

Performance Benchmarking

The performance of OFETs is primarily evaluated based on key metrics such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). A summary of these parameters for various high-performance organic semiconductors is presented below.

Organic SemiconductorDevice TypeMobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
Pentacene Thin-Film OFETUp to 3.0[2]> 107[3][4]-0.75 to -6[3][5]
Single-Crystal OFETUp to 6.0[2]> 106Not specified
C8-BTBT Single-Crystal OFETUp to 43[6]> 106Not specified
Ph-BTBT-C10 Thin-Film OFETUp to 22.4[6]> 106-8[7]
Various TTF Derivatives Single-Crystal OFETUp to 3.6[8]> 104Not specified
Thin-Film OFET~10-2 to 1.4[9]> 103Not specified
DPP-based Polymers Thin-Film OFETUp to 10.5 (p-type)[10]> 104Not specified
Diketopyrrolopyrrole-Dithienothiophene Polymer Thin-Film OFET0.182[11]> 104+5.74[11]

Note: The performance of OFETs can be significantly influenced by factors such as the choice of dielectric material, electrode material, and fabrication conditions.

Experimental Protocols

The fabrication and characterization of OFETs involve a series of well-defined steps. Below are generalized protocols for creating and testing these devices, drawing from common practices for the benchmarked materials.

1. Substrate Preparation:

  • A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).

2. Organic Semiconductor Deposition:

  • For small molecules (e.g., Pentacene, TTF derivatives): Thermal evaporation under high vacuum is a common deposition technique. The substrate temperature during deposition is a critical parameter that influences film morphology and, consequently, device performance.

  • For solution-processable materials (e.g., C10-BTBT, polymers): Techniques like spin-coating, drop-casting, or solution-shearing are employed. The choice of solvent and annealing conditions (temperature and duration) are crucial for achieving well-ordered crystalline films.

3. Electrode Deposition:

  • Source and drain electrodes, typically made of gold (Au) for p-type semiconductors, are deposited on top of the organic semiconductor layer (top-contact configuration) or patterned on the dielectric before semiconductor deposition (bottom-contact configuration).

  • A shadow mask is often used during thermal evaporation to define the channel length and width.

4. Device Characterization:

  • The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize degradation from air and moisture.

  • The transfer characteristics (Drain Current vs. Gate Voltage) and output characteristics (Drain Current vs. Drain Voltage) are measured to extract the key performance parameters.

Logical Workflow for OFET Fabrication and Characterization

The following diagram illustrates the typical workflow for fabricating and characterizing organic field-effect transistors.

OFET_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Start Start: Doped Si/SiO2 Wafer Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) Start->Cleaning Surface_Treatment Surface Treatment with SAM (e.g., OTS) Cleaning->Surface_Treatment Deposition Organic Semiconductor Deposition (Evaporation or Solution-Processing) Surface_Treatment->Deposition Electrode_Deposition Source/Drain Electrode Deposition (e.g., Gold) Deposition->Electrode_Deposition Electrical_Measurement Electrical Measurement (Transfer and Output Curves) Electrode_Deposition->Electrical_Measurement Parameter_Extraction Performance Parameter Extraction (Mobility, On/Off Ratio, Vth) Electrical_Measurement->Parameter_Extraction End End Parameter_Extraction->End End: Benchmarking

Caption: A flowchart illustrating the key stages in the fabrication and electrical characterization of Organic Field-Effect Transistors.

Signaling Pathway for Charge Transport in a p-type OFET

The operation of a p-type OFET involves the injection of holes from the source electrode and their transport through the organic semiconductor channel to the drain electrode, a process modulated by the gate voltage.

p_type_OFET_transport Source Source Electrode (Hole Injection) Channel Organic Semiconductor (Hole Transport Channel) Source->Channel Hole Flow Drain Drain Electrode (Hole Collection) Channel->Drain Hole Flow Gate Gate Electrode (Negative Voltage Application) Dielectric Gate Dielectric Accumulation Hole Accumulation Layer Formation Dielectric->Accumulation Electric Field Accumulation->Channel Modulates Conductivity

Caption: A diagram illustrating the charge transport mechanism in a p-type organic field-effect transistor under a negative gate bias.

References

Unveiling the Reactivity Landscape: A Comparative Guide to 4,5-Ethylenedithio-1,3-dithiol-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of a reagent's reactivity is paramount for successful and efficient synthesis. This guide provides a comprehensive comparison of the cross-reactivity and performance of 4,5-Ethylenedithio-1,3-dithiol-2-one against its thione analog and other alternatives in key organic reactions, supported by experimental data and detailed protocols.

This compound is a versatile heterocyclic compound widely employed as a building block in the synthesis of complex organic molecules, particularly in the field of materials science for the preparation of tetrathiafulvalene (TTF) derivatives, which are crucial components of organic conductors.[1][2] Its reactivity is centered around the electrophilic carbonyl carbon and the potential for the dithiole ring to participate in various transformations. However, its cross-reactivity, especially in comparison to its more reactive thione counterpart, 4,5-Ethylenedithio-1,3-dithiole-2-thione, is a critical consideration for synthetic chemists aiming for high-yield and selective reactions.

Performance in Cross-Coupling Reactions: A Tale of Two Analogs

A significant area where the cross-reactivity of this compound becomes evident is in the synthesis of unsymmetrical tetrathiafulvalenes. These reactions typically involve a phosphite-mediated cross-coupling of two different 1,3-dithiole derivatives. The desired outcome is the formation of the unsymmetrical product, but self-coupling of the starting materials often occurs as a competing side reaction.

Experimental data highlights a stark difference in reactivity between the '-one' and '-thione' analogs in these coupling reactions. In a key study focused on the synthesis of an unsymmetrical TTF derivative, the cross-coupling of this compound with a different 1,3-dithiole-2-thione derivative in the presence of trimethyl phosphite resulted in a low yield of the desired unsymmetrical product.[3] This suggests that the carbonyl group of the '-one' derivative is less reactive towards the phosphite reagent compared to the thiocarbonyl group of the '-thione' analog. The more reactive thione derivative is more prone to react, leading to a higher yield of the cross-coupled product when paired with a suitable partner. In contrast, when two different thione derivatives are coupled, the reaction proceeds more efficiently, albeit with the potential for a mixture of homo- and cross-coupled products.[4][5]

Reactant 1Reactant 2Coupling ReagentProductYieldReference
This compound4,5-bis(methylthio)-1,3-dithiole-2-thioneTrimethyl phosphiteUnsymmetrical TTFLow[3]
4,5-bis(2-cyanoethylthio)-1,3-dithiol-2-one5-(tert-Butyl)thieno[2,3-d][4][6]dithiol-2-thioneTrimethyl phosphiteUnsymmetrical TTFNot specified[3]
[1][3][6]thiadiazolo-1,3-dithiol-2-one4,5-dimethylthio-1,3-dithiole-2-thioneNot specifiedUnsymmetrical TTFNot specified[4]

Experimental Protocols

General Procedure for Phosphite-Mediated Cross-Coupling for the Synthesis of Unsymmetrical Tetrathiafulvalenes

This protocol is a generalized representation based on procedures for similar cross-coupling reactions.[3]

Materials:

  • This compound

  • A suitable 1,3-dithiole-2-thione derivative

  • Trimethyl phosphite (freshly distilled)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and the desired 1,3-dithiole-2-thione derivative in anhydrous toluene.

  • Add an excess (typically 3-5 equivalents) of freshly distilled trimethyl phosphite to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess trimethyl phosphite under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and dichloromethane) to isolate the desired unsymmetrical tetrathiafulvalene.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Alternative Reactivity: Photochemical Transformations

Beyond coupling reactions, this compound and its derivatives can exhibit distinct reactivity under photochemical conditions. Irradiation of certain 4,5-diaryl-1,3-dithiol-2-ones can lead to the extrusion of carbon monoxide and subsequent rearrangement to form novel heterocyclic systems.[6][7] This highlights a potential cross-reactivity pathway that is dependent on the reaction conditions and the substitution pattern of the dithiole ring. While specific studies on the photoreactivity of the parent this compound are not abundant, this alternative reaction pathway should be considered, especially when conducting reactions under UV light or in the presence of photochemical initiators.

Logical Workflow for Synthesis of Unsymmetrical TTFs

The following diagram illustrates the decision-making process and reaction pathways in the synthesis of unsymmetrical tetrathiafulvalenes, highlighting the role of this compound and its thione analog.

G Synthesis of Unsymmetrical Tetrathiafulvalenes start Desired Unsymmetrical TTF coupling Phosphite-Mediated Cross-Coupling start->coupling reagent1 This compound reagent1->coupling Reactant A reagent2 Alternative 1,3-Dithiole-2-thione reagent2->coupling Reactant B reagent3 4,5-Ethylenedithio-1,3-dithiole-2-thione reagent3->coupling Alternative Reactant A product_low Low Yield of Unsymmetrical TTF coupling->product_low Using -one derivative product_high Higher Yield of Unsymmetrical TTF coupling->product_high Using -thione derivative side_product Homo-coupled Byproducts coupling->side_product

Caption: Synthetic pathways for unsymmetrical TTFs.

Experimental Workflow for Reactivity Comparison

The following diagram outlines the experimental workflow for comparing the reactivity of this compound and its thione analog in a cross-coupling reaction.

G Experimental Workflow for Reactivity Comparison start Start setup1 Reaction Setup 1: -one derivative + thione derivative start->setup1 setup2 Reaction Setup 2: -thione derivative + thione derivative start->setup2 reaction Phosphite-Mediated Coupling (Identical Conditions) setup1->reaction setup2->reaction workup Reaction Workup & Purification reaction->workup analysis Product Analysis: Yield, Purity (TLC, NMR, MS) workup->analysis comparison Compare Yields and Side Product Formation analysis->comparison conclusion Conclusion on Relative Reactivity comparison->conclusion

Caption: Workflow for comparing dithiol-one and -thione reactivity.

References

Comparative Stability of 4,5-Ethylenedithio-1,3-dithiol-2-one Conformational Isomers: A Theoretical and Data-Informed Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stability of 4,5-Ethylenedithio-1,3-dithiol-2-one isomers is not extensively documented in publicly available experimental literature. The primary source of isomerism in this molecule arises from the conformational flexibility of the saturated six-membered 1,4-dithiin ring. This guide provides a theoretical comparison of the stability of these conformers, supported by available experimental data for the compound and its analogues, and outlines the methodologies for a rigorous experimental or computational investigation.

The this compound molecule contains a 1,4-dithiin ring fused to the 1,3-dithiol-2-one core. This six-membered dithiin ring is not planar and can adopt several conformations, analogous to the well-studied cyclohexane system. The relative stability of these conformers is dictated by a balance of ring strain, torsional strain, and transannular steric interactions.

Theoretical Stability of Conformational Isomers

By analogy to cyclohexane, the 1,4-dithiin ring in this compound can exist in three primary conformations: chair, boat, and twist-boat.

  • Chair Conformation: Generally the most stable conformation for six-membered rings, as it minimizes both torsional strain (with all C-H and C-S bonds on adjacent atoms being staggered) and angle strain.

  • Boat Conformation: A higher energy conformation due to eclipsing interactions along the sides and steric hindrance between the "flagpole" positions. However, in the case of the 1,4-dithiin ring, some computational studies have suggested that a boat or a shadow boat conformation can be the minimum energy state.[1][2]

  • Twist-Boat (or Skew-Boat) Conformation: A conformation of intermediate energy that is more stable than the true boat form as it relieves some of the torsional and flagpole interactions.

For the broader class of 1,4-dithiin derivatives, theoretical calculations have indicated that non-planar boat-like conformations are often favored over planar structures.[1][2] The exact energy differences between the chair, boat, and twist-boat conformers of this compound would require specific computational modeling. However, the general stability trend for such six-membered rings is typically: Chair > Twist-Boat > Boat .

Thermal Stability Data

While a direct comparison of the stability of individual conformers is not available, the thermal stability of this compound and a closely related compound can be inferred from their melting points, which in some cases are accompanied by decomposition. This data provides a general indication of the compound's stability under thermal stress.

CompoundCAS NumberMelting Point (°C)Notes
This compound74962-29-1128 - 131[3]
[1][4]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dioneNot provided181 (with decomposition)[5]A related dione analogue.
4,5-Ethylenedithio-1,3-dithiole-2-thione59089-89-3123 - 127[4]The corresponding thione derivative.

It is important to note that the reported melting points for these types of compounds can vary depending on the purity of the sample.

Experimental Protocols

To definitively determine the relative stabilities and the energy barriers to interconversion of the conformational isomers of this compound, the following experimental and computational methods would be employed:

1. Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy:

  • Objective: To determine the energy barriers for conformational changes and the relative populations of different conformers at equilibrium.

  • Methodology:

    • Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈).

    • Acquire ¹H and ¹³C NMR spectra at a range of temperatures, starting from room temperature and decreasing until significant signal broadening and eventual splitting into separate signals for each conformer is observed.

    • The coalescence temperature (the temperature at which two exchanging signals merge) can be used to calculate the free energy of activation (ΔG‡) for the conformational interconversion.

    • At low temperatures where the interconversion is slow on the NMR timescale, the integration of the signals corresponding to each conformer can be used to determine their relative populations and thus the difference in Gibbs free energy (ΔG°) between them.

2. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the melting point and enthalpy of fusion, and to observe any thermal decomposition events.

  • Methodology:

    • A small, accurately weighed sample of the compound is placed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is measured as a function of temperature. An endothermic peak will indicate melting, and an exothermic or complex endothermic event may indicate decomposition.

    • Comparison of the thermal profiles of different batches or purified samples can provide insights into the influence of purity on thermal stability.

3. Computational Chemistry (Density Functional Theory - DFT):

  • Objective: To calculate the relative energies of the different conformers and the transition states connecting them.

  • Methodology:

    • Construct 3D models of the chair, boat, and twist-boat conformations of this compound.

    • Perform geometry optimization calculations for each conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) or larger basis set).

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, enthalpies, and Gibbs free energies).

    • Locate the transition state structures for the interconversion between conformers (e.g., chair-to-boat) and perform frequency calculations to confirm they are first-order saddle points (one imaginary frequency).

    • The relative energies of the optimized conformers provide a theoretical measure of their relative stabilities.

Visualization of Conformational Isomerism

The following diagram illustrates the potential energy landscape for the conformational interconversion of the 1,4-dithiin ring in this compound.

G cluster_energy cluster_pathway Energy Potential Energy ReactionCoordinate Conformational Coordinate Chair1 Chair TS1 Half-Chair (TS) Chair1->TS1 TwistBoat Twist-Boat TS1->TwistBoat TS2 Boat (TS) TwistBoat->TS2 Chair2 Chair (flipped) TS2->Chair2 start_y->end_y start_x->end_x

Caption: Conformational energy profile of the 1,4-dithiin ring.

References

Safety Operating Guide

Proper Disposal of 4,5-Ethylenedithio-1,3-dithiol-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential safety and logistical information for the proper disposal of 4,5-Ethylenedithio-1,3-dithiol-2-one (CAS RN: 74962-29-1), ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, general safe laboratory practices should always be observed.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from potential splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid generating dust.

  • Wash hands thoroughly after handling the substance.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 74962-29-1
Molecular Formula C₅H₄OS₄
Molecular Weight 208.33 g/mol
Appearance Light yellow to yellow to green crystalline powder[1]
Melting Point 128 - 131 °C[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at room temperature[1]

Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, synthesized from general laboratory waste management guidelines.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Waste this compound".
  • Ensure this waste is not mixed with other chemical waste streams, particularly hazardous materials, to avoid cross-contamination.

2. Containerization:

  • Use a chemically compatible, sealable container for waste collection. The original product container, if empty and in good condition, can be reused for this purpose.
  • The container must be in good condition, with a securely fitting lid. Do not use damaged containers.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated waste accumulation area within the laboratory.
  • Keep the container closed except when adding waste.

4. Final Disposal:

  • As per the manufacturer's safety data sheet, the disposal of this material should be handled by a licensed professional waste disposal service.
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
  • Adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: Unused or Waste This compound identify 1. Identify and Segregate Waste start->identify containerize 2. Place in a Labeled, Compatible Container identify->containerize store 3. Store in Designated Waste Accumulation Area containerize->store contact_ehs 4. Contact Institutional EHS for Pickup store->contact_ehs disposal 5. Professional Waste Disposal Service contact_ehs->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4,5-Ethylenedithio-1,3-dithiol-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 4,5-Ethylenedithio-1,3-dithiol-2-one (CAS RN: 74962-29-1). The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

While the Safety Data Sheet (SDS) for this compound indicates that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, good laboratory practices necessitate the use of appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected prior to use and replaced if showing signs of degradation.
Skin and Body Laboratory coat. Long pants and closed-toe shoes are required.
Respiratory A NIOSH-approved respirator is recommended if dust or aerosols are generated and engineering controls are not sufficient.

Step-by-Step Handling and Disposal Plan

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent the dispersion of dust.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting work, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize the creation of dust when handling the solid material.

  • Wash hands and face thoroughly after handling the compound.

  • Do not eat, drink, or smoke in the area where the chemical is being handled.

3. Storage:

  • Keep the container tightly closed when not in use.

  • Store in a cool, dark, and well-ventilated place.

  • Store away from incompatible materials, such as oxidizing agents.

4. Spill and Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.

  • Ingestion: Rinse mouth with water. If you feel unwell, seek medical attention.

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, follow your institution's emergency procedures.

5. Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain or in regular trash.

  • Contaminated PPE and other waste materials should be placed in a designated, sealed container for proper disposal.

Experimental Workflow Diagram

The following diagram outlines the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Verify Engineering Controls (Fume Hood, Eyewash) B Don Appropriate PPE A->B C Weigh/Transfer Chemical in Fume Hood B->C D Perform Experiment C->D I Store in Cool, Dark, Well-Ventilated Area C->I Return to Storage E Decontaminate Work Area D->E F Segregate Waste for Disposal E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for safe handling of this compound.

×

Retrosynthesis Analysis

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